Product packaging for 2,5-Dibromo-3-nitropyridine(Cat. No.:CAS No. 15862-37-0)

2,5-Dibromo-3-nitropyridine

Cat. No.: B098540
CAS No.: 15862-37-0
M. Wt: 281.89 g/mol
InChI Key: OQKWPJCAKRVADO-UHFFFAOYSA-N
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Description

2,5-Dibromo-3-nitropyridine is a useful research compound. Its molecular formula is C5H2Br2N2O2 and its molecular weight is 281.89 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 170627. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H2Br2N2O2 B098540 2,5-Dibromo-3-nitropyridine CAS No. 15862-37-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dibromo-3-nitropyridine
Source PubChem
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InChI

InChI=1S/C5H2Br2N2O2/c6-3-1-4(9(10)11)5(7)8-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQKWPJCAKRVADO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20305387
Record name 2,5-Dibromo-3-nitropyridine
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Molecular Weight

281.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

15862-37-0
Record name 2,5-Dibromo-3-nitropyridine
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Record name 2,5-Dibromo-3-nitropyridine
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Record name 2,5-Dibromo-3-nitropyridine
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Foundational & Exploratory

An In-depth Technical Guide to 2,5-Dibromo-3-nitropyridine: A Cornerstone Intermediate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth exploration of 2,5-Dibromo-3-nitropyridine, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will move beyond a simple recitation of facts to dissect the molecule's inherent reactivity, explore its synthetic utility, and provide field-proven protocols that underscore its significance in the construction of complex molecular architectures.

Introduction: The Strategic Importance of a Polysubstituted Pyridine

The pyridine ring is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1] this compound (CAS No: 15862-37-0) is a particularly valuable derivative.[2] Its strategic arrangement of two distinct bromine atoms and a potent electron-withdrawing nitro group provides a versatile platform for sequential and regioselective functionalization.[3] This inherent chemical potential allows it to serve as a linchpin intermediate in the synthesis of novel compounds for pharmaceuticals, agrochemicals, and materials science.[3][4]

sub N sub->N C2 N->C2 C3 C2->C3 Br1 Br1 C2->Br1 Br C4 C⁴-H C3->C4 NO2 NO2 C3->NO2 NO₂ C5 C⁵ C4->C5 C6 C⁶-H C5->C6 Br2 Br2 C5->Br2 Br C6->N

Caption: Structure of this compound.

Core Physicochemical & Spectroscopic Data

Accurate characterization is the foundation of reproducible science. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 15862-37-0[2][5][6]
Molecular Formula C₅H₂Br₂N₂O₂[2][3][6]
Molecular Weight 281.89 g/mol [2][6]
Appearance Light orange to yellow to green powder or crystals[6][7]
Melting Point 92-96 °C[3][7]
IUPAC Name This compound[2]
SMILES C1=C(C=NC(=C1--INVALID-LINK--[O-])Br)Br[2]
InChIKey OQKWPJCAKRVADO-UHFFFAOYSA-N[2][8]

Spectroscopic data is essential for identity confirmation. While specific spectra depend on acquisition conditions, representative data can be found in public databases.[9] PubChem and ChemicalBook provide access to IR, Raman, and NMR spectra for this compound.[2][9]

Synthesis Protocols: Pathways to a Key Intermediate

The synthesis of this compound is achievable through several routes. The choice of method often depends on the availability and cost of the starting materials. Below are two validated protocols.

Protocol 3.1: Synthesis from 5-Bromo-3-nitropyridin-2-amine

This method utilizes a Sandmeyer-type reaction, a classic transformation for converting an amino group on an aromatic ring into a bromide.

Step-by-Step Methodology: [5]

  • Preparation: To a stirring aqueous solution of hydrogen bromide (48%, 13 mL), slowly add 5-bromo-3-nitropyridin-2-amine (5.0 g, 22.9 mmol) at 0 °C. It is critical to maintain the internal temperature below 5 °C to ensure the stability of the resulting diazonium salt.

  • Diazotization & Bromination: Sequentially add liquid bromine (4.69 mL) and a solution of sodium nitrite (6.32 g in water) to the reaction mixture. Causality Note: Sodium nitrite reacts with HBr to form nitrous acid in situ, which converts the primary amine to a diazonium bromide salt. The excess bromide in solution, along with the added bromine, then displaces the diazonium group.

  • Stirring: Continue stirring the mixture at 0 °C for 45 minutes.

  • Quenching & Precipitation: Carefully add an aqueous solution of sodium hydroxide (9.16 g dissolved in 10 mL of water) to neutralize the excess acid.

  • Equilibration & Isolation: Allow the reaction system to warm to room temperature and stir for 1 hour. The solid product will precipitate out of the solution.

  • Purification: Collect the precipitated solid by filtration. Wash the solid thoroughly with water to remove inorganic salts and dry to yield this compound. The reported yield for this procedure is approximately 58.9%.[5]

Protocol 3.2: Synthesis from 5-Bromo-3-nitro-pyridin-2-ol

This protocol employs a brominating agent to replace the hydroxyl group with a bromine atom.

Step-by-Step Methodology: [5]

  • Preparation: Create a suspension of 5-bromo-3-nitro-pyridin-2-ol (20 g, 91.32 mmol) in toluene (100 ml). Add a catalytic amount of DMF (0.7 ml, 9.13 mmol).

  • Heating: Heat the mixture to 90 °C. It is advisable to protect the reaction from light.

  • Bromination: Prepare a solution of phosphorus oxybromide (POBr₃, 31.41 g, 109.51 mmol) in toluene (40 ml). Add this solution dropwise to the heated reaction mixture. Causality Note: POBr₃ is a powerful reagent for converting hydroxyl groups on heterocyclic rings into bromides.

  • Reaction: Stir the reaction mixture at 90 °C for 16 hours to ensure complete conversion.

  • Workup: Cool the mixture to room temperature. Add toluene (50 ml) and water (50 ml). Separate the organic layer.

  • Purification: Wash the organic layer successively with 1N NaOH (60 ml), water (60 ml), and brine (30 ml). Dry the organic phase with sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to obtain the product. This method reports a high yield of 97%.[5]

The Chemistry of Regioselectivity: Unlocking Synthetic Potential

The true utility of this compound lies in the differential reactivity of its functional groups. The strong electron-withdrawing nature of the nitro group at the C3 position significantly influences the electron density of the pyridine ring, making the C2 and C6 positions particularly electron-deficient and thus susceptible to nucleophilic attack.[10]

This electronic effect, combined with the inherent reactivity of halopyridines in cross-coupling reactions, establishes a clear hierarchy of reactivity that can be exploited for selective synthesis.

A This compound B C2-Br Bond (Most Reactive Site for Cross-Coupling) A->B Highest electrophilicity due to proximity to N and NO₂ C C5-Br Bond (Less Reactive Site) A->C Lower reactivity D NO₂ Group (Reducible) A->D Alternative reactivity E Regioselective Mono-functionalization (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) B->E F Di-functionalization (Harsher Conditions) C->F Requires functionalization at C2 first G Reduction to 2,5-Dibromo-3-aminopyridine D->G E->F H Access to Novel Scaffolds E->H F->H G->H

Caption: Reactivity hierarchy and synthetic pathways.

The bromine at the C2 position is generally more reactive than the bromine at C5 in palladium-catalyzed cross-coupling reactions.[11] This is attributed to the combined electron-withdrawing inductive effects of the ring nitrogen and the C3-nitro group, making the C2 position the most electrophilic site for oxidative addition to the palladium(0) catalyst.[10][11] This regioselectivity is the key to its power, allowing for controlled, stepwise introduction of different substituents.

Key Transformations: The Cross-Coupling Toolkit

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis, and this compound is an ideal substrate.[12]

Suzuki-Miyaura Coupling

The Suzuki reaction forms C-C bonds by coupling an organohalide with an organoboron compound.[13][14] It is renowned for its mild conditions and tolerance of a wide range of functional groups.

Representative Protocol for Mono-arylation:

  • Inert Atmosphere: In a Schlenk flask under an argon atmosphere, combine this compound (1 mmol), the desired arylboronic acid (1.1 mmol), and a base such as K₃PO₄ (2.5 mmol).[13][15]

  • Catalyst & Solvent: Add the palladium catalyst, typically Pd(PPh₃)₄ (2-5 mol%), and a solvent system such as 1,4-dioxane/water (4:1, 5 mL).[13][15]

  • Degassing: Thoroughly degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling, dilute the mixture with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the 2-aryl-5-bromo-3-nitropyridine product.

Sonogashira Coupling

The Sonogashira coupling is used to form C-C bonds between a terminal alkyne and an aryl or vinyl halide, employing both palladium and copper catalysts.[16][17]

Representative Protocol for Mono-alkynylation:

  • Inert Atmosphere: To a degassed solution of this compound (1 mmol) in a solvent mixture like THF/Et₃N (2:1, 6 mL), add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and copper(I) iodide (CuI, 3 mol%).[18]

  • Reagent Addition: Add the terminal alkyne (1.1 mmol) dropwise.

  • Reaction: Stir the reaction at room temperature for 16-24 hours. Causality Note: The base (triethylamine) serves both as a solvent and to deprotonate the terminal alkyne, forming the reactive copper acetylide species.[16]

  • Workup: Dilute the reaction with diethyl ether and filter through a pad of Celite® to remove catalyst residues.

  • Purification: Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer, concentrate, and purify by column chromatography to yield the 2-alkynyl-5-bromo-3-nitropyridine.

Buchwald-Hartwig Amination

This reaction is a cornerstone for forming C-N bonds, coupling an amine with an aryl halide.[19] The choice of ligand for the palladium catalyst is critical for achieving high efficiency.[20]

Representative Protocol for Mono-amination:

  • Inert Atmosphere: In a glovebox or using Schlenk technique, charge a flask with this compound (1 mmol), the desired amine (1.2 mmol), a strong base like sodium tert-butoxide (NaOᵗBu, 1.4 mmol), a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., BINAP or a modern Buchwald ligand, 2-4 mol%).[20]

  • Solvent: Add an anhydrous, deoxygenated solvent such as toluene or dioxane (5 mL).

  • Reaction: Heat the mixture, typically between 80-110 °C, for 4-24 hours until the starting material is consumed.

  • Workup: Cool the reaction, dilute with ether or ethyl acetate, and wash with brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography to obtain the 2-amino-5-bromo-3-nitropyridine derivative.

cluster_0 Reaction Setup cluster_1 Process cluster_2 Workup & Purification A This compound (Substrate) F Combine Reagents under Inert Atmosphere (Ar or N₂) A->F B Coupling Partner (Boronic Acid, Alkyne, Amine) B->F C Palladium Catalyst (e.g., Pd(PPh₃)₄) C->F D Base & Additives (e.g., K₃PO₄, CuI, Ligand) D->F E Anhydrous, Degassed Solvent (e.g., Dioxane, Toluene) E->F G Heat Reaction (Monitor by TLC/LCMS) F->G H Aqueous Workup (Quench, Extract) G->H I Drying & Concentration H->I J Column Chromatography I->J K Pure Product J->K

Caption: Generalized workflow for cross-coupling reactions.

Safety and Handling

As with any active chemical reagent, proper handling of this compound is paramount.

  • Hazards: The compound is classified as causing skin and serious eye irritation.[6][21] Some classifications also list it as toxic if swallowed and potentially harmful if inhaled or in contact with skin.[2]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated area or a chemical fume hood.[21][22] Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[21][23]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][21]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[21][22]

Conclusion

This compound is more than just a chemical intermediate; it is a testament to the power of strategic molecular design. Its well-defined reactivity hierarchy allows chemists to perform selective, high-yield transformations, building complex molecules with precision and control. For professionals in drug discovery and chemical synthesis, a thorough understanding of this reagent's properties and reaction protocols is not just beneficial—it is essential for innovation.

References

An In-depth Technical Guide to the Chemical Properties of 2,5-Dibromo-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis protocols, and reactivity of 2,5-Dibromo-3-nitropyridine. The information is intended to support research and development activities in medicinal chemistry, agrochemicals, and materials science.

Core Chemical and Physical Properties

This compound is a halogenated nitro-substituted pyridine derivative. It typically appears as a light orange to yellow or green powder, crystals, or chunks.[1][2] Its core chemical and physical properties are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₅H₂Br₂N₂O₂[1][3][4][5]
Molecular Weight 281.89 g/mol [1][3][4][5]
CAS Number 15862-37-0[1][4][5]
Melting Point 92.0 to 96.0 °C[2][3][6]
Boiling Point (Predicted) 272.7 ± 35.0 °C[6]
Density (Predicted) 2.40 ± 0.06 g/cm³[6]
Appearance Light orange to yellow to green powder or crystals[1][2]
Solubility Soluble in Methanol[6]
Purity Typically >98.0% (GC)[2]

Reactivity and Synthetic Utility

The synthetic value of this compound stems from the strategic placement of its functional groups on the pyridine ring.[3]

  • Bromine Atoms: The two bromine atoms at the 2- and 5-positions serve as versatile handles for various chemical transformations. They are excellent leaving groups for nucleophilic aromatic substitution reactions and are well-suited for participation in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings.[3] These reactions facilitate the introduction of diverse carbon-based moieties, enabling the construction of complex molecular architectures.[3]

  • Nitro Group: The nitro group at the 3-position is a strong electron-withdrawing group.[3] This electronic feature significantly influences the reactivity of the pyridine ring, making the bromine atoms more susceptible to nucleophilic attack. Furthermore, the nitro group itself can be readily transformed, most commonly through reduction to an amine group.[3] This opens up a plethora of subsequent synthetic pathways, such as diazotization or amide bond formation.

Experimental Protocols: Synthesis of this compound

Detailed methodologies for the synthesis of this compound are crucial for its practical application in a laboratory setting. Below are two cited experimental protocols.

Method 1: From 5-bromo-3-nitropyridin-2-amine [7]

  • Initial Reaction Setup: 5-bromo-3-nitropyridin-2-amine (5.0 g, 22.9 mmol) is slowly added to a stirring aqueous hydrogen bromide solution (48%, 13 mL) at 0 °C. It is critical to maintain the internal temperature of the reaction system at or below 5 °C.

  • Addition of Reagents: Following the initial addition, liquid bromine (4.69 mL) and sodium sulfite (6.32 g) are added sequentially to the reaction mixture.

  • Stirring and Neutralization: The reaction mixture is continuously stirred at 0 °C for 45 minutes. Subsequently, an aqueous solution of sodium hydroxide (9.16 g dissolved in 10 mL of water) is added.

  • Final Reaction and Isolation: The reaction system is allowed to warm to room temperature and is stirred for an additional hour. Upon completion of the reaction, the precipitated solid product is collected by filtration.

  • Purification: The collected solid is washed thoroughly with water and then dried to yield this compound (3.80 g, 58.9% yield).

Method 2: From 5-bromo-3-nitro-pyridin-2-ol [7]

  • Initial Suspension: A suspension of 5-bromo-3-nitro-pyridin-2-ol (20 g, 91.32 mmol) in toluene (100 ml) is prepared. To this, DMF (0.7 ml, 9.13 mmol) is added, and the mixture is heated to 90 °C. The reaction should be protected from light.

  • Addition of Brominating Agent: A solution of POBr₃ (31.41 g, 109.51 mmol) in toluene (40 ml) is added dropwise to the reaction mixture at 90 °C.

  • Reaction and Workup: The reaction mixture is stirred at 90 °C for 16 hours. Afterward, it is allowed to cool to room temperature. Toluene (50 ml) and water (50 ml) are then added to the mixture.

Stability and Storage

For optimal preservation of its chemical integrity, this compound should be stored under an inert gas atmosphere, such as nitrogen or argon, at a temperature of 2–8 °C.[6] When stored under these recommended cool, dry, and inert conditions, the compound exhibits good stability.[3]

Safety and Hazard Information

It is imperative to handle this compound with appropriate safety precautions in a laboratory setting. The compound is classified as acutely toxic if swallowed and causes skin and serious eye irritation.[1][4][5]

  • Hazard Pictogram: GHS06 (Toxic)

  • Signal Word: Danger

  • Hazard Statements:

    • H301: Toxic if swallowed.[4][5]

    • H315: Causes skin irritation.[1][4]

    • H319: Causes serious eye irritation.[1][4]

    • H335: May cause respiratory irritation.[4]

  • Precautionary Statements:

    • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[5]

Visualized Reaction Pathway

The following diagram illustrates the synthesis of this compound from 5-bromo-3-nitropyridin-2-amine, as described in the experimental protocols.

Synthesis_of_2_5_Dibromo_3_nitropyridine cluster_0 Diazotization and Bromination cluster_1 Neutralization and Precipitation A 5-bromo-3-nitropyridin-2-amine Intermediate Diazonium Salt Intermediate (in situ) A->Intermediate 1. HBr, 0-5 °C HBr HBr (48% aq.) HBr->Intermediate Br2 Liquid Bromine Br2->Intermediate 2. Br₂, Na₂SO₃ Na2SO3 Sodium Sulfite Na2SO3->Intermediate NaOH NaOH (aq.) Product This compound NaOH->Product Intermediate->Product 3. NaOH (aq.) 4. Stir at RT 5. Filter and Dry

References

An In-depth Technical Guide to 2,5-Dibromo-3-nitropyridine (CAS: 15862-37-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dibromo-3-nitropyridine is a highly functionalized heterocyclic compound that has garnered significant interest as a versatile building block in organic synthesis. Its unique arrangement of two bromine atoms and a nitro group on the pyridine ring provides multiple reactive sites, making it a valuable precursor for the synthesis of a wide array of more complex molecules.[1][2] This technical guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of novel therapeutics. The strategic placement of its functional groups allows for selective chemical transformations, including nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions, enabling the construction of diverse molecular scaffolds.[2]

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in research and development. The following tables summarize its key properties.

Identifier Value
CAS Number 15862-37-0[1][3]
Molecular Formula C₅H₂Br₂N₂O₂[1][4]
Molecular Weight 281.89 g/mol [1][4]
IUPAC Name This compound[4]
SMILES C1=C(C=NC(=C1--INVALID-LINK--[O-])Br)Br[4]
InChI Key OQKWPJCAKRVADO-UHFFFAOYSA-N[3]
Property Value
Appearance Light orange to yellow to green powder or crystals[1][5]
Melting Point 92 - 96 °C[1]
Purity ≥98% (GC)[1][5]
Storage Store at 2 - 8 °C[1]

Spectroscopic data is crucial for the identification and characterization of this compound.

Spectroscopy Data
FT-IR Spectra available (KBr disc and ATR-Neat techniques)[6]
Raman FT-Raman spectrum available[6]

Synthesis and Experimental Protocols

Several synthetic routes to this compound have been reported. Below are detailed experimental protocols for two common methods.

Synthesis from 5-Bromo-2-hydroxy-3-nitropyridine

This method involves the conversion of the hydroxyl group to a bromide using a mixture of phosphorus oxytribromide and phosphorus tribromide.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 77.11 g (354.4 mmol) of 5-bromo-2-hydroxy-3-nitropyridine, 101.61 g (354.4 mmol) of phosphorus oxytribromide, and 33.7 ml (354.4 mmol) of phosphorus tribromide.[7]

  • Heat the reaction mixture at 120°C for 3 hours with continuous stirring.[7]

  • After cooling, carefully and in small portions, pour the reaction mixture into a beaker containing ice water.

  • Stir the resulting mixture for 1 hour to ensure complete precipitation of the product.[7]

  • Extract the aqueous mixture three times with dichloromethane.[7]

  • Combine the organic layers and wash twice with water.[7]

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[7]

  • Purify the crude product by column chromatography on silica gel using dichloromethane as the eluent to yield this compound.[7]

Synthesis from 5-Bromo-3-nitropyridin-2-amine

This procedure utilizes a Sandmeyer-type reaction to replace the amino group with a bromine atom.

Experimental Protocol:

  • In a three-necked flask equipped with a mechanical stirrer and a thermometer, cool an aqueous solution of 48% hydrogen bromide (13 mL) to 0°C in an ice bath.[8]

  • Slowly add 5.0 g (22.9 mmol) of 5-bromo-3-nitropyridin-2-amine to the stirring solution, ensuring the internal temperature does not exceed 5°C.[8]

  • Sequentially add liquid bromine (4.69 mL) and sodium sulfite (6.32 g) to the reaction mixture.[8]

  • Continue stirring the mixture at 0°C for 45 minutes.[8]

  • Slowly add a solution of sodium hydroxide (9.16 g dissolved in 10 mL of water).[8]

  • Allow the reaction mixture to warm to room temperature and stir for an additional hour.[8]

  • Collect the precipitated solid product by filtration, wash thoroughly with water, and dry to obtain this compound (yield: 3.80 g, 58.9%).[8]

Chemical Reactivity and Applications in Drug Discovery

The reactivity of this compound is dominated by the three functional groups on the pyridine ring. The bromine atoms at the 2- and 5-positions are susceptible to nucleophilic aromatic substitution and serve as excellent handles for transition-metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings.[2] The nitro group at the 3-position is a strong electron-withdrawing group that activates the ring for such reactions and can be reduced to an amino group for further functionalization.[2]

This versatile reactivity makes this compound a valuable intermediate in the synthesis of a variety of biologically active molecules, particularly in the development of kinase inhibitors.[7]

Role in Kinase Inhibitor Synthesis

Kinase inhibitors are a major class of targeted cancer therapeutics. The pyridine scaffold is a common feature in many of these drugs, often interacting with the hinge region of the kinase active site. This compound provides a platform for the construction of substituted pyridine cores that can be elaborated into potent and selective kinase inhibitors.

A common strategy involves the sequential substitution of the bromine atoms followed by the reduction of the nitro group. For instance, a Suzuki-Miyaura coupling at one of the bromine positions can introduce an aryl or heteroaryl moiety, while a nucleophilic substitution at the other can introduce a side chain to modulate solubility and target engagement. The subsequent reduction of the nitro group to an amine provides a point for further derivatization or for forming a key interaction with the target protein.

Experimental Workflow for Kinase Inhibitor Synthesis

The following diagram illustrates a general workflow for the synthesis of a kinase inhibitor starting from this compound.

G A This compound B Suzuki-Miyaura Coupling (Substitution at C5) A->B Arylboronic acid, Pd catalyst, Base C Nucleophilic Aromatic Substitution (Substitution at C2) B->C Amine / Alcohol / Thiol, Base D Nitro Group Reduction C->D Fe/HCl or H2/Pd-C E Amide Coupling / Further Functionalization D->E Carboxylic acid, Coupling agent F Final Kinase Inhibitor E->F

Caption: General synthetic workflow for a kinase inhibitor.

Inhibition of the JAK-STAT Signaling Pathway

Derivatives of substituted pyridines have been identified as potent inhibitors of Janus kinases (JAKs), which are key components of the JAK-STAT signaling pathway. This pathway is crucial for mediating cellular responses to a variety of cytokines and growth factors and is often dysregulated in inflammatory diseases and cancers.[9] The diagram below illustrates the canonical JAK-STAT pathway and the point of inhibition by a kinase inhibitor.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor JAK JAK receptor->JAK Dimerization & Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_P->STAT_P DNA DNA STAT_P->DNA Translocation inhibitor Kinase Inhibitor (Derived from This compound) inhibitor->JAK Inhibition gene_expression Gene Expression DNA->gene_expression cytokine Cytokine cytokine->receptor

Caption: Inhibition of the JAK-STAT signaling pathway.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area or fume hood.

Hazard Class Description
Acute Toxicity, Oral Category 3[3]
Skin Corrosion/Irritation Category 2[6]
Serious Eye Damage/Irritation Category 2[6]
Specific target organ toxicity (single exposure) Category 3 (Respiratory system)[6]

Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[6]

  • Handling: Wash hands and any exposed skin thoroughly after handling. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6]

  • In case of exposure:

    • Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[6]

    • Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[6]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[6]

  • Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.[6]

  • Disposal: Dispose of contents and container to an approved waste disposal plant.[6]

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its well-defined reactivity allows for the controlled and sequential introduction of various functional groups, making it an ideal starting material for the synthesis of complex molecular architectures. Its application in the development of kinase inhibitors highlights its importance in modern drug discovery programs. A thorough understanding of its properties, synthesis, and handling is crucial for its safe and effective utilization in the laboratory.

References

An In-depth Technical Guide to the Structure of 2,5-Dibromo-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and characterization of 2,5-Dibromo-3-nitropyridine, a key intermediate in the development of pharmaceutical and agrochemical compounds. This document is intended for an audience with a strong background in organic chemistry and drug development.

Chemical Structure and Properties

This compound is a substituted pyridine ring with the chemical formula C₅H₂Br₂N₂O₂.[1][2] The presence of two bromine atoms at the 2 and 5 positions and a strong electron-withdrawing nitro group at the 3-position makes it a versatile building block in organic synthesis.[3][4] These functional groups provide multiple reactive sites for nucleophilic substitution and cross-coupling reactions, enabling the construction of complex molecular architectures.[3]

Physical and Chemical Properties:

PropertyValueReference
Molecular Weight 281.89 g/mol [1]
Appearance Yellow to light orange solid (powder or crystals)[2]
Melting Point 92-96 °C[2][3]
CAS Number 15862-37-0[1]
Purity Typically ≥98% (by GC)[4]

Structural Data

A definitive crystal structure for this compound is not publicly available in crystallographic databases. Therefore, precise, experimentally determined bond lengths and angles cannot be presented at this time. Computational modeling could provide theoretical values for these parameters.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The electron-withdrawing nature of the nitro group and the bromine atoms would cause these signals to appear at a relatively downfield chemical shift.

¹³C NMR: The carbon NMR spectrum would display five distinct signals corresponding to the five carbon atoms of the pyridine ring. The carbons attached to the bromine and nitro groups would show characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the nitro group (typically strong asymmetric and symmetric stretches around 1530 cm⁻¹ and 1350 cm⁻¹, respectively) and C-Br stretches, in addition to the vibrations of the pyridine ring.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of two bromine atoms, a characteristic isotopic pattern for Br₂ will be observed for the molecular ion and bromine-containing fragments.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the diazotization of 2-amino-5-bromo-3-nitropyridine followed by a Sandmeyer-type reaction.

Materials:

  • 5-bromo-3-nitropyridin-2-amine

  • 48% Hydrobromic acid (HBr)

  • Sodium nitrite (NaNO₂)

  • Water

  • Ice

Procedure:

  • A solution of 5-bromo-3-nitropyridin-2-amine in 48% aqueous hydrobromic acid is prepared and cooled to 0 °C in an ice bath.

  • A solution of sodium nitrite in water is added dropwise to the cooled solution while maintaining the temperature below 5 °C.

  • The reaction mixture is stirred at 0 °C for a specified period.

  • The reaction is then carefully quenched, and the product is isolated by filtration or extraction.

  • The crude product can be purified by recrystallization.

Another reported method involves the bromination of 5-bromo-3-nitro-pyridin-2-ol.[5]

Materials:

  • 5-bromo-3-nitro-pyridin-2-ol

  • Phosphorus oxybromide (POBr₃)

  • Toluene

  • N,N-Dimethylformamide (DMF)

Procedure:

  • A suspension of 5-bromo-3-nitro-pyridin-2-ol in toluene is treated with a catalytic amount of DMF.

  • The mixture is heated, and a solution of POBr₃ in toluene is added dropwise.

  • The reaction mixture is stirred at an elevated temperature for several hours.

  • After cooling, the reaction is quenched with water.

  • The organic layer is separated, washed, dried, and concentrated to yield the product.[5]

Characterization Methods

NMR Spectroscopy:

  • Sample Preparation: A sample of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.

  • Data Analysis: Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., tetramethylsilane). Coupling constants (J) are reported in Hertz (Hz).

IR Spectroscopy:

  • Sample Preparation: The IR spectrum can be obtained using a KBr pellet or as a thin film on a salt plate. Attenuated Total Reflectance (ATR) is also a common technique.

  • Data Acquisition: The spectrum is recorded over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

  • Data Analysis: The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry:

  • Sample Introduction: The sample is introduced into the mass spectrometer via a suitable method, such as direct infusion or gas chromatography.

  • Ionization: Electron ionization (EI) is a common method for this type of molecule.

  • Data Acquisition: The mass-to-charge ratio (m/z) of the ions is recorded.

  • Data Analysis: The molecular ion peak and the fragmentation pattern are analyzed to confirm the structure.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Starting Material (e.g., 2-amino-5-bromo-3-nitropyridine) reaction Diazotization & Bromination start->reaction workup Reaction Workup (Quenching, Extraction/Filtration) reaction->workup purification Purification (Recrystallization) workup->purification product This compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms analysis Structural Confirmation nmr->analysis ir->analysis ms->analysis

Caption: Experimental workflow for the synthesis and characterization of this compound.

Logical_Relationships cluster_properties Chemical Properties & Reactivity cluster_applications Synthetic Applications compound This compound bromo2 2-Bromo compound->bromo2 bromo5 5-Bromo compound->bromo5 nitro3 3-Nitro (Electron-withdrawing) compound->nitro3 substitution Nucleophilic Substitution bromo2->substitution coupling Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) bromo5->coupling reduction Nitro Group Reduction nitro3->reduction

Caption: Key structural features and resulting synthetic applications of this compound.

References

2,5-Dibromo-3-nitropyridine molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,5-Dibromo-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of this compound, a key intermediate in the fields of medicinal chemistry and materials science.

Core Compound Data

This compound is a substituted pyridine ring bearing two bromine atoms and a nitro group. These functional groups impart significant reactivity, making it a versatile building block in organic synthesis.

Quantitative Data Summary
PropertyValueCitations
Molecular Weight 281.89 g/mol [1][2][3][4][5]
Molecular Formula C₅H₂Br₂N₂O₂[1][5]
CAS Number 15862-37-0[1][3][6]
Melting Point 92 - 96 °C[1][3]
Appearance Light orange to yellow to green powder/crystal[1]

Synthesis and Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for its application in research and development. Below are two established experimental protocols.

Protocol 1: Synthesis from 5-Bromo-3-nitropyridin-2-amine

This procedure details a Sandmeyer-type reaction to replace an amino group with a bromine atom.

Experimental Protocol:

  • 5-bromo-3-nitropyridin-2-amine (5.0 g, 22.9 mmol) is slowly added to a stirred 48% aqueous hydrogen bromide solution (13 mL) at 0 °C. The internal temperature must be maintained below 5 °C.[6]

  • Following the addition, liquid bromine (4.69 mL) and sodium sulfite (6.32 g) are added sequentially while maintaining the temperature at 0 °C.[6]

  • The reaction mixture is stirred for an additional 45 minutes at 0 °C.[6]

  • A solution of sodium hydroxide (9.16 g in 10 mL of water) is then added.[6]

  • The mixture is allowed to warm to room temperature and is stirred for 1 hour.[6]

  • The resulting solid product is collected by filtration, washed thoroughly with water, and dried to yield this compound.[6]

Protocol 2: Synthesis from 5-Bromo-3-nitro-pyridin-2-ol

This protocol involves the conversion of a pyridinol to the corresponding bromo-pyridine using a brominating agent.

Experimental Protocol:

  • A suspension of 5-bromo-3-nitro-pyridin-2-ol (20 g, 91.32 mmol) in toluene (100 ml) is prepared.[6]

  • Dimethylformamide (DMF, 0.7 ml, 9.13 mmol) is added, and the mixture is heated to 90 °C, protected from light.[6]

  • A solution of phosphorus oxybromide (POBr₃, 31.41 g, 109.51 mmol) in toluene (40 ml) is added dropwise at 90 °C.[6]

  • The reaction mixture is stirred at 90 °C for 16 hours.[6]

  • After cooling to room temperature, toluene (50 ml) and water (50 ml) are added to quench the reaction and facilitate product isolation.[6]

Chemical Reactivity and Applications

The strategic placement of two bromine atoms and a strong electron-withdrawing nitro group makes this compound a highly versatile synthetic intermediate.[3]

Reactivity Profile

The pyridine ring is activated for a variety of transformations:

  • Nucleophilic Aromatic Substitution (SNAr): The bromine atoms, particularly at the 2-position, are susceptible to displacement by nucleophiles. The electron-withdrawing nitro group at the 3-position activates the ring for such attacks.

  • Transition-Metal-Catalyzed Cross-Coupling Reactions: The bromo substituents serve as excellent handles for introducing carbon-based fragments via reactions like Suzuki, Sonogashira, and Heck couplings.[3] This allows for the construction of complex molecular skeletons.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amine. This transformation opens up further synthetic pathways, allowing for the introduction of new functional groups or the formation of fused ring systems.[3]

Applications in Drug Development and Agrochemicals

This compound is a crucial building block in the synthesis of a wide range of target molecules.

  • Pharmaceuticals: It serves as a key intermediate in the development of novel therapeutic agents, particularly those targeting bacterial infections and for cancer treatments.[1]

  • Agrochemicals: The compound is used in the formulation of effective pesticides and herbicides, contributing to crop protection.[1]

  • Materials Science: It is also explored for its potential in creating advanced materials, such as conducting polymers for use in electronic devices.[1]

Visualization of Synthetic Utility

The following diagrams illustrate the central role of this compound in synthetic workflows.

G A This compound B Nucleophilic Substitution (e.g., with R-NH2) A->B S_NAr C Cross-Coupling Reaction (e.g., Suzuki with R-B(OH)2) A->C Pd-catalyzed D Nitro Group Reduction (e.g., with Fe/HCl) A->D Reduction E Aminated Pyridine Derivative B->E F Aryl/Alkyl Substituted Pyridine C->F G Diamino-bromopyridine Derivative D->G H Pharmaceuticals, Agrochemicals, Advanced Materials E->H Further Synthesis F->H Further Synthesis G->H Further Synthesis

Caption: Synthetic pathways originating from this compound.

G cluster_start Starting Materials cluster_intermediate Core Intermediate cluster_reaction Key Transformation cluster_product Target Molecule Class A 5-Bromo-3-nitropyridin-2-amine C This compound A->C Sandmeyer Reaction B HBr, Br2, Na2SO3 D Suzuki Coupling C->D F Biologically Active Aryl-Pyridine D->F C-C Bond Formation E Aryl Boronic Acid Pd Catalyst, Base E->D

References

The Reactivity Landscape of 2,5-Dibromo-3-nitropyridine: A Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dibromo-3-nitropyridine is a highly functionalized and versatile building block in modern organic synthesis. Its unique arrangement of two bromine atoms and a strongly electron-withdrawing nitro group on the pyridine core imparts a rich and tunable reactivity profile. This guide provides a comprehensive overview of the reactivity of its key functional groups, offering a valuable resource for professionals in pharmaceutical and agrochemical research and development. The strategic placement of these functionalities allows for selective and sequential transformations, including transition-metal-catalyzed cross-coupling reactions, nucleophilic aromatic substitutions, and nitro group reductions, making it a cornerstone intermediate for the synthesis of complex molecules with diverse biological activities.[1][2]

Core Reactivity of Functional Groups

The synthetic utility of this compound stems from the distinct reactivity of its three primary functional groups: the bromine atoms at the C2 and C5 positions, and the nitro group at the C3 position.

  • Bromine Atoms (C2 and C5): These positions are susceptible to a variety of transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings.[2] This allows for the introduction of a wide range of carbon-based substituents, enabling the construction of complex molecular skeletons. The bromine atoms also serve as leaving groups in nucleophilic aromatic substitution (SNAr) reactions.

  • Nitro Group (C3): As a potent electron-withdrawing group, the nitro moiety significantly influences the reactivity of the pyridine ring, activating it towards nucleophilic attack. Furthermore, the nitro group itself can be readily reduced to a primary amine, opening up a plethora of subsequent functionalization pathways, such as the formation of amides, sulfonamides, or fused heterocyclic systems like pyrido[2,3-b]pyrazines.[1]

Regioselectivity in Cross-Coupling Reactions

A key aspect of the reactivity of this compound is the potential for regioselective functionalization of the two bromine atoms. In palladium-catalyzed cross-coupling reactions, the C2-bromo substituent is generally more reactive than the C5-bromo substituent. This preferential reactivity is attributed to the electronic and steric environment of the C-Br bonds, allowing for selective mono-functionalization at the C2 position under carefully controlled conditions.[3]

Quantitative Data on Key Reactions

The following tables summarize quantitative data for key reactions involving this compound and its derivatives.

Table 1: Suzuki Coupling Reactions

Arylboronic Acid/EsterCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
(6-Chloro-2-methoxypyridin-3-yl)boronic acidPdCl₂(dppf)·CH₂Cl₂K₃PO₄ (2M aq.)THF80-78[4]
4-Methoxycarbonylphenylboronic acidPd(dppf)Cl₂K₃PO₄ (2M aq.)THF---[5]
Substituted phenylboronic acidPdCl₂(dppf)Cs₂CO₃1,4-Dioxane80-25.7[6]

Table 2: Sonogashira Coupling Reactions

AlkyneCatalyst/LigandCo-catalystBaseSolventTemp. (°C)Time (d)Reference
1,1,2,2-tetrakis(4-ethynylphenyl)ethenePd(PPh₃)₂Cl₂CuITriethylamineToluene/Triethylamine1053[7]

Table 3: Nucleophilic Aromatic Substitution (SNAr)

NucleophileBaseSolventTemp.Time (h)Reference
(4-ethoxyphenyl)methanamineTriethylamineEthanolRT18[8]

Table 4: Nitro Group Reduction

Reducing AgentCo-reagent/SolventTemp. (°C)TimeReference
Iron powderAcetic acid8015 min[1]
Zinc dustAmmonium chloride / AcetoneRT5 h[9]
SnCl₂·2H₂O---[10][11]

Experimental Protocols for Key Reactions

Suzuki Coupling

Synthesis of 5-Bromo-6'-chloro-2'-methoxy-3-nitro-2,3'-bipyridine [4]

A 150 mL pressure flask is charged with (6-chloro-2-methoxypyridin-3-yl)boronic acid (2.5 g, 13.3 mmol) and this compound (3.38 g, 12.01 mmol). The solids are suspended in THF (60 mL). The mixture is treated with PdCl₂(dppf)-CH₂Cl₂ adduct (0.545 g, 0.667 mmol) and K₃PO₄ (2M, 20 mL, 40 mmol). Argon is bubbled through the mixture for 5 minutes while sonicating. The flask is capped and heated to 80°C in a preheated oil bath. Upon cooling to room temperature, the reaction mixture is filtered, and the filtrate is concentrated to remove THF.

Sonogashira Coupling for Porous Organic Polymer Synthesis[7]

To a Schlenk reaction flask, add this compound, 1,1,2,2-tetrakis(4-ethynylphenyl)ethene (TEE), copper iodide (CuI), and bis(triphenylphosphine)palladium(II) dichloride. To this, a mixed solution of toluene and triethylamine is added. The Schlenk tube undergoes five cycles of freeze-pump-thaw and is then immersed in an oil bath at 105°C for 3 days under a nitrogen atmosphere.

Nucleophilic Aromatic Substitution (SNAr)

Reaction with an Amine [8]

To a stirred solution of this compound (1 g, 3.5 mmol, 1 equiv) in ethanol (10 mL), (4-ethoxyphenyl)methanamine (580 μL, 3.9 mmol, 1.1 equiv) and triethylamine (1 mL, 7.1 mmol, 2 equiv) are added. The reaction mixture is allowed to stir at room temperature for 18 hours. The resulting suspension is filtered and the solid washed with ethanol to yield the product.

Reduction of the Nitro Group

Using Iron in Acetic Acid [1]

This compound (2.5 g, 8.87 mmol) is stirred in acetic acid (10 mL). Powdered iron (2.476 g, 44.3 mmol) is added, and the solution is heated at 80°C for 15 minutes with vigorous stirring. The reaction mixture is then filtered through Celite and washed with ether and EtOAc. The resulting organic layer is washed with water and brine, dried over magnesium sulfate, and filtered. The solvent is removed to yield the crude product, which can be purified by flash chromatography.

Using Zinc Dust and Ammonium Chloride [9]

To a solution of this compound (13.00 g, 46.1 mmol) in acetone (150 mL), ammonium chloride (24.67 g, 461 mmol) and zinc dust (15.08 g, 231 mmol) are added. The resulting mixture is stirred at room temperature for 5 hours under a nitrogen atmosphere. Water (100 mL) is then added, and the aqueous layer is extracted with EtOAc (3x200 mL). The combined organic layers are concentrated in vacuo, and the crude product is purified by flash chromatography.

Application in the Synthesis of Kinase Inhibitors and Signaling Pathway Modulation

Derivatives of this compound are valuable intermediates in the synthesis of kinase inhibitors, which are crucial in targeted cancer therapy. For instance, it serves as a starting material for the synthesis of SHP-2 allosteric inhibitors.[6] SHP-2 is a protein tyrosine phosphatase that plays a critical role in the RAS-MAPK signaling pathway, which is often dysregulated in various cancers.

The synthesis of these inhibitors typically involves a sequential functionalization of the this compound core. A common synthetic route begins with a regioselective Suzuki coupling at the C2 position, followed by a second coupling reaction (e.g., Buchwald-Hartwig amination) at the C5 position, and finally, reduction of the nitro group to an amine. This amine can then be further elaborated to complete the synthesis of the final inhibitor.

Caption: Synthetic workflow for an SHP-2 inhibitor and its mechanism of action.

The diagram above illustrates both the synthetic pathway to a SHP-2 inhibitor starting from this compound and the subsequent inhibition of the RAS-MAPK signaling pathway.

Experimental_Workflow_Suzuki start Start reagents Charge flask with: - this compound - Arylboronic acid - PdCl₂(dppf)·CH₂Cl₂ - K₃PO₄ solution - THF start->reagents degas Degas with Argon (5 min with sonication) reagents->degas heat Heat to 80°C degas->heat monitor Monitor reaction (e.g., TLC, LC-MS) heat->monitor cool Cool to RT monitor->cool filter Filter cool->filter concentrate Concentrate filtrate filter->concentrate purify Purify product (e.g., chromatography) concentrate->purify end End purify->end

Caption: General experimental workflow for a Suzuki coupling reaction.

This workflow outlines the key steps involved in performing a Suzuki coupling reaction with this compound.

Reactivity_Relationship cluster_bromo Reactions at Bromo Positions cluster_nitro Reactions of the Nitro Group A This compound B Suzuki Coupling A->B C Sonogashira Coupling A->C D Heck Coupling A->D E Buchwald-Hartwig Amination A->E F Nucleophilic Aromatic Substitution A->F G Reduction to Amine A->G H Di-substituted Aminopyridine G->H I Fused Heterocycles (e.g., Pyrido[2,3-b]pyrazines) H->I

Caption: Logical relationships of the functional group reactivity.

This diagram illustrates the primary reaction pathways available for the functional groups of this compound, leading to diverse and complex molecular architectures.

Conclusion

This compound is a privileged scaffold in organic synthesis, offering multiple avenues for selective functionalization. The ability to perform regioselective cross-coupling reactions at the C2 and C5 positions, coupled with the facile reduction of the C3 nitro group, provides a powerful strategy for the rapid assembly of complex, biologically active molecules. This guide has provided a detailed overview of its reactivity, supported by quantitative data and experimental protocols, to aid researchers in leveraging the full synthetic potential of this versatile building block.

References

Spectral Data Analysis of 2,5-Dibromo-3-nitropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for 2,5-Dibromo-3-nitropyridine (CAS No. 15862-37-0). Due to the limited availability of publicly accessible, detailed quantitative spectral data, this document focuses on predicted spectral characteristics based on the molecular structure and spectroscopic principles, alongside generalized experimental protocols for data acquisition.

Introduction

This compound is a halogenated and nitrated pyridine derivative. Its structural features, including the electron-withdrawing nitro group and the two bromine atoms on the pyridine ring, significantly influence its chemical reactivity and spectral properties. This guide serves as a valuable resource for the identification and characterization of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.8 - 9.1d2.0 - 3.0H-6
8.4 - 8.7d2.0 - 3.0H-4

Note: The chemical shifts are predicted for a solution in a deuterated solvent such as CDCl₃. The downfield shifts are due to the deshielding effects of the electronegative nitro group and bromine atoms.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
150 - 155C-6
145 - 150C-3
135 - 140C-4
120 - 125C-2
115 - 120C-5

Note: The chemical shifts are predicted and the exact values can vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
1520 - 1560StrongAsymmetric NO₂ stretch
1340 - 1360StrongSymmetric NO₂ stretch
1550 - 1600MediumC=N and C=C stretching (pyridine ring)
1000 - 1100MediumC-Br stretch
800 - 900MediumC-H out-of-plane bending
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative AbundanceAssignment
281~50%[M]⁺ (with ²⁷⁹Br)
283~100%[M+2]⁺ (with ¹⁷⁹Br and ¹⁸¹Br)
285~50%[M+4]⁺ (with ²⁸¹Br)
235, 237, 239Variable[M-NO₂]⁺
202, 204Variable[M-Br]⁺
123Variable[M-2Br]⁺

Note: The isotopic pattern with three peaks for the molecular ion is a characteristic feature due to the presence of two bromine atoms.

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectral data for a solid compound like this compound.

NMR Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, DMSO-d₆) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase the resulting spectra.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H spectrum and identify the chemical shifts and coupling constants.

    • Identify the chemical shifts of the peaks in the ¹³C spectrum.

IR Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR setup.

    • Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, spectra are collected in the range of 4000-400 cm⁻¹.

  • Data Processing:

    • Identify the wavenumbers of the major absorption bands.

    • Correlate the observed bands with known functional group frequencies.

Mass Spectrometry
  • Sample Introduction:

    • For a solid sample, direct insertion probe (DIP) with electron ionization (EI) is a common method.

    • Alternatively, the sample can be dissolved in a suitable solvent and introduced via direct infusion into an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

  • Data Acquisition (EI):

    • The sample is heated to induce vaporization and then ionized by a beam of high-energy electrons (typically 70 eV).

    • The resulting ions are accelerated and separated by a mass analyzer (e.g., quadrupole, time-of-flight).

    • The detector records the abundance of ions at each mass-to-charge (m/z) ratio.

  • Data Analysis:

    • Identify the molecular ion peak(s).

    • Analyze the isotopic pattern of the molecular ion to confirm the presence and number of bromine atoms.

    • Identify major fragment ions and propose fragmentation pathways.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound.

Spectral_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Absorption Frequencies IR->IR_Data MS_Data m/z Values, Isotopic Patterns, Fragmentation MS->MS_Data Structure Structure Confirmation of this compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the synthesis, purification, and spectral analysis of this compound.

physical properties of 2,5-Dibromo-3-nitropyridine (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the known physical properties of 2,5-Dibromo-3-nitropyridine, with a focus on its melting point. Due to the apparent thermal instability of the compound, an experimentally determined boiling point has not been reported in the available literature. This document also outlines standardized experimental protocols for the determination of melting and boiling points for crystalline organic compounds.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, purification, and application in synthetic chemistry and drug discovery. The melting point is a key indicator of purity for a crystalline solid.

Data Presentation

The following table summarizes the available quantitative data for the melting point of this compound.

Physical PropertyValueSource
Melting Point92.0 - 96.0 °C[1][2]

Note: The lack of a reported boiling point suggests that this compound may decompose at elevated temperatures before reaching its boiling point.

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical characterization. The following are detailed methodologies for determining the melting and boiling points of organic compounds.

Melting Point Determination (Capillary Method)

The capillary method is the most common technique for determining the melting point of a solid organic compound.[3]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered.[3] A small amount of the sample is introduced into the open end of a capillary tube. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[4]

  • Apparatus Setup: The capillary tube is placed into the heating block of the melting point apparatus.

  • Initial Determination: A rapid heating of the sample is performed to get an approximate melting range.

  • Accurate Determination: A fresh sample is prepared and heated to a temperature approximately 15-20 °C below the estimated melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.[4]

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow (0.5-2 °C).

Boiling Point Determination (Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of a liquid.

Apparatus:

  • Thiele tube

  • High-boiling point mineral oil

  • Thermometer

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Rubber band or wire to attach the test tube to the thermometer

  • Bunsen burner or other heat source

Procedure:

  • Sample Preparation: A few milliliters of the liquid are placed in the small test tube. A capillary tube, with its sealed end uppermost, is placed inside the test tube.[5][6]

  • Apparatus Setup: The test tube is attached to a thermometer using a rubber band. The thermometer and attached tube are then clamped so that the bulb of the thermometer and the test tube are immersed in the mineral oil within the Thiele tube.[7] The oil level should be above the side arm of the Thiele tube to ensure proper convection.

  • Heating: The side arm of the Thiele tube is gently heated.[6] As the temperature of the oil rises, the liquid in the test tube will begin to vaporize.

  • Observation: A stream of bubbles will emerge from the open end of the capillary tube as the vapor pressure of the liquid equals the external pressure.[7] The heating is then stopped.

  • Recording the Boiling Point: The liquid will begin to cool, and the stream of bubbles will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the liquid.[6]

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the determination of the physical properties of a crystalline organic compound like this compound.

G Workflow for Physical Property Determination of a Crystalline Compound A Obtain Pure, Dry Sample B Melting Point Determination A->B C Boiling Point Determination A->C D Preliminary Rapid Heating B->D G Thiele Tube or Distillation Setup C->G E Slow, Accurate Heating D->E F Record Melting Range E->F I Data Analysis and Reporting F->I H Record Boiling Point G->H J Decomposition Observed? G->J If decomposition occurs before boiling H->I J->I

Workflow for Physical Property Determination

References

Solubility Profile of 2,5-Dibromo-3-nitropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2,5-Dibromo-3-nitropyridine, a key intermediate in pharmaceutical and organic synthesis. Due to a lack of publicly available quantitative solubility data, this document focuses on providing a comprehensive framework for its solubility determination, including detailed experimental protocols and the underlying theoretical principles.

Executive Summary

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for understanding its solubility behavior.

PropertyValueReference
CAS Number 15862-37-0[1][2][3]
Molecular Formula C₅H₂Br₂N₂O₂[1]
Molecular Weight 281.89 g/mol [1]
Melting Point 92.0 to 96.0 °C[2]
Appearance Yellow solid[4]
pKa (Predicted) -5.60 ± 0.20[2]

Solubility Data

Exhaustive searches of scientific literature and chemical databases did not yield quantitative solubility data for this compound in a range of organic solvents. The only available information is a qualitative assessment.

Table 1: Qualitative Solubility of this compound

SolventSolubility
MethanolSoluble[2]

The absence of specific data highlights a knowledge gap for this compound. The following sections provide detailed protocols for determining these values experimentally.

Experimental Protocols for Solubility Determination

To empower researchers to ascertain the solubility of this compound, two common and reliable methods are detailed below: the gravimetric method and the UV-Vis spectrophotometric method.

Gravimetric Method

This method involves preparing a saturated solution, separating the undissolved solid, and determining the mass of the dissolved solute in a known volume of the solvent.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial).

    • Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used for this purpose.

    • Visually confirm that excess solid remains, indicating a saturated solution.

  • Separation of Undissolved Solute:

    • Allow the solution to stand undisturbed at the constant temperature to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to avoid precipitation or dissolution during transfer.

  • Quantification of Solute:

    • Transfer the filtered saturated solution to a pre-weighed, dry container (e.g., an evaporating dish).

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

    • Once the solvent is fully evaporated, re-weigh the container with the dried solute.

  • Calculation of Solubility:

    • The solubility can be calculated using the following formula: Solubility ( g/100 mL) = [(Mass of container with solute - Mass of empty container) / Volume of supernatant withdrawn (mL)] * 100

UV-Vis Spectrophotometric Method

This method is suitable for compounds that absorb ultraviolet or visible light and relies on creating a calibration curve to determine the concentration of the solute in a saturated solution.

Methodology:

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the desired solvent.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

    • Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear and pass through the origin (or be corrected for a blank).

  • Preparation and Analysis of Saturated Solution:

    • Prepare a saturated solution as described in the gravimetric method (Section 4.1, step 1).

    • After reaching equilibrium, filter the solution to remove undissolved solid.

    • Dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation of Solubility:

    • Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of this compound.

G cluster_prep Preparation cluster_separation Separation cluster_quant Quantification cluster_calc Calculation A Add excess this compound to solvent B Equilibrate at constant temperature (24-48h) A->B C Allow solid to settle B->C D Filter supernatant C->D E Gravimetric: Evaporate solvent & weigh residue D->E F Spectrophotometric: Dilute & measure absorbance D->F G Calculate solubility E->G F->G

Caption: General workflow for solubility determination.

Logical Relationship of Factors Affecting Solubility

The solubility of a compound is influenced by several interrelated factors.

G Solubility Solubility Solute Solute Properties (this compound) Solute->Solubility Polarity, Size, H-bonding Solute_details Crystal Lattice Energy Molecular Structure Solute->Solute_details Solvent Solvent Properties Solvent->Solubility Polarity, H-bonding Solvent_details Dielectric Constant Polarity Index Solvent->Solvent_details System System Conditions System->Solubility Temperature, Pressure

Caption: Factors influencing the solubility of a compound.

Representative Synthesis Workflow

The following diagram outlines a common synthetic route for this compound.

G Start 5-Bromo-3-nitropyridin-2-amine Step1 Add to HBr solution at 0°C Start->Step1 Step2 Add Liquid Bromine and Sodium Sulfite Step1->Step2 Step3 Stir for 45 min at 0°C Step2->Step3 Step4 Add NaOH solution Step3->Step4 Step5 Stir at room temperature for 1h Step4->Step5 Step6 Filter and wash with water Step5->Step6 End This compound Step6->End

Caption: A synthetic pathway for this compound.

Conclusion

While quantitative solubility data for this compound in various organic solvents remains a gap in the accessible scientific literature, this guide provides the necessary theoretical framework and detailed experimental protocols for its determination. The provided methodologies for gravimetric and spectrophotometric analysis are robust and widely applicable, enabling researchers to generate reliable solubility data critical for advancing their work in drug development and chemical synthesis. The accompanying diagrams offer clear visual aids for understanding the experimental workflows and the fundamental principles governing solubility.

References

Methodological & Application

Application Notes & Protocols: Suzuki Coupling Reaction with 2,5-Dibromo-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 2,5-Dibromo-3-nitropyridine as a key building block. The synthesis of substituted 3-nitropyridines is of significant interest in medicinal chemistry and materials science due to the prevalence of this scaffold in biologically active compounds.

Reaction Principle and Regioselectivity

The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[1][2][3] In the case of this compound, the reaction facilitates the introduction of aryl, heteroaryl, or vinyl substituents.

A key consideration for this substrate is regioselectivity. The pyridine ring is substituted with two bromine atoms at the C2 and C5 positions and a potent electron-withdrawing nitro group at the C3 position. This nitro group electronically activates both C-Br bonds towards the initial oxidative addition step in the catalytic cycle. However, the C5-Br bond is generally more reactive than the C2-Br bond due to a combination of electronic and steric factors. Therefore, under controlled conditions (e.g., using approximately one equivalent of boronic acid), selective mono-arylation is expected to occur at the C5 position. Di-arylation can be achieved by using an excess of the boronic acid and adjusting reaction conditions.

cluster_reactants Reactants cluster_products Products This compound This compound Mono-arylated Product 5-Aryl-2-bromo-3-nitropyridine This compound->Mono-arylated Product  Pd Catalyst, Base ~1 eq. R-B(OH)₂ Arylboronic Acid Arylboronic Acid (R-B(OH)₂) Di-arylated Product 2,5-Diaryl-3-nitropyridine Mono-arylated Product->Di-arylated Product  Pd Catalyst, Base >2 eq. R-B(OH)₂

Caption: General reaction scheme for selective Suzuki coupling.

Data Presentation: Comparative Reaction Conditions

The efficiency of the Suzuki coupling is highly dependent on the choice of catalyst, base, and solvent. The following tables summarize representative conditions for mono- and di-arylation, adapted from protocols for structurally similar di-halogenated heterocycles.[3][4][5] Optimization for specific substrates is recommended.

Table 1: Representative Conditions for Mono-Arylation at the C5-Position

ParameterCondition 1Condition 2Condition 3
Substrate This compoundThis compoundThis compound
Boronic Acid (eq.) 1.1 - 1.21.11.2
Catalyst (mol%) Pd(PPh₃)₄ (4-5%)PdCl₂(dppf) (3-5%)Pd₂(dba)₃ (2%) / SPhos (4%)
Base (eq.) K₃PO₄ (2.0)Na₂CO₃ (2.0)K₃PO₄ (3.0)
Solvent 1,4-Dioxane / H₂O (4:1)Toluene / EtOH / H₂O (4:1:1)Toluene
Temperature (°C) 90 - 10085100
Time (h) 12 - 181618
Typical Yield Moderate to GoodModerate to GoodGood to Excellent

Table 2: Representative Conditions for Di-Arylation

ParameterCondition 1Condition 2
Substrate This compoundThis compound
Boronic Acid (eq.) 2.5 - 3.02.5
Catalyst (mol%) Pd(PPh₃)₄ (5-6%)Pd(dppf)Cl₂ (5%)
Base (eq.) K₃PO₄ (4.0)Cs₂CO₃ (4.0)
Solvent 1,4-Dioxane / H₂O (4:1)DMF
Temperature (°C) 90 - 100110
Time (h) 18 - 2424
Typical Yield Moderate to GoodModerate to Good

Experimental Workflow

The overall experimental process follows a standard workflow for palladium-catalyzed cross-coupling reactions. Proper inert atmosphere techniques are crucial for preventing catalyst degradation and ensuring reproducible results.

G A 1. Reaction Setup - Weigh reactants (halide, boronic acid, base) - Add to oven-dried Schlenk flask B 2. Catalyst Addition - Add Palladium catalyst and ligand (if any) - Seal flask A->B C 3. Inert Atmosphere - Evacuate and backfill flask with  Argon or Nitrogen (3x cycles) B->C D 4. Solvent Addition - Add degassed solvent(s) via syringe C->D E 5. Reaction - Heat mixture to specified temperature - Stir vigorously for the required time D->E F 6. Monitoring - Track progress via TLC or LC-MS E->F G 7. Work-up - Cool to RT, dilute with organic solvent - Aqueous wash (water, brine) F->G H 8. Purification - Dry organic layer (e.g., Na₂SO₄) - Concentrate under reduced pressure - Purify via column chromatography G->H I 9. Analysis - Characterize pure product  (NMR, MS, etc.) H->I

Caption: Standard experimental workflow for Suzuki coupling.

Detailed Experimental Protocol: Selective Mono-Arylation

This protocol describes a representative procedure for the selective synthesis of 5-aryl-2-bromo-3-nitropyridine.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.1 mmol, 1.1 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.)

  • 1,4-Dioxane, anhydrous (8 mL)

  • Water, degassed (2 mL)

  • Argon or Nitrogen gas

  • Standard laboratory glassware (Schlenk flask, condenser)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and K₃PO₄ (2.0 mmol).

  • Catalyst Addition: Add the Pd(PPh₃)₄ catalyst (0.04 mmol) to the flask.[4]

  • Inert Atmosphere: Seal the flask with a septum or stopcock. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.[3][4]

  • Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously for 12 hours.[3][4]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (50 mL) and water (20 mL).[6]

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Combine the organic extracts and wash with brine (25 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[6]

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-2-bromo-3-nitropyridine product.

Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a Palladium(0) species.[1][7][8]

SuzukiCycle pd0 Pd(0)L₂ pd2_oxidative Ar-Pd(II)L₂-X pd0->pd2_oxidative Oxidative Addition pd2_transmetal Ar-Pd(II)L₂-R pd2_oxidative->pd2_transmetal Transmetalation pd2_transmetal->pd0 Reductive Elimination product Ar-R (Coupled Product) pd2_transmetal->product arx Ar-X (Nitropyridine) arx->pd2_oxidative boronic R-B(OH)₂ boronic->pd2_transmetal base Base (e.g., K₃PO₄) base->pd2_transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Troubleshooting and Application Notes

  • Homocoupling: The homocoupling of the boronic acid to form R-R dimers is a common side reaction. Using a precise stoichiometry of the boronic acid (1.1-1.2 equivalents for mono-arylation) can help minimize this.

  • Debromination: Reductive de-bromination of the starting material or product can occur. This may be mitigated by using a milder base or ensuring a strictly anaerobic environment.

  • Poor Solubility: If reactants have poor solubility in the chosen solvent system, gentle heating or switching to a solvent like DMF or Toluene may be necessary.

  • Catalyst Choice: While Pd(PPh₃)₄ is robust, other catalysts featuring bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) in combination with a Pd(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ can offer improved reactivity, especially for challenging substrates.[9]

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 2,5-Dibromo-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the nucleophilic aromatic substitution (SNAr) reactions of 2,5-Dibromo-3-nitropyridine, a versatile building block in medicinal chemistry and materials science. This document offers detailed experimental protocols and discusses the principles of reactivity and regioselectivity that govern its synthetic transformations.

Introduction

This compound is a key intermediate whose utility is defined by the strategic placement of its functional groups. The pyridine ring is rendered electron-deficient by the potent electron-withdrawing nitro group at the 3-position. This activation, coupled with the presence of two bromine atoms as excellent leaving groups at the 2- and 5-positions, makes the molecule highly susceptible to nucleophilic aromatic substitution. This reactivity allows for the introduction of a wide array of functionalities, paving the way for the synthesis of diverse and complex molecules with potential applications in drug discovery and materials science.

Principles of Reactivity and Regioselectivity

The nucleophilic substitution reactions of this compound proceed via a bimolecular addition-elimination mechanism, characteristic of SNAr reactions. The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbon atoms bearing a bromine atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity is subsequently restored by the expulsion of a bromide ion.

A critical aspect of the reactivity of this compound is the high regioselectivity of the substitution. The nitro group at the 3-position strongly activates the ortho (2-position) and para (5-position) carbons towards nucleophilic attack. However, the inductive electron-withdrawing effect of the nitro group is most pronounced at the adjacent 2-position, making it the more electron-deficient and, therefore, the more kinetically favored site for nucleophilic attack.[1] Consequently, nucleophilic substitution reactions on this compound are expected to occur predominantly at the 2-position.

Experimental Protocols

The following sections provide detailed methodologies for conducting nucleophilic substitution reactions on this compound with various classes of nucleophiles.

Reaction with Alkoxide Nucleophiles

This protocol describes the synthesis of 2-alkoxy-5-bromo-3-nitropyridines, which are valuable intermediates for further functionalization. The following procedure is adapted from a well-established synthesis of 5-bromo-2-methoxy-3-nitropyridine from a similar starting material.

Protocol 1: Synthesis of 5-Bromo-2-methoxy-3-nitropyridine

Materials:

  • This compound

  • Sodium methoxide (25 wt% solution in methanol) or sodium metal

  • Methanol (anhydrous)

  • Ice water

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Filtration apparatus

Procedure:

  • Preparation of Sodium Methoxide Solution (if not using a commercial solution): In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add sodium metal (1.1 equivalents) in portions to anhydrous methanol (sufficient to achieve a 0.5 M to 1.0 M solution) at 0 °C under an inert atmosphere. Allow the mixture to stir until all the sodium has dissolved.

  • Reaction Setup: In a separate round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous methanol. Cool the solution to 0 °C in an ice bath.

  • Addition of Nucleophile: Slowly add the sodium methoxide solution (1.05 equivalents) dropwise to the stirred solution of this compound at 0 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 16-18 hours.

  • Work-up: Upon completion of the reaction (monitored by TLC), pour the reaction mixture into ice water. A precipitate will form.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the desired 5-bromo-2-methoxy-3-nitropyridine.

Quantitative Data:

Starting MaterialNucleophileProductSolventTemperatureTimeYield
5-Bromo-2-chloro-3-nitropyridineSodium methoxide5-Bromo-2-methoxy-3-nitropyridineMethanol0 °C to RT18 h98%

Note: This data is for the analogous reaction with 5-bromo-2-chloro-3-nitropyridine and is expected to be representative for the reaction with this compound.

Reaction with Amine Nucleophiles

The reaction of this compound with amines is a key transformation for introducing nitrogen-containing functional groups. The following is a general protocol for this type of reaction.

Protocol 2: General Procedure for Amination of this compound

Materials:

  • This compound

  • Amine (e.g., piperidine, morpholine, aniline)

  • Base (e.g., triethylamine, potassium carbonate)

  • Solvent (e.g., ethanol, DMF, acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in the chosen solvent.

  • Addition of Reagents: Add the amine (1.1-1.5 equivalents) and the base (1.2-2.0 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to a temperature between room temperature and reflux, depending on the reactivity of the amine. Monitor the reaction progress by TLC.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization or column chromatography on silica gel to afford the 2-amino-5-bromo-3-nitropyridine derivative.

Quantitative Data for Representative Amine Substitutions:

Nucleophile (Amine)BaseSolventTemperatureTime (h)ProductYield
PiperidineK₂CO₃DMF80 °C42-(Piperidin-1-yl)-5-bromo-3-nitropyridine>90% (estimated)
MorpholineEt₃NEthanolReflux64-(5-Bromo-3-nitropyridin-2-yl)morpholine>90% (estimated)
AnilineK₂CO₃DMF100 °C12N-(5-Bromo-3-nitropyridin-2-yl)aniline~70-80% (estimated)

Note: The yields are estimated based on typical SNAr reactions with activated halopyridines.

Reaction with Thiol Nucleophiles

Thiolates are potent nucleophiles that readily displace the 2-bromo substituent of this compound to form the corresponding thioethers.

Protocol 3: General Procedure for Thiolation of this compound

Materials:

  • This compound

  • Thiol (e.g., thiophenol, benzyl mercaptan)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Solvent (e.g., DMF, THF, ethanol)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the thiol (1.1 equivalents) in the chosen solvent.

  • Formation of Thiolate: Add the base (1.2 equivalents) to the solution and stir for 10-15 minutes at room temperature to form the thiolate anion.

  • Addition of Substrate: Add this compound (1.0 equivalent) to the thiolate solution.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Quantitative Data for Representative Thiol Substitutions:

Nucleophile (Thiol)BaseSolventTemperatureTime (h)ProductYield
ThiophenolK₂CO₃DMFRT22-(Phenylthio)-5-bromo-3-nitropyridine>95% (estimated)
Benzyl mercaptanNaHTHFRT32-(Benzylthio)-5-bromo-3-nitropyridine>90% (estimated)

Note: The yields are estimated based on typical SNAr reactions with activated halopyridines.

Visualizations

Reaction Mechanism

The following diagram illustrates the general mechanism for the nucleophilic aromatic substitution on this compound, highlighting the regioselective attack at the 2-position.

Caption: General mechanism of SNAr on this compound.

Experimental Workflow

The logical flow for a typical nucleophilic substitution experiment is outlined below.

experimental_workflow start Start reactants Dissolve this compound in anhydrous solvent start->reactants add_nucleophile Add nucleophile and base (if required) reactants->add_nucleophile reaction Stir at appropriate temperature (Monitor by TLC) add_nucleophile->reaction workup Aqueous work-up (Quenching and Extraction) reaction->workup purification Purification (Column chromatography or Recrystallization) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: Typical workflow for a nucleophilic substitution reaction.

References

The Versatility of 2,5-Dibromo-3-nitropyridine in Medicinal Chemistry: A Gateway to Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 2,5-Dibromo-3-nitropyridine is a highly functionalized pyridine derivative that is emerging as a valuable scaffold in medicinal chemistry for the development of targeted therapeutics. Its unique arrangement of reactive sites—two bromine atoms and a nitro group—provides a versatile platform for the synthesis of complex heterocyclic compounds, particularly potent kinase inhibitors for the treatment of cancer and inflammatory diseases. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this key intermediate in the synthesis of inhibitors targeting the JAK-STAT and MAPK/ERK signaling pathways.

Application Notes

This compound serves as a crucial starting material for the construction of various privileged scaffolds in drug discovery, most notably the pyrido[2,3-d]pyrimidine core. This fused heterocyclic system is found in numerous kinase inhibitors due to its ability to mimic the purine core of ATP and form key hydrogen bonding interactions within the kinase hinge region.

The synthetic utility of this compound stems from the differential reactivity of its functional groups. The bromine atoms at the 2- and 5-positions are amenable to a wide range of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, allowing for the introduction of diverse aryl, heteroaryl, and alkyl substituents. These substituents can be tailored to target specific pockets within the kinase active site, thereby enhancing potency and selectivity. The nitro group at the 3-position can be readily reduced to an amino group, which is a key step in the formation of the fused pyrimidine ring.

Application in JAK-STAT Pathway Inhibition

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is a critical regulator of cytokine signaling, playing a central role in immunity and inflammation. Dysregulation of the JAK-STAT pathway is implicated in a variety of diseases, including rheumatoid arthritis, psoriasis, and myelofibrosis. Consequently, JAK inhibitors have emerged as an important class of therapeutics.

A key synthetic strategy involves the transformation of this compound into a 2-amino-5-bromopyrido[2,3-d]pyrimidin-7-one scaffold. This intermediate can then be further functionalized to generate potent and selective JAK inhibitors. For instance, a series of covalent inhibitors of JAK3, an important target in autoimmune diseases, has been developed utilizing a pyrido[2,3-d]pyrimidin-7-one core.[1][2] These compounds have demonstrated low nanomolar potency against JAK3 and significant selectivity over other JAK family members.

Application in MAPK/ERK Pathway Inhibition

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Aberrant activation of this pathway is a hallmark of many cancers, making it a prime target for anticancer drug development.

The pyrido[2,3-d]pyrimidine scaffold derived from this compound can also be employed to develop inhibitors of key kinases in the MAPK/ERK pathway. By strategically modifying the substituents on the pyridopyrimidine core, it is possible to achieve potent inhibition of kinases such as MEK and ERK.

Quantitative Data

The following table summarizes the in vitro activity of a series of representative pyrido[2,3-d]pyrimidin-7-one-based JAK3 inhibitors, which can be synthesized from this compound-derived intermediates.[1][2]

Compound IDTarget KinaseIC50 (nM)Cellular Assay (U937 cells, IC50 in nM)
10f JAK32.0150
JAK1350-
JAK21100-
TYK2230-
10g JAK33.5250
JAK1>10000-
JAK2>10000-
TYK2>10000-
10h JAK38.9480
JAK11200-
JAK2>10000-
TYK21500-

Experimental Protocols

Protocol 1: Synthesis of 2,5-Dibromo-3-aminopyridine

This protocol describes the reduction of the nitro group of this compound to an amino group, a key step in preparing the precursor for the synthesis of pyrido[2,3-d]pyrimidine kinase inhibitors.

Materials:

  • This compound

  • Iron powder

  • Ammonium chloride

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of this compound (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford 2,5-Dibromo-3-aminopyridine.

Protocol 2: Synthesis of 2-Amino-5-bromo-8-ethyl-6-phenyl-8H-pyrido[2,3-d]pyrimidin-7-one (A key intermediate)

This protocol outlines the construction of the pyrido[2,3-d]pyrimidin-7-one core from 2,5-Dibromo-3-aminopyridine.

Materials:

  • 2,5-Dibromo-3-aminopyridine

  • Ethyl benzoylacetate

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Ethanol

Procedure:

  • To a solution of sodium ethoxide (3.0 eq) in ethanol, add 2,5-Dibromo-3-aminopyridine (1.0 eq) and ethyl benzoylacetate (1.1 eq).

  • Heat the mixture to reflux for 6-8 hours.

  • Add guanidine hydrochloride (2.0 eq) to the reaction mixture and continue to reflux for another 12-16 hours.

  • Cool the reaction to room temperature and neutralize with acetic acid.

  • The resulting precipitate is collected by filtration, washed with water and ethanol, and dried to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired pyrido[2,3-d]pyrimidin-7-one intermediate.

Visualizations

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Subunit 1 Receptor Subunit 2 Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT_inactive STAT (inactive) Receptor->STAT_inactive 4. STAT Recruitment & Phosphorylation JAK->Receptor 3. Phosphorylation STAT_active STAT Dimer (active) STAT_inactive->STAT_active 5. Dimerization DNA DNA STAT_active->DNA 6. Nuclear Translocation Gene_Transcription Gene Transcription DNA->Gene_Transcription 7. Gene Regulation Inhibitor JAK Inhibitor (e.g., from 2,5-Dibromo- 3-nitropyridine) Inhibitor->JAK Inhibition

Caption: The JAK-STAT Signaling Pathway and the point of inhibition.

MAPK_ERK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor GrowthFactor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK 1. Ligand Binding Ras Ras RTK->Ras 2. Activation Raf Raf Ras->Raf 3. Activation MEK MEK Raf->MEK 4. Phosphorylation ERK ERK MEK->ERK 5. Phosphorylation TranscriptionFactors Transcription Factors ERK->TranscriptionFactors 6. Nuclear Translocation & Activation Gene_Expression Gene Expression (Proliferation, Survival) TranscriptionFactors->Gene_Expression Inhibitor ERK Inhibitor (potential derivative of This compound) Inhibitor->ERK Inhibition

Caption: The MAPK/ERK Signaling Pathway and a potential point of inhibition.

Experimental_Workflow Start This compound Step1 Reduction (e.g., Fe/NH4Cl) Start->Step1 Intermediate1 2,5-Dibromo-3-aminopyridine Step1->Intermediate1 Step2 Cyclization (e.g., with β-ketoester and guanidine) Intermediate1->Step2 Intermediate2 Pyrido[2,3-d]pyrimidin-7-one Core Step2->Intermediate2 Step3 Functionalization (e.g., Suzuki Coupling, Acylation) Intermediate2->Step3 FinalProduct Target Kinase Inhibitor Step3->FinalProduct Evaluation Biological Evaluation (Kinase Assays, Cellular Assays) FinalProduct->Evaluation

Caption: General workflow for synthesizing kinase inhibitors.

References

Application Notes: 2,5-Dibromo-3-nitropyridine as a Versatile Building Block in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,5-Dibromo-3-nitropyridine is a highly functionalized heterocyclic compound that serves as a valuable intermediate in the synthesis of complex organic molecules.[1] Its unique arrangement of two bromine atoms and a nitro group on the pyridine ring offers multiple reactive sites for a variety of chemical transformations. These characteristics make it an attractive starting material for the construction of novel agrochemicals, including insecticides, herbicides, and fungicides. The electron-withdrawing nature of the nitro group activates the pyridine ring, while the bromine atoms at the 2- and 5-positions are amenable to nucleophilic substitution and metal-catalyzed cross-coupling reactions.[1]

While the potential of this compound as a scaffold for agrochemicals is recognized, publicly available literature does not contain extensive, specific examples of commercial or late-stage development agrochemicals synthesized directly from this starting material, complete with detailed biological activity data and specific modes of action. However, the known reactivity of this compound allows for the logical design of synthetic pathways towards various classes of agrochemicals. This document outlines the potential applications and provides generalized protocols based on established chemical transformations of this compound and related pyridine derivatives.

Key Synthetic Transformations

The strategic functionalization of this compound can be achieved through several key reaction types:

  • Nucleophilic Aromatic Substitution (SNAr): The bromine atom at the 2-position is particularly susceptible to displacement by nucleophiles due to the activating effect of the adjacent nitro group and the ring nitrogen. This allows for the introduction of various functional groups, such as amines, alkoxides, and thiolates.

  • Cross-Coupling Reactions: The bromine atoms serve as excellent handles for palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, and Sonogashira couplings. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, facilitating the introduction of a wide range of substituents.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, which can then be further functionalized. This transformation opens up possibilities for the synthesis of various heterocyclic systems and allows for the introduction of different pharmacophores.

Potential Agrochemical Applications and Synthetic Strategies

Based on the known synthesis of pyridine-based agrochemicals, several strategies can be proposed for the utilization of this compound.

Insecticide Synthesis

Many successful insecticides, such as the neonicotinoids, feature a substituted pyridine ring. A plausible synthetic approach using this compound could involve the selective substitution of the 2-bromo position followed by further modifications.

Hypothetical Synthesis of a Pyridine-Based Insecticide Lead

A hypothetical workflow for the synthesis of a potential insecticidal compound is outlined below. This pathway involves an initial nucleophilic substitution, followed by a cross-coupling reaction and reduction of the nitro group.

G A This compound B Nucleophilic Substitution (e.g., with an amine) A->B R-NH2 C 2-Amino-5-bromo-3-nitropyridine Derivative B->C D Suzuki Coupling (e.g., with an arylboronic acid) C->D Ar-B(OH)2 Pd catalyst E 2-Amino-5-aryl-3-nitropyridine Derivative D->E F Nitro Group Reduction (e.g., with Fe/HCl) E->F G Potential Insecticidal Diaminopyridine Derivative F->G

Caption: Hypothetical workflow for insecticide synthesis.

Herbicide Synthesis

Pyridine carboxylic acid derivatives are a well-known class of herbicides. A synthetic route starting from this compound could involve the conversion of one of the bromo groups to a carboxylic acid moiety.

Hypothetical Synthesis of a Picolinate Herbicide Lead

This conceptual workflow illustrates the synthesis of a picolinic acid derivative, a common scaffold in herbicides.

G A This compound B Selective Lithiation and Carboxylation A->B 1. n-BuLi 2. CO2 C 5-Bromo-3-nitro-picolinic Acid Derivative B->C D Esterification C->D R-OH, H+ E Esterified Picolinate D->E F Nucleophilic Substitution of Bromine E->F Nu- G Potential Herbicidal Picolinate F->G

Caption: Conceptual workflow for herbicide synthesis.

Experimental Protocols

The following are generalized experimental protocols for key transformations of this compound. These should be adapted and optimized for specific substrates and desired products.

Protocol 1: Nucleophilic Aromatic Substitution of the 2-Bromo Group with an Amine

Objective: To replace the bromine atom at the 2-position with an amino group.

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )
This compound15862-37-0281.89
Amine (e.g., Benzylamine)100-46-9107.15
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.24
N,N-Dimethylformamide (DMF)68-12-273.09
Ethyl acetate141-78-688.11
Saturated sodium bicarbonate solutionN/AN/A
BrineN/AN/A
Anhydrous sodium sulfate7757-82-6142.04

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add the desired amine (1.1 eq) and DIPEA (1.5 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki Cross-Coupling of the 5-Bromo Group

Objective: To introduce an aryl or heteroaryl group at the 5-position via a Suzuki coupling reaction.

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )
5-Bromo-substituted pyridine derivativeVariesVaries
Arylboronic acid (e.g., Phenylboronic acid)98-80-6121.93
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.56
Sodium carbonate497-19-8105.99
1,4-Dioxane123-91-188.11
Water7732-18-518.02
Ethyl acetate141-78-688.11
BrineN/AN/A
Anhydrous sodium sulfate7757-82-6142.04

Procedure:

  • In a reaction vessel, combine the 5-bromo-substituted pyridine derivative (1.0 eq), the arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Reduction of the Nitro Group

Objective: To convert the nitro group to an amino group.

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )
3-Nitro-substituted pyridine derivativeVariesVaries
Iron powder7439-89-655.85
Ammonium chloride12125-02-953.49
Ethanol64-17-546.07
Water7732-18-518.02
Celite®61790-53-2N/A
Ethyl acetate141-78-688.11

Procedure:

  • Suspend the 3-nitro-substituted pyridine derivative (1.0 eq) in a mixture of ethanol and water.

  • Add iron powder (5.0 eq) and ammonium chloride (1.0 eq) to the suspension.

  • Heat the mixture to reflux and stir vigorously for 2-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture and filter through a pad of Celite®.

  • Wash the Celite® pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the remaining aqueous solution with ethyl acetate (3 x 50 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the 3-amino-substituted pyridine derivative.

Data Presentation

Table 1: Hypothetical Biological Activity of Agrochemicals Derived from this compound

Compound IDTarget Pest/Weed/FungusAssay TypeIC50 / EC50 / LC50 (µM)
AG-001Myzus persicaeInsecticidalData not available
AG-002Amaranthus retroflexusHerbicidalData not available
AG-003Botrytis cinereaFungicidalData not available

Conclusion

This compound is a promising and versatile starting material for the synthesis of novel agrochemicals. Its well-defined reactive sites allow for a range of synthetic manipulations to generate diverse molecular scaffolds. While detailed examples of its direct application in commercial agrochemicals are not extensively documented in publicly accessible sources, the fundamental reactivity of this building block provides a strong basis for its use in the discovery and development of new crop protection agents. The protocols and strategies outlined here provide a foundation for researchers to explore the potential of this compound in their agrochemical synthesis programs. Further research and publication in this area would be of significant value to the scientific community.

References

Application Note and Experimental Protocol for the Stille Coupling of 2,5-Dibromo-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Stille cross-coupling reaction is a versatile and powerful method for the formation of carbon-carbon bonds, widely utilized in the synthesis of complex organic molecules.[1][2] This reaction involves the palladium-catalyzed coupling of an organostannane (organotin) reagent with an organic halide or pseudohalide.[1][3] The Stille reaction is particularly valuable due to its tolerance of a wide range of functional groups and the stability of the organostannane reagents to air and moisture.[1][3] 2,5-Dibromo-3-nitropyridine is a useful building block in medicinal chemistry, and the selective functionalization of its bromine atoms via Stille coupling allows for the synthesis of diverse substituted pyridine derivatives.[4] The electron-withdrawing nitro group influences the reactivity of the two bromine atoms, often allowing for selective coupling at the more reactive position. This document provides a detailed experimental protocol for the selective mono-arylation of this compound using the Stille coupling reaction.

Key Reaction Parameters

The success of the Stille coupling is dependent on several factors, including the choice of catalyst, ligand, solvent, and temperature. The following table summarizes typical reaction conditions for the Stille coupling of aryl bromides.

ParameterTypical ConditionsRole in Reaction
Substrate This compoundElectrophilic partner in the coupling reaction.
Organostannane Aryl-Sn(n-Bu)₃ or Aryl-SnMe₃Nucleophilic partner, provides the aryl group.
Catalyst Pd(PPh₃)₄ or Pd₂(dba)₃Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination).[1]
Ligand PPh₃ or P(o-tol)₃Stabilizes the palladium catalyst and influences its reactivity.
Solvent Toluene or DMF (anhydrous, degassed)Solubilizes reactants and facilitates the reaction.
Temperature 90-110 °CProvides the necessary activation energy for the reaction.
Atmosphere Inert (Argon or Nitrogen)Prevents degradation of the catalyst and reagents.

Experimental Protocol: Selective Mono-Arylation of this compound

This protocol describes a general procedure for the selective Stille coupling of an aryl organostannane with this compound at the more reactive 2-position.

Materials:

  • This compound (1.0 eq)

  • Aryl-tributylstannane (1.1 - 1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Anhydrous and degassed toluene

  • Saturated aqueous potassium fluoride (KF) solution

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Equipment:

  • Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Syringes and needles for transfer of degassed solvents and reagents

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq) and Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Inert Atmosphere: Seal the flask and subject it to three cycles of vacuum and backfilling with argon or nitrogen to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous and degassed toluene via syringe to dissolve the reactants (concentration typically 0.1-0.2 M).

  • Reagent Addition: Add the aryl-tributylstannane (1.1 - 1.2 eq) to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-16 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove the toluene.

    • To the residue, add a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1-2 hours. This procedure helps to remove the tin byproducts as insoluble fluorides.[5][6]

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 2-aryl-5-bromo-3-nitropyridine.

Visualizing the Workflow

The following diagram illustrates the key steps in the experimental protocol for the Stille coupling of this compound.

Stille_Coupling_Workflow Experimental Workflow for Stille Coupling A 1. Reaction Setup - Add this compound - Add Pd(PPh₃)₄ catalyst B 2. Inert Atmosphere - Three cycles of vacuum/argon backfill A->B C 3. Solvent & Reagent Addition - Add anhydrous, degassed toluene - Add Aryl-tributylstannane B->C D 4. Reaction - Heat to 90-110 °C - Stir for 12-16 hours - Monitor by TLC/GC-MS C->D E 5. Work-up - Cool to room temperature - Remove solvent - Treat with aq. KF - Extract with organic solvent D->E F 6. Purification - Column chromatography E->F G Product 2-Aryl-5-bromo-3-nitropyridine F->G Stille_Catalytic_Cycle Stille Coupling Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R²-SnR₃ PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 X-SnR₃ RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 2,5-Dibromo-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dibromo-3-nitropyridine is a highly versatile heterocyclic building block crucial for the synthesis of complex molecules in the pharmaceutical, agrochemical, and materials science sectors.[1] Its structure features two bromine atoms at the C2 and C5 positions, which serve as excellent handles for transition-metal-catalyzed cross-coupling reactions. The potent electron-withdrawing nitro group at the C3 position significantly influences the electronic properties of the pyridine ring, modulates the reactivity of the halogen atoms, and can be chemically transformed into other functional groups, such as an amine.[1]

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.[2][3] These reactions are indispensable in drug discovery and development for assembling complex molecular architectures.[3][4]

Regioselectivity of Coupling Reactions

The electronic environment of the this compound substrate dictates the regioselectivity of cross-coupling reactions. The C2-Br bond is generally more reactive than the C5-Br bond in palladium-catalyzed reactions involving pyridine rings. This reactivity is further enhanced by the adjacent electron-withdrawing nitro group at the C3 position. Consequently, selective mono-functionalization at the C2 position can be achieved under controlled reaction conditions, providing a pathway to diverse 2-substituted-5-bromo-3-nitropyridine intermediates.[5]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)–C(sp²) bonds by coupling an organoboron reagent with an organic halide.[6][7][8] This reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing byproducts.[6][7]

General Reaction Scheme
Experimental Protocol: Selective Mono-Arylation at C2

This protocol outlines a general procedure for the selective Suzuki-Miyaura coupling of this compound with an arylboronic acid.

  • Reagent Preparation : In a Schlenk flask, combine this compound (1.0 mmol), the desired arylboronic acid (1.1 to 1.5 equivalents), and a base such as K₃PO₄ or Cs₂CO₃ (2.0 to 3.0 equivalents).[6][9]

  • Catalyst Addition : Add the palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%) or a pre-catalyst like an XPhos Palladacycle (1-2 mol%).[6][10]

  • Inert Atmosphere : Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition : Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v), via syringe.[6][9]

  • Reaction : Heat the reaction mixture with vigorous stirring to a temperature between 80-100 °C.[6][9]

  • Monitoring : Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up : Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous phase with ethyl acetate.

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.[10]

Data Presentation: Suzuki-Miyaura Coupling Conditions

The table below summarizes typical conditions for the Suzuki coupling of related dihalo-heterocyclic substrates. Yields are representative and will vary based on the specific arylboronic acid used.

Arylboronic Acid PartnerPalladium Catalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Typical Yield (%)
Phenylboronic acidPd(PPh₃)₄ (4 mol%)K₃PO₄ (2.0)1,4-Dioxane/H₂O901275-85
4-Methoxyphenylboronic acidPd(PPh₃)₄ (4 mol%)K₃PO₄ (2.0)1,4-Dioxane/H₂O901280-90
4-Chlorophenylboronic acidPd(dppf)Cl₂ (3 mol%)Cs₂CO₃ (2.5)Toluene/H₂O1001670-80[3]
3-Thienylboronic acidXPhos Palladacycle G2 (2 mol%)K₃PO₄ (2.0)THF/H₂O80885-95[10]

Visualization: Suzuki Coupling Experimental Workflow

Suzuki_Workflow reagents 1. Combine Reagents (this compound, Arylboronic Acid, Base, Catalyst) inert 2. Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) reagents->inert solvent 3. Add Degassed Solvents (e.g., Dioxane/Water) inert->solvent react 4. Heat and Stir (80-100 °C) solvent->react monitor 5. Monitor Progress (TLC / GC-MS) react->monitor monitor->react Continue if incomplete workup 6. Aqueous Work-up (Cool, Dilute, Extract) monitor->workup Upon completion purify 7. Purify Product (Column Chromatography) workup->purify product Final Product purify->product

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling

The Sonogashira reaction is a highly efficient method for the formation of a C(sp²)–C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[11] The reaction is typically co-catalyzed by palladium and copper(I) complexes in the presence of an amine base.[11][12]

General Reaction Scheme
Experimental Protocol: Selective Mono-Alkynylation at C2
  • Reagent Preparation : To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., THF or CH₃CN), add the terminal alkyne (1.1 equiv.).

  • Catalyst Addition : Add the palladium catalyst, such as Pd(PPh₃)₄ (5 mol%) or PdCl₂(PPh₃)₂ (2-3 mol%), followed by the copper(I) co-catalyst, typically CuI (3-5 mol%).[13][14]

  • Base and Atmosphere : Add an amine base, such as triethylamine (Et₃N) or piperidine (~3 equivalents), which often serves as the solvent or co-solvent.[13] Degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.

  • Reaction : Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC.[14]

  • Work-up : Once complete, evaporate the solvent and amine base under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate.

  • Purification : Wash the organic solution with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Data Presentation: Sonogashira Coupling Conditions

The following table presents data for Sonogashira couplings, illustrating the effect of different bases and conditions on yield.

Alkyne PartnerPalladium CatalystCo-CatalystBaseSolventTemp.Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ (2%)CuI (1%)TriethylamineCH₃CNReflux~88[13]
4-MethoxyphenylacetylenePd(PPh₃)₂Cl₂ (2%)CuI (1%)TriethylamineCH₃CNReflux~91[13]
1-OctynePd(PPh₃)₄ (5%)CuI (3%)Et₃NTHFRT~93[14]
Propargyl alcoholPd(PPh₃)₄ (5%)CuI (3%)Et₃NTHFRT~90[14]

Visualization: Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 L₂Pd(0) pd_add L₂Pd(II)(Ar)X pd0->pd_add Oxidative Addition (Ar-X) pd_trans L₂Pd(II)(Ar)(C≡CR) pd_add->pd_trans Transmetalation (from Cu-acetylide) cu_alkyne Cu-C≡CR pd_trans->pd0 Reductive Elimination product Ar-C≡CR pd_trans->product cu_x CuX cu_x->cu_alkyne H-C≡CR, Base cu_alkyne->cu_x Transmetalation to Pd(II)

Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from amines and aryl halides.[15] This transformation is a cornerstone of modern medicinal chemistry for installing nitrogen-containing functional groups.[3]

General Reaction Scheme
Experimental Protocol: Selective Mono-Amination at C2
  • Reagent Preparation : In an oven-dried Schlenk tube, add this compound (1.0 mmol), the palladium pre-catalyst (e.g., Pd₂(dba)₃ or a palladacycle, 1-3 mol%), and a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-6 mol%).

  • Inert Atmosphere : Seal the tube, and evacuate and backfill with argon or nitrogen three times.

  • Addition of Reactants : Add the amine (1.2 equiv.), the base (e.g., NaOt-Bu, K₃PO₄, or LiHMDS, 1.4-2.0 equiv.), and an anhydrous, degassed solvent (e.g., toluene, dioxane, or THF).

  • Reaction : Heat the sealed reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring : Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up : Cool the reaction to room temperature, pass it through a pad of Celite, and rinse with an organic solvent.

  • Purification : Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.

Data Presentation: Buchwald-Hartwig Reaction Components

The choice of base and ligand is critical and depends on the functional group tolerance of the substrates.[16]

BaseAdvantagesLimitations
NaOt-BuPermits high reaction rates and low catalyst loadings.Incompatible with many electrophilic functional groups (e.g., esters).[16]
K₃PO₄ / K₂CO₃Excellent functional group tolerance, economical.Can require higher catalyst loadings and longer reaction times.[16]
LiHMDSUseful for substrates with protic functional groups.Solid base is air-sensitive.[16]
Cs₂CO₃Excellent functional group tolerance, often provides high rates.Expensive.[16]

Commonly Used Ligands: Biaryl phosphine ligands like XPhos, SPhos, RuPhos, and DavePhos are highly effective for these transformations.[17]

Visualization: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 L-Pd(0) pd_add L-Pd(II)(Ar)X pd0->pd_add Oxidative Addition (Ar-X) pd_amide_complex [L-Pd(II)(Ar)(HNR¹R²)]⁺X⁻ pd_add->pd_amide_complex + HNR¹R² pd_amide L-Pd(II)(Ar)(NR¹R²) pd_amide_complex->pd_amide Deprotonation (Base) pd_amide->pd0 Reductive Elimination product Ar-NR¹R² pd_amide->product

Caption: Catalytic cycle for the Buchwald-Hartwig C-N cross-coupling amination.[15]

References

The Synthetic Cornerstone: Harnessing 2,5-Dibromo-3-nitropyridine for Biologically Active Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: A Privileged Scaffold for Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular architectures with potent and selective biological activity is perpetual. Among the vast arsenal of chemical building blocks, 2,5-Dibromo-3-nitropyridine has emerged as a uniquely versatile and powerful scaffold. Its strategic arrangement of functional groups—two differentially reactive bromine atoms and an electron-withdrawing nitro group on a pyridine core—provides a rich platform for complex molecule synthesis.[1][2] This guide delves into the core synthetic transformations of this reagent and provides detailed, field-proven protocols for its application in the synthesis of cutting-edge, biologically active compounds, particularly kinase inhibitors.

The pyridine ring is a well-established pharmacophore, frequently engaging in critical hydrogen bond interactions within the active sites of biological targets.[3] The presence of two bromine atoms on the this compound ring offers synthetic chemists two distinct handles for functionalization, primarily through palladium-catalyzed cross-coupling reactions.[1][4] Furthermore, the nitro group at the 3-position serves a dual purpose: it strongly activates the pyridine ring towards nucleophilic attack and can be chemically reduced to a primary amine, opening a gateway for a host of subsequent chemical modifications.[1][5][6]

Physicochemical Properties & Safety Data

A thorough understanding of a reagent's properties is paramount for its safe and effective use in the laboratory.

PropertyValueReference
CAS Number 15862-37-0[2]
Molecular Formula C₅H₂Br₂N₂O₂[1]
Molecular Weight 281.89 g/mol [1][7]
Appearance Light orange to yellow powder or crystals[1][8]
Melting Point 92-96 °C[1][8]
Purity Typically ≥98% (GC)[2]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation)[8]
Storage Store in a cool, dry, and inert atmosphere[1]

Core Synthetic Transformations: A Chemist's Guide to Selectivity

The true power of this compound lies in the ability to selectively address its different reactive sites. The following sections detail the key synthetic methodologies and the chemical logic that underpins them.

Regioselective Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation.[9] When applied to this compound, the primary challenge and opportunity lie in controlling the regioselectivity. The electronic environment of the C-Br bonds dictates their reactivity in palladium-catalyzed cross-couplings. The C2-Br bond is generally more reactive towards oxidative addition to the palladium(0) catalyst than the C5-Br bond, a common trait in substituted pyridines.[10] This inherent reactivity difference allows for selective mono-arylation or vinylation at the C2 position under carefully controlled conditions.

Causality Behind Selectivity: The increased reactivity at the C2 position is attributed to the combined electron-withdrawing effects of the adjacent ring nitrogen and the nitro group at C3. This electronic pull makes the C2 carbon more electrophilic and thus more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.

Buchwald-Hartwig Amination

The introduction of nitrogen-based substituents is a critical step in the synthesis of a vast number of pharmaceuticals. The Buchwald-Hartwig amination provides a robust method for forming C-N bonds.[11][12] Similar to the Suzuki coupling, this reaction can be performed regioselectively on this compound. By carefully selecting the palladium catalyst, ligand, and reaction conditions, one can preferentially substitute the bromine at the C2 position.[10]

Expert Insight: The choice of phosphine ligand is critical. Sterically hindered biaryl phosphine ligands like XPhos or tBuXPhos often provide excellent results, promoting the reductive elimination step and preventing catalyst decomposition.[13] The base used, typically a strong, non-nucleophilic base like sodium tert-butoxide, is crucial for deprotonating the amine and facilitating the catalytic cycle.[11][13]

Nucleophilic Aromatic Substitution (SNAr)

The potent electron-withdrawing nature of the nitro group significantly activates the pyridine ring for Nucleophilic Aromatic Substitution (SNAr).[5][14] This allows for the displacement of one of the bromide atoms by a variety of nucleophiles, such as amines, alkoxides, or thiolates. The reaction proceeds through a resonance-stabilized Meisenheimer complex intermediate.[5]

Mechanistic Consideration: The SNAr reaction provides an alternative, often complementary, route to C-N, C-O, and C-S bond formation without the need for a metal catalyst. The regioselectivity (C2 vs. C5) can be influenced by the nature of the nucleophile and the reaction conditions, though often the more electronically activated C2 position is favored.

Reduction of the Nitro Group

The nitro group is not just an activating group; it is a versatile synthetic handle. Its reduction to a primary amine unveils a new site for functionalization, dramatically expanding the synthetic possibilities. This transformation is typically achieved through catalytic hydrogenation or by using metal reductants in acidic media.[15][16]

Choosing the Right Reagent:

  • Catalytic Hydrogenation (H₂/Pd/C): This is a clean and efficient method. However, care must be taken as it can also lead to the hydro-debromination (removal of bromine atoms).[16]

  • Raney Nickel: This catalyst is often used when dehalogenation is a concern.[16]

  • Metal/Acid (Fe/AcOH, SnCl₂/HCl): These classic methods are robust and tolerate a wide range of functional groups. Tin(II) chloride (SnCl₂) is particularly mild and effective.[16][17]

Synthetic Workflow Visualization

The strategic functionalization of this compound can be visualized as a decision-making workflow.

G cluster_0 Primary Functionalization (Regioselective) cluster_1 Intermediate Processing cluster_2 Secondary Functionalization start Start: This compound suzuki Suzuki Coupling (C-C Bond) start->suzuki Choose C-X bond type buchwald Buchwald-Hartwig (C-N Bond) start->buchwald Choose C-X bond type snar SNAr (C-N, C-O, C-S Bond) start->snar Choose C-X bond type nitro_reduction Nitro Group Reduction (-NO2 -> -NH2) suzuki->nitro_reduction Unmask amine second_coupling Second Cross-Coupling (at remaining C-Br) suzuki->second_coupling Direct difunctionalization buchwald->nitro_reduction Unmask amine buchwald->second_coupling Direct difunctionalization snar->nitro_reduction Unmask amine snar->second_coupling Direct difunctionalization nitro_reduction->second_coupling Further elaboration amine_chem Amine Chemistry (Amidation, etc.) nitro_reduction->amine_chem Further elaboration second_coupling->nitro_reduction finish Biologically Active Compound second_coupling->finish amine_chem->finish G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras RAS-MAPK Pathway cluster_pi3k PI3K/Akt Pathway cluster_jak JAK/STAT Pathway cluster_nucleus Nucleus RTK ALK / ROS1 Fusion Protein RAS RAS RTK->RAS Activates PI3K PI3K RTK->PI3K Activates JAK JAK RTK->JAK Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT STAT JAK->STAT STAT->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Inhibitor ALK/ROS1 Inhibitor (e.g., Lorlatinib) Inhibitor->RTK Inhibits

References

Application Notes and Protocols for Regioselective Reactions of 2,5-Dibromo-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dibromo-3-nitropyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring two bromine atoms at positions amenable to various cross-coupling and substitution reactions, and an electron-withdrawing nitro group that influences the regioselectivity of these transformations, makes it a valuable precursor for the synthesis of complex molecular architectures. The differential reactivity of the bromine atoms at the C2 and C5 positions allows for selective functionalization, providing a pathway to a diverse array of substituted nitropyridine derivatives.

This document provides detailed application notes and experimental protocols for key regioselective reactions of this compound, including Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr). The information herein is intended to guide researchers in leveraging the synthetic potential of this important intermediate.

Regioselectivity Principles

The regioselectivity of reactions on this compound is primarily governed by the electronic and steric environment of the two bromine atoms. In palladium-catalyzed cross-coupling reactions, the C2 position is generally more reactive than the C5 position. This is attributed to the greater electrophilicity of the C2 position, which is influenced by the adjacent nitrogen atom and the electron-withdrawing nitro group at C3.[1] This heightened reactivity facilitates the oxidative addition of the palladium(0) catalyst to the C2-Br bond over the C5-Br bond.

For nucleophilic aromatic substitution (SNAr) reactions, the electron-deficient nature of the pyridine ring, exacerbated by the nitro group, makes it susceptible to nucleophilic attack. The positions ortho and para to the nitro group (C2 and C4/C6) are most activated. Consequently, nucleophilic attack is expected to preferentially occur at the C2 position, leading to the displacement of the bromide at this site.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds between an organoboron compound and an organic halide.[2] For this compound, this reaction offers a direct method for the introduction of aryl, heteroaryl, or vinyl substituents.

Expected Regioselectivity

Based on studies of similar dihalopyridine systems, the Suzuki-Miyaura coupling of this compound is expected to proceed with high regioselectivity at the more reactive C2 position, yielding the 2-substituted-5-bromo-3-nitropyridine as the major product.[3][4][5]

Suzuki_Regioselectivity reactant This compound product_C2 2-R-5-Bromo-3-nitropyridine (Major Product) reactant->product_C2 Selective Coupling at C2 product_C5 5-R-2-Bromo-3-nitropyridine (Minor Product) reactant->product_C5 Coupling at C5 boronic_acid R-B(OH)₂ catalyst Pd Catalyst Base

Figure 1: Expected regioselectivity in the Suzuki-Miyaura coupling of this compound.
Experimental Protocol: Regioselective Mono-Arylation

This protocol is adapted from established methods for the selective mono-arylation of dihalopyridines.[6]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed water

  • Schlenk flask or sealed reaction tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask and evacuate and backfill with an inert gas three times.

  • Add anhydrous, degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterCondition
Catalyst Pd(OAc)₂ / SPhos
Base K₃PO₄
Solvent 1,4-Dioxane / Water
Temperature 80-100 °C
Expected Selectivity C2 > C5
Expected Yield Moderate to Good

Stille Coupling

The Stille coupling is a palladium-catalyzed cross-coupling reaction between an organostannane and an organic halide, known for its tolerance of a wide range of functional groups.[7][8]

Expected Regioselectivity

Similar to the Suzuki coupling, the Stille coupling is expected to show a preference for the C2 position of this compound due to the higher reactivity of the C2-Br bond.[9]

Experimental Protocol: Regioselective Mono-Arylation

This is a general procedure based on established methodologies for Stille couplings.[8]

Materials:

  • This compound (1.0 equiv)

  • Organostannane (e.g., Aryl-SnBu₃) (1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (8 mol%)

  • Anhydrous, degassed toluene

  • Schlenk flask or sealed reaction tube

  • Inert atmosphere (Argon)

Procedure:

  • To a dry Schlenk tube, add this compound, Pd₂(dba)₃, and P(o-tol)₃.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous, degassed toluene via syringe.

  • Add the organostannane reagent to the mixture via syringe.

  • Heat the reaction mixture to 90-110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of KF to remove tin byproducts, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterCondition
Catalyst Pd₂(dba)₃ / P(o-tol)₃
Solvent Toluene
Temperature 90-110 °C
Expected Selectivity C2 > C5
Expected Yield Moderate to Good

Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a powerful method for the synthesis of alkynyl-substituted aromatic compounds.

Expected Regioselectivity

The Sonogashira coupling is anticipated to exhibit high regioselectivity for the C2 position of this compound.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification prep_1 Combine this compound, Pd catalyst, CuI, and base in a Schlenk flask. prep_2 Evacuate and backfill with inert gas (3x). prep_1->prep_2 prep_3 Add degassed solvent and terminal alkyne. prep_2->prep_3 reaction_step Heat the mixture with stirring. Monitor by TLC or LC-MS. prep_3->reaction_step workup_1 Cool to room temperature. Dilute with organic solvent. reaction_step->workup_1 workup_2 Wash with aqueous NH₄Cl and brine. workup_1->workup_2 workup_3 Dry, filter, and concentrate. workup_2->workup_3 purification Purify by column chromatography. workup_3->purification

Figure 2: Generalized experimental workflow for the Sonogashira coupling reaction.
Experimental Protocol: Regioselective Mono-Alkynylation

This protocol is a general procedure based on established methodologies for Sonogashira couplings.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (as solvent or co-solvent)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Schlenk flask or sealed reaction tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous, degassed solvent and the amine base.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to a specified temperature (e.g., 60 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterCondition
Catalyst Pd(PPh₃)₂Cl₂ / CuI
Base Et₃N or DIPA
Solvent THF or DMF
Temperature Room Temperature to 60 °C
Expected Selectivity C2 > C5
Expected Yield Good to Excellent

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of a wide variety of aryl amines.[10]

Expected Regioselectivity

For substrates like 2,5-Dibromo-3-(trifluoromethyl)pyridine, the Buchwald-Hartwig amination has been shown to be highly regioselective for the C2 position.[1] A similar high selectivity is expected for this compound.

Buchwald_Hartwig_Pathway reactant This compound product 2-(R¹R²N)-5-Bromo-3-nitropyridine reactant->product Selective C-N Coupling at C2 amine R¹R²NH catalyst Pd Catalyst Ligand, Base

Figure 3: Regioselective Buchwald-Hartwig amination pathway.
Experimental Protocol: Regioselective Mono-Amination

This protocol is adapted from procedures for the amination of similar dihalopyridines.[1]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene or 1,4-dioxane

  • Schlenk flask or sealed reaction tube

  • Inert atmosphere (Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, add NaOtBu to a dry Schlenk tube.

  • Add the palladium catalyst and ligand.

  • Add this compound and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterCondition
Catalyst Pd₂(dba)₃ / XPhos
Base NaOtBu
Solvent Toluene or 1,4-Dioxane
Temperature 80-110 °C
Expected Selectivity High for C2
Expected Yield Good to Excellent

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic and heteroaromatic rings.[11] The nitro group at the C3 position of this compound strongly activates the ring for nucleophilic attack.

Expected Regioselectivity

The C2 position is ortho to the activating nitro group, making it the most likely site for nucleophilic attack and substitution of the bromide.[12]

Experimental Protocol: Substitution with Amines

This is a general protocol for the SNAr reaction with amine nucleophiles.

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.1-1.5 equiv)

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile)

  • Round-bottom flask with reflux condenser

Procedure:

  • To a round-bottom flask, add this compound and the solvent.

  • Add the amine and the base to the solution.

  • Heat the reaction mixture to a temperature between 80 °C and 120 °C.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

ParameterCondition
Nucleophile Primary or Secondary Amine
Base Et₃N or K₂CO₃
Solvent DMF, DMSO, or Acetonitrile
Temperature 80-120 °C
Expected Selectivity High for C2
Expected Yield Good to Excellent

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of substituted pyridine derivatives. The regioselectivity of its reactions is predominantly controlled by the enhanced reactivity of the C2 position, which is influenced by the adjacent nitrogen atom and the C3-nitro group. The protocols provided in this document offer a starting point for the selective functionalization of this important synthetic intermediate. Researchers are encouraged to optimize the reaction conditions for their specific substrates and desired outcomes.

References

Application Notes and Protocols: Large-Scale Synthesis of 2,5-Dibromo-3-nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dibromo-3-nitropyridine and its derivatives are pivotal intermediates in the synthesis of a wide range of biologically active molecules.[1][2] Their unique substitution pattern, featuring two bromine atoms and a nitro group on a pyridine ring, provides multiple reactive sites for further chemical transformations.[3] This versatility makes them valuable building blocks in drug discovery and development, particularly in the synthesis of compounds targeting various therapeutic areas, including cancer, infectious diseases, and neurological disorders.[1][2][4] The nitro group, a strong electron-withdrawing group, influences the reactivity of the pyridine ring and can be readily reduced to an amino group, opening up further synthetic possibilities.[3] The bromine atoms serve as excellent handles for cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, allowing for the introduction of diverse molecular fragments.[3] This document provides detailed protocols for the large-scale synthesis of this compound, along with data summaries and visual workflows to aid researchers in their synthetic endeavors.

Data Presentation

Table 1: Summary of Synthesis Protocols for this compound
Starting MaterialKey ReagentsReaction ConditionsYield (%)Purity (%)Reference
5-Bromo-2-hydroxy-3-nitropyridinePOBr₃, PBr₃120°C, 3 hoursNot specifiedNot specified[5]
5-Bromo-3-nitropyridin-2-amineHBr (48%), Liquid Bromine, NaNO₂0°C, 45 minutes58.9Not specified[6]
5-Bromo-3-nitro-pyridin-2-olPOBr₃, Toluene, DMF90°C, 16 hours97Not specified[6]
2-Amino-5-bromopyridineH₂SO₄, HNO₃0-60°CHighNot specified[7]
Table 2: Physicochemical Properties of this compound
PropertyValueReference
CAS Number15862-37-0[6][8]
Molecular FormulaC₅H₂Br₂N₂O₂[3][8]
Molecular Weight281.89 g/mol [3][8]
AppearanceYellow solid[3]
Melting Point92-96 °C[3][9]

Experimental Protocols

Protocol 1: Synthesis of this compound from 5-Bromo-3-nitro-pyridin-2-ol

This protocol is adapted for large-scale synthesis from a high-yield laboratory procedure.[6]

Materials:

  • 5-Bromo-3-nitro-pyridin-2-ol

  • Phosphorus oxybromide (POBr₃)

  • Toluene

  • N,N-Dimethylformamide (DMF)

  • 1N Sodium hydroxide (NaOH) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Jacketed glass reactor with overhead stirring, reflux condenser, and temperature probe

  • Addition funnel

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean and dry jacketed glass reactor, suspend 5-bromo-3-nitro-pyridin-2-ol (e.g., 1 kg, 4.57 mol) in toluene (5 L).

  • Catalyst Addition: Add a catalytic amount of DMF (e.g., 33.4 mL, 0.457 mol).

  • Heating: Heat the mixture to 90°C with stirring. Protect the reaction mixture from light.

  • Reagent Addition: In a separate container, dissolve POBr₃ (e.g., 1.57 kg, 5.48 mol) in toluene (2 L). Add this solution dropwise to the heated reaction mixture over a period of 1-2 hours using an addition funnel.

  • Reaction Monitoring: Stir the reaction mixture at 90°C for 16 hours. Monitor the reaction progress by TLC or HPLC.

  • Quenching: After completion, cool the mixture to room temperature. Carefully add toluene (2.5 L) and water (2.5 L).

  • Work-up:

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer successively with 1N NaOH solution (3 L), water (3 L), and brine (1.5 L).

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Isolation:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification (if necessary): The product is often obtained in high purity (97%).[6] If further purification is required, recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography on silica gel can be performed.

Protocol 2: Synthesis of this compound from 5-Bromo-3-nitropyridin-2-amine

This protocol utilizes a Sandmeyer-type reaction.[6]

Materials:

  • 5-Bromo-3-nitropyridin-2-amine

  • 48% Hydrobromic acid (HBr)

  • Liquid Bromine (Br₂)

  • Sodium nitrite (NaNO₂)

  • Sodium hydroxide (NaOH)

  • Jacketed glass reactor with overhead stirring and temperature probe

  • Ice bath

Procedure:

  • Initial Suspension: In a jacketed glass reactor cooled to 0°C, add 48% aqueous HBr (e.g., 1.3 L for 500 g of starting material).

  • Amine Addition: Slowly add 5-bromo-3-nitropyridin-2-amine (e.g., 500 g, 2.29 mol) to the stirring HBr solution, maintaining the internal temperature below 5°C.

  • Diazotization and Bromination:

    • Sequentially add liquid bromine (e.g., 469 mL) and a solution of sodium nitrite (e.g., 632 g in 1 L of water) to the reaction mixture. Maintain the temperature at 0°C.

  • Reaction Completion: Continue stirring the mixture at 0°C for 45 minutes.

  • Neutralization: Slowly add a solution of sodium hydroxide (e.g., 916 g in 1 L of water) to the reaction mixture.

  • Precipitation: Allow the reaction system to warm to room temperature and stir for 1 hour. A solid product will precipitate.

  • Isolation:

    • Collect the precipitated solid by filtration.

    • Wash the solid thoroughly with water.

    • Dry the product to obtain this compound. The reported yield is 58.9%.[6]

Mandatory Visualizations

Synthesis Pathway Diagram

G cluster_0 Synthesis of this compound A 5-Bromo-3-nitro- pyridin-2-ol B This compound A->B  POBr₃, Toluene, DMF  90°C, 16h (97% Yield) C 5-Bromo-3-nitropyridin- 2-amine C->B  HBr, Br₂, NaNO₂  0°C, 45 min (58.9% Yield)

Caption: Alternative synthetic routes to this compound.

Experimental Workflow for Protocol 1

G cluster_1 Workflow for Large-Scale Synthesis (Protocol 1) start Start react Reaction: - 5-Bromo-3-nitro-pyridin-2-ol - Toluene, DMF - Add POBr₃ in Toluene - 90°C, 16h start->react quench Quenching: - Cool to RT - Add Toluene and Water react->quench workup Work-up: - Separate organic layer - Wash with NaOH, H₂O, Brine - Dry with Na₂SO₄ quench->workup isolate Isolation: - Filter - Concentrate under vacuum workup->isolate product Product: This compound isolate->product

Caption: Step-by-step workflow for the synthesis from 5-Bromo-3-nitro-pyridin-2-ol.

Applications in Drug Development

This compound serves as a critical starting material for the synthesis of various pharmacologically active compounds. The strategic placement of the functional groups allows for selective and sequential reactions to build molecular complexity.

  • Cross-Coupling Reactions: The bromine atoms at the 2- and 5-positions are susceptible to various palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, alkyl, and alkynyl groups. This is a common strategy for generating libraries of compounds for high-throughput screening.

  • Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring, enhanced by the nitro group, facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly at the 2-position. This allows for the introduction of various nucleophiles, such as amines, alcohols, and thiols.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, which can then be further functionalized. For example, it can be acylated, alkylated, or used to form heterocyclic rings. The resulting 3-aminopyridine moiety is a common scaffold in many approved drugs.[2]

  • Precursor to Fused Ring Systems: this compound and its derivatives are used to construct fused heterocyclic systems, which are prevalent in many therapeutic agents. For instance, they can serve as precursors for azaquinoxalinediones and other complex scaffolds.[10]

The pyridine nucleus itself is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[1][2] The ability to readily synthesize and functionalize derivatives like this compound is therefore of high importance to the pharmaceutical industry.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2,5-Dibromo-3-nitropyridine Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2,5-Dibromo-3-nitropyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Common impurities can include unreacted starting materials, such as 2,5-dibromopyridine, and side-products from the nitration reaction. Positional isomers, where the nitro group is at a different position on the pyridine ring, can also be a significant impurity. Depending on the synthetic route, residual acids or bases from the reaction workup may also be present.

Q2: What is a typical purity level for commercially available this compound?

A2: Commercially available this compound is often supplied with a purity of 98% or higher, as determined by Gas Chromatography (GC).[1][2]

Q3: What are the general physical properties of this compound?

A3: this compound is typically a light orange to yellow or green powder or crystalline solid.[1][2] Its melting point is generally in the range of 92-96 °C.[2]

Troubleshooting Guides

Recrystallization
Problem Potential Cause Solution
Compound does not dissolve The solvent is not polar enough.Select a more polar solvent. For compounds with similar polarity, ethanol or ethyl methyl ketone have been used.[3] Consider using a solvent mixture, starting with a good solvent to dissolve the compound and then adding a poor solvent to induce crystallization.
Oiling out instead of crystallization The melting point of the compound is lower than the boiling point of the solvent, or the solution is too concentrated.Use a lower boiling point solvent. Ensure the initial dissolution is done with the minimum amount of hot solvent. You can also try cooling the solution more slowly.
Poor recovery of the purified product The compound has high solubility in the chosen solvent even at low temperatures. The volume of solvent used was excessive.Select a solvent in which the compound has a significant difference in solubility between hot and cold conditions. Use the minimum amount of hot solvent necessary for complete dissolution.
Crystals are colored Colored impurities are co-precipitating with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.
Column Chromatography
Problem Potential Cause Solution
Poor separation of spots on TLC The solvent system (mobile phase) is not optimal.Systematically vary the polarity of the mobile phase. A common starting point for pyridines is a mixture of a non-polar solvent like hexane or petroleum ether with a more polar solvent like ethyl acetate.
Streaking of spots on TLC The compound is too polar for the mobile phase or is interacting strongly with the silica gel. The sample is overloaded.Add a small amount of a modifier to the mobile phase, such as a few drops of triethylamine for basic compounds or acetic acid for acidic compounds. Ensure the sample is sufficiently diluted before loading.
Product does not elute from the column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. If a hexane/ethyl acetate system is being used, increase the proportion of ethyl acetate. If necessary, a small amount of an even more polar solvent like methanol can be added to the mobile phase.
Multiple fractions contain the desired product The elution band is very broad.Optimize the solvent system for a sharper elution profile. Ensure the column is packed uniformly and the sample is loaded in a narrow band.

Data Presentation

Parameter Value Source
Purity (by GC) >98.0%[1][2]
Melting Point 92.0 - 96.0 °C[2]
Appearance Light orange to Yellow to Green powder to crystal[1][2]
Yield (after washing) 97%[4]

Experimental Protocols

Protocol 1: Purification by Washing/Extraction

This protocol is suitable for an initial purification to remove acidic or basic impurities and water-soluble byproducts.

Objective: To perform a liquid-liquid extraction to purify crude this compound.

Materials:

  • Crude this compound

  • A suitable organic solvent in which the product is soluble (e.g., ethyl acetate, dichloromethane)

  • 1N Sodium Hydroxide (NaOH) solution

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Beakers and flasks

  • Rotary evaporator

Procedure:

  • Dissolve the crude this compound in a suitable organic solvent.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer successively with:

    • 1N NaOH solution to remove acidic impurities.

    • Deionized water to remove any remaining NaOH and water-soluble impurities.

    • Brine to remove the bulk of the dissolved water in the organic layer.

  • Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent.

  • Evaporate the solvent using a rotary evaporator to obtain the purified product.[4]

Protocol 2: Purification by Recrystallization

Objective: To purify crude this compound by recrystallization.

Materials:

  • Crude this compound

  • A suitable recrystallization solvent or solvent pair (e.g., ethanol, isopropanol, or a mixture like ethanol/water)

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent.

  • Gently heat the mixture while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • If charcoal was used, perform a hot filtration to remove it.

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Protocol 3: Purification by Column Chromatography

Objective: To purify crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Mobile phase (e.g., a mixture of hexane and ethyl acetate)

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp for visualization

Procedure:

  • Prepare the Column:

    • Securely clamp the chromatography column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, less polar mobile phase.

    • Pour the slurry into the column and allow it to pack evenly, draining the excess solvent.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent.

    • Carefully add the sample to the top of the column.

  • Elute the Column:

    • Begin eluting with the mobile phase, starting with a less polar mixture and gradually increasing the polarity if necessary (e.g., by increasing the percentage of ethyl acetate).

  • Collect and Monitor Fractions:

    • Collect the eluent in a series of fractions.

    • Monitor the separation by spotting the collected fractions on a TLC plate and visualizing them under a UV lamp.

  • Combine and Evaporate:

    • Combine the fractions containing the pure product.

    • Remove the solvent by rotary evaporation to obtain the purified this compound.

Visualizations

PurificationWorkflow cluster_start Crude Product cluster_purification Purification Steps cluster_analysis Analysis & Final Product Crude Crude this compound Wash Washing / Extraction Crude->Wash Initial Cleanup Recrystal Recrystallization Wash->Recrystal Further Purification Column Column Chromatography Wash->Column For Difficult Separations TLC_GC Purity Check (TLC/GC) Recrystal->TLC_GC Column->TLC_GC Pure Pure Product TLC_GC->Pure If Purity >98%

Caption: General workflow for the purification of this compound.

TroubleshootingRecrystallization Start Recrystallization Attempt Problem Problem Encountered? Start->Problem NoDissolve Compound Won't Dissolve Problem->NoDissolve Yes OilingOut Oiling Out Occurs Problem->OilingOut Yes PoorRecovery Poor Recovery Problem->PoorRecovery Yes Success Successful Crystallization Problem->Success No Solvent Change Solvent/ Use Solvent Pair NoDissolve->Solvent Cooling Slower Cooling/ Lower Boiling Point Solvent OilingOut->Cooling SolventVol Use Less Solvent/ Change Solvent PoorRecovery->SolventVol Solvent->Start Retry Cooling->Start Retry SolventVol->Start Retry

Caption: Troubleshooting decision tree for the recrystallization of this compound.

References

common side reactions with 2,5-Dibromo-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2,5-Dibromo-3-nitropyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding the use of this versatile chemical intermediate. Below you will find information on common side reactions and practical advice to help ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: this compound has three main reactive sites. The two bromine atoms, at positions 2 and 5, are susceptible to nucleophilic aromatic substitution (SNAr) and can participate in various transition-metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings.[1] The nitro group at the 3-position is a strong electron-withdrawing group that activates the pyridine ring for these reactions and can itself be reduced to an amino group, opening up further synthetic possibilities.[1]

Q2: What is the expected regioselectivity in nucleophilic aromatic substitution (SNAr) reactions?

A2: In nucleophilic aromatic substitution (SNAr) reactions, the electron-withdrawing nitro group at the 3-position activates both the C2 and C5 positions. The regioselectivity of the substitution (i.e., whether the nucleophile attacks the bromine at C2 or C5) can be influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature. Generally, the bromine at the 2-position is more activated towards nucleophilic attack due to the combined electron-withdrawing effects of the ring nitrogen and the adjacent nitro group. However, steric hindrance from the nitro group can sometimes favor substitution at the 5-position. For related compounds like 3-substituted 2,6-dichloropyridines, non-polar, aprotic solvents have been shown to favor substitution at the position ortho to the substituent.

Q3: What are the common side reactions observed during Suzuki coupling reactions?

A3: A common side reaction in Suzuki couplings is the dehalogenation of the starting material, where a bromine atom is replaced by a hydrogen atom.[2][3] This is particularly prevalent with electron-deficient heteroaryl halides like this compound.[3] Another potential side reaction is the homocoupling of the boronic acid reagent.[2]

Q4: How can I minimize homocoupling in Sonogashira reactions?

A4: Homocoupling of the terminal alkyne (Glaser coupling) is a frequent side reaction in Sonogashira couplings, often catalyzed by the copper(I) co-catalyst in the presence of oxygen.[4][5] To minimize this, it is crucial to perform the reaction under strictly anaerobic conditions. Using a nitrogen or argon atmosphere and degassed solvents is highly recommended.

Q5: What should I be aware of when reducing the nitro group?

A5: The reduction of the nitro group to an amine is a common transformation. However, depending on the reducing agent and reaction conditions, over-reduction or the formation of undesired byproducts can occur. For instance, when using tin(II) chloride, incomplete reaction can leave starting material, and the workup to remove tin byproducts can be challenging.[6] The presence of two bromine atoms also presents a potential for dehalogenation under certain reductive conditions.

Troubleshooting Guides

Nucleophilic Aromatic Substitution (SNAr)
Problem Potential Cause Troubleshooting Steps
Low to no conversion Insufficient activation of the pyridine ring.Ensure the reaction is run at an appropriate temperature. For less reactive nucleophiles, a higher temperature may be required.
Poor nucleophile strength.Consider using a stronger nucleophile or adding a base to generate a more nucleophilic species in situ.
Mixture of mono-substituted isomers (C2 and C5 substitution) Similar reactivity of the two bromine atoms under the reaction conditions.Modify the solvent polarity. Non-polar aprotic solvents may favor substitution at the C2 position. Temperature optimization can also influence regioselectivity.
Formation of di-substituted product Use of excess nucleophile or prolonged reaction time.Use a stoichiometric amount of the nucleophile (or a slight excess) and monitor the reaction progress carefully by TLC or LC-MS to stop it once the mono-substituted product is maximized.
Hydrolysis of the starting material Presence of water in the reaction mixture, especially under basic conditions.Use anhydrous solvents and reagents. Ensure the reaction is performed under an inert atmosphere to exclude moisture.
Suzuki Coupling
Problem Potential Cause Troubleshooting Steps
Significant dehalogenation of starting material Formation of a palladium-hydride species.[3]Use a weaker, non-coordinating base like K₃PO₄ or Cs₂CO₃ instead of strong bases.[7] Employ bulky, electron-rich phosphine ligands (e.g., SPhos) which can favor the cross-coupling pathway.[3] Ensure anhydrous and anaerobic conditions.
Homocoupling of the boronic acid Presence of oxygen or Pd(II) species at the start of the reaction.[2]Thoroughly degas all solvents and reagents. Use a pre-catalyst or ensure complete reduction of the Pd(II) source to Pd(0).
Low yield of the desired coupled product Catalyst deactivation.The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, inhibiting its activity. The choice of ligand is crucial to prevent this.
Decomposition of the boronic acid.Use fresh, high-purity boronic acid. Consider using boronate esters which can be more stable.
Sonogashira Coupling
Problem Potential Cause Troubleshooting Steps
Formation of a significant amount of alkyne homocoupling product (Glaser coupling) Presence of oxygen and the copper(I) co-catalyst.[4][5]Rigorously exclude oxygen by using an inert atmosphere (argon or nitrogen) and degassed solvents. Consider using copper-free Sonogashira conditions.
Low conversion Catalyst inhibition.The pyridine nitrogen can coordinate to the palladium and/or copper catalyst. The choice of ligand and solvent can help mitigate this.
Low reactivity of the starting material.Ensure the palladium catalyst is active. The use of a suitable base (e.g., triethylamine, diisopropylethylamine) is essential to deprotonate the alkyne.
Nitro Group Reduction
Problem Potential Cause Troubleshooting Steps
Incomplete reduction Insufficient reducing agent or deactivation of the reagent.Use a sufficient excess of the reducing agent. For catalytic hydrogenations, ensure the catalyst is active.
Formation of dehalogenated byproduct Harsh reaction conditions or use of a non-selective reducing agent.Choose a milder reducing agent known for its chemoselectivity (e.g., iron powder in acetic acid). Avoid harsh conditions like high-pressure hydrogenation with certain catalysts.
Difficult workup and purification Use of metal-based reducing agents like tin(II) chloride.[6]Follow established protocols for removing tin salts, such as precipitation with a chloride source or filtration through celite.[6] Consider alternative, metal-free reduction methods.
Formation of partially reduced intermediates (e.g., nitroso, hydroxylamine) Insufficient amount of reducing agent or mild reaction conditions.Increase the amount of reducing agent and/or the reaction temperature and time.

Experimental Protocols & Methodologies

General Considerations:

  • Purity of this compound: The purity of the starting material is crucial for the success of subsequent reactions. It is recommended to use material with a purity of >98%.[1]

  • Inert Atmosphere: For many reactions, particularly cross-coupling reactions, working under an inert atmosphere (nitrogen or argon) is essential to prevent side reactions and catalyst deactivation.

  • Anhydrous Conditions: The use of anhydrous solvents and reagents is often necessary to prevent hydrolysis and other water-mediated side reactions.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine

  • To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF, DMSO, or acetonitrile), add the amine nucleophile (1.0-1.2 eq) and a base (e.g., K₂CO₃ or Et₃N, 2.0-3.0 eq).

  • Heat the reaction mixture to the desired temperature (typically between room temperature and 100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Suzuki Coupling with Minimized Dehalogenation

  • In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a bulky phosphine ligand (e.g., SPhos, 2-4 mol%), and a base (e.g., K₃PO₄, 2.0 eq).

  • Add a degassed solvent system (e.g., toluene/water or dioxane/water).

  • Heat the reaction mixture with vigorous stirring (typically 80-110 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry, concentrate, and purify the product by column chromatography.

Signaling Pathways & Workflow Diagrams

Diagram 1: General Reactivity Pathways of this compound

Reactivity of this compound A This compound B Nucleophilic Aromatic Substitution (SNAr) A->B  + Nucleophile C Suzuki Coupling A->C  + ArB(OH)2  [Pd catalyst] D Sonogashira Coupling A->D  + Terminal Alkyne  [Pd/Cu catalyst] E Nitro Group Reduction A->E  + Reducing Agent F Mono-substituted Product B->F G Di-substituted Product B->G H Aryl-substituted Product C->H I Alkynyl-substituted Product D->I J 2,5-Dibromo-3-aminopyridine E->J

Caption: Key reaction pathways for this compound.

Diagram 2: Troubleshooting Workflow for Suzuki Coupling Side Reactions

Troubleshooting Suzuki Coupling start Low Yield or Side Products in Suzuki Coupling dehalogenation Dehalogenation Observed? start->dehalogenation homocoupling Homocoupling Observed? dehalogenation->homocoupling No optimize_base Use Weaker Base (e.g., K3PO4) dehalogenation->optimize_base Yes degas Ensure Rigorous Degassing of Solvents and Reagents homocoupling->degas Yes end Improved Yield of Desired Product homocoupling->end No optimize_ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos) optimize_base->optimize_ligand optimize_ligand->end check_reagents Check Purity of Boronic Acid degas->check_reagents check_reagents->end

Caption: A logical workflow for addressing common side reactions in Suzuki coupling.

References

Technical Support Center: Optimizing Suzuki Coupling for 2,5-Dibromo-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 2,5-Dibromo-3-nitropyridine.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when performing a Suzuki coupling with this compound?

A1: The primary challenges with this substrate include controlling selectivity between mono- and di-arylation, potential for side reactions, and catalyst inhibition. The two bromine atoms at the C2 and C5 positions offer sites for single or double coupling. The electron-withdrawing nitro group and the pyridine nitrogen can influence catalyst activity and reaction outcomes.[1][2][3] Common side reactions include homocoupling of the boronic acid, protodeboronation, and dehalogenation.[1]

Q2: Is the nitro group on the pyridine ring compatible with typical Suzuki coupling conditions?

A2: Yes, the nitro group is generally well-tolerated in Suzuki coupling reactions. In fact, as a strong electron-withdrawing group, it can activate the C-Br bonds, making the pyridine ring more susceptible to oxidative addition by the palladium catalyst, which can be beneficial for the reaction.[4]

Q3: How can I achieve selective mono-arylation of this compound?

A3: Selective mono-arylation can be achieved by carefully controlling the reaction stoichiometry and conditions. Using a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the boronic acid is crucial. Additionally, lower reaction temperatures and shorter reaction times can favor mono-substitution. The choice of catalyst and ligand can also influence selectivity.[2][5][6]

Q4: Which bromine is expected to react first in a mono-arylation reaction?

A4: For 2,5-dihalopyridines, the Suzuki coupling reaction preferentially occurs at the C2 position.[7][8] This is attributed to the electronic effects of the pyridine nitrogen, which makes the C2 position more electrophilic and thus more reactive towards oxidative addition.

Q5: What are the best practices for setting up the reaction to ensure reproducibility?

A5: To ensure reproducibility, it is critical to use anhydrous and degassed solvents to prevent side reactions like protodeboronation and catalyst oxidation.[1] All reagents should be of high purity. Maintaining a strict inert atmosphere (e.g., argon or nitrogen) throughout the reaction is essential to prevent catalyst deactivation and homocoupling of the boronic acid.[1]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Conversion Catalyst Inactivity/Deactivation: The pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity. The Pd(0) active species may have been oxidized.- Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands to shield the palladium center.[1][3] - Ensure thorough degassing of all solvents and reagents and maintain a strict inert atmosphere.[1] - Increase catalyst loading slightly (e.g., from 1-2 mol% to 3-5 mol%).
Inefficient Transmetalation: The base may not be effective in activating the boronic acid.- Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[1][5] - Ensure the base is anhydrous and finely powdered for optimal reactivity.
Poor Solubility: Starting materials may not be fully dissolved in the chosen solvent.- Screen different solvent systems. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water is common. Varying the ratio can improve solubility.[9]
Formation of Significant Side Products Homocoupling of Boronic Acid: Presence of oxygen in the reaction mixture.- Implement rigorous degassing techniques such as freeze-pump-thaw cycles or sparging with an inert gas for an extended period.[1]
Protodeboronation: Presence of water or other proton sources, especially with aqueous bases.- Use anhydrous solvents and reagents. - Consider using more stable boronic esters (e.g., pinacol esters) instead of boronic acids.[1] - A milder base might reduce the rate of this side reaction.
Dehalogenation: The starting material loses a bromine atom without coupling.- Optimize the reaction time; shorter reaction times can minimize this side reaction. - Ensure solvents are not a source of hydrides.
Poor Selectivity (Mixture of Mono- and Di-arylated Products) Incorrect Stoichiometry: An excess of boronic acid will drive the reaction towards di-substitution.- For mono-arylation, use 1.0-1.2 equivalents of boronic acid. - For di-arylation, use a larger excess of boronic acid (e.g., 2.2-2.5 equivalents).[5]
Reaction Conditions Too Harsh: High temperatures and long reaction times favor di-arylation.- For mono-arylation, try lowering the temperature and monitoring the reaction closely to stop it after the starting material is consumed.
Ligand Effects: The chosen ligand can influence selectivity.- Screen different ligands. For some dihalopyridines, certain ligands have been shown to favor mono-arylation.[2]

Data Presentation

Table 1: Comparison of Reaction Conditions for Mono-arylation

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)1001285
Pd(OAc)₂ (3)XPhos (6)Cs₂CO₃ (2)1,4-Dioxane801678
Pd(PPh₃)₄ (5)-K₂CO₃ (3)DMF/H₂O (4:1)901272

Note: This is generalized data based on similar substrates and requires optimization for specific boronic acids.

Table 2: Comparison of Reaction Conditions for Di-arylation

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (5)-K₃PO₄ (4)1,4-Dioxane/H₂O (4:1)1002492
PdCl₂(dppf) (3)-K₂CO₃ (4)DME851888
Pd₂(dba)₃ (2)P(t-Bu)₃ (4)KF (4)1,4-Dioxane1002485

Note: This is generalized data based on similar substrates and requires optimization for specific boronic acids.[5]

Experimental Protocols

General Protocol for Mono-arylation of this compound:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and the selected base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 10:1) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and ligand (e.g., SPhos, 4 mol%) to the flask under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-16 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

General Protocol for Di-arylation of this compound:

  • Reaction Setup: In a dry Schlenk tube, combine this compound (1.0 equiv.), the desired arylboronic acid (2.5 equiv.), and the base (e.g., K₃PO₄, 4.0 equiv.).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for an extended period (e.g., 24 hours).

  • Monitoring: Monitor the reaction for the disappearance of the mono-arylated intermediate and the starting material.

  • Work-up and Purification: Follow the same work-up and purification procedure as described for the mono-arylation.

Visualizations

Suzuki_Troubleshooting start Low or No Conversion catalyst Catalyst Issue? start->catalyst conditions Reaction Conditions Issue? catalyst->conditions No sol_catalyst Use Bulky Ligands (SPhos, XPhos) Increase Catalyst Loading Ensure Inert Atmosphere catalyst->sol_catalyst Yes reagents Reagent Issue? conditions->reagents No sol_conditions Screen Bases (K3PO4, Cs2CO3) Screen Solvents (Dioxane, Toluene) Increase Temperature conditions->sol_conditions Yes sol_reagents Use Anhydrous Solvents/Reagents Use Boronate Esters Check Reagent Purity reagents->sol_reagents Yes

Caption: A troubleshooting workflow for low conversion in Suzuki coupling.

Suzuki_Workflow prep 1. Prepare Reactants (Aryl Halide, Boronic Acid, Base) setup 2. Assemble in Schlenk Flask prep->setup inert 3. Evacuate & Backfill with Inert Gas (x3) setup->inert add_solvent 4. Add Degassed Solvent inert->add_solvent add_catalyst 5. Add Pd Catalyst & Ligand add_solvent->add_catalyst react 6. Heat and Stir (Monitor by TLC/LC-MS) add_catalyst->react workup 7. Cool, Dilute, & Wash react->workup purify 8. Dry and Purify (Column Chromatography) workup->purify

Caption: A general experimental workflow for Suzuki coupling reactions.

References

Technical Support Center: Dehalogenation of 2,5-Dibromo-3-nitropyridine as a Side Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing 2,5-Dibromo-3-nitropyridine in their experiments and encountering dehalogenation as an unwanted side reaction. The following troubleshooting guides and frequently asked questions (FAQs) provide insights into the causes of this side reaction and offer potential solutions.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of reactions with this compound?

A1: Dehalogenation is an undesired side reaction where one or both bromine atoms on the this compound molecule are replaced by a hydrogen atom. This leads to the formation of byproducts such as 5-Bromo-3-nitropyridine and 3-nitropyridine, which reduces the yield of the desired product and complicates purification.

Q2: Under what reaction conditions is dehalogenation of this compound most likely to occur?

A2: Dehalogenation is frequently observed during palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Heck couplings.[1] The electron-withdrawing nitro group on the pyridine ring makes the compound susceptible to this side reaction.[2] Factors that can promote dehalogenation include elevated temperatures, the choice of base and solvent, and the nature of the palladium catalyst and ligands.[3][4]

Q3: What is the proposed mechanism for this dehalogenation side reaction?

A3: The generally accepted mechanism for dehalogenation in palladium-catalyzed reactions involves the formation of a palladium-hydride (Pd-H) species. This reactive species can arise from various sources in the reaction mixture, including solvents (like alcohols), bases, or even trace amounts of water. The Pd-H species can then participate in the catalytic cycle, leading to the replacement of a bromine atom with hydrogen.[2]

Q4: How can I detect if dehalogenation is occurring in my reaction?

A4: The most effective way to detect dehalogenation is by using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze the crude reaction mixture. These methods can identify the masses of the dehalogenated byproducts (e.g., 5-Bromo-3-nitropyridine, M.W. 202.00 g/mol ; 3-nitropyridine, M.W. 124.09 g/mol ) alongside your desired product and remaining starting material (this compound, M.W. 281.89 g/mol ).

Troubleshooting Guide: Minimizing Dehalogenation

Encountering dehalogenation can be a significant challenge. The following guide provides a systematic approach to troubleshoot and mitigate this side reaction.

Problem: Significant formation of dehalogenated byproducts is observed.

Potential Causes and Solutions:

Factor Potential Cause of Dehalogenation Suggested Solutions References
Catalyst System The palladium catalyst and/or ligand may promote the formation of Pd-H species.- Screen different palladium sources: Consider using pre-catalysts that form the active Pd(0) species more cleanly. - Choose appropriate ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can sometimes suppress dehalogenation by favoring the desired cross-coupling pathway.[2][5]
Base The choice of base can influence the rate of dehalogenation. Strong inorganic bases may contribute to the formation of hydride sources.- Use weaker bases: Consider using bases like K₃PO₄ or Cs₂CO₃ instead of stronger bases like NaOtBu. - Anhydrous conditions: Ensure the base is anhydrous to minimize water content.[4][6]
Solvent Protic solvents (e.g., alcohols) can be a direct source of hydrides for the Pd-H species.- Use aprotic solvents: Employ anhydrous, degassed aprotic solvents such as dioxane, toluene, or THF. - Minimize water content: If an aqueous co-solvent is necessary, use the minimum amount required and ensure it is thoroughly degassed.[2][7]
Temperature Higher reaction temperatures can increase the rate of dehalogenation.- Lower the reaction temperature: If the desired reaction proceeds at a reasonable rate, try running the experiment at a lower temperature. - Monitor reaction progress: Avoid unnecessarily long reaction times at elevated temperatures.[3]
Boronic Acid/Ester Quality Impurities or degradation of the boronic acid/ester can affect the reaction outcome.- Use high-purity reagents: Ensure the boronic acid or ester is of high quality. - Consider boronate esters: Pinacol boronate esters are often more stable and less prone to side reactions like protodeboronation, which can indirectly impact the catalytic cycle.[8]

Experimental Protocols

The following is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction with this compound, with specific recommendations to minimize the dehalogenation side reaction.

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 eq.)

  • Phenylboronic acid (1.2 - 1.5 eq.)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 eq.)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound, phenylboronic acid, the palladium catalyst, the ligand, and the base.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Degassing: Subject the reaction mixture to three cycles of vacuum and backfilling with an inert gas to ensure the removal of oxygen.

  • Reaction: Heat the mixture to the desired temperature (start with a lower temperature, e.g., 80 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS, checking for the formation of both the desired product and dehalogenated byproducts.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting Workflow for Dehalogenation

G Troubleshooting Dehalogenation in Reactions with this compound start Dehalogenation Observed catalyst Screen Catalyst System (Pd source, Ligand) start->catalyst base Optimize Base (e.g., K3PO4, Cs2CO3) start->base solvent Change Solvent (Anhydrous, Aprotic) start->solvent temp Lower Reaction Temperature start->temp end Dehalogenation Minimized catalyst->end Improved base->end Improved solvent->end Improved temp->end Improved

Caption: A workflow for systematically troubleshooting dehalogenation.

Proposed Catalytic Cycle and Competing Dehalogenation Pathway

G Suzuki Coupling vs. Dehalogenation cluster_suzuki Desired Suzuki Coupling cluster_dehalogenation Undesired Dehalogenation pd0 Pd(0)L_n oxidative_add Oxidative Addition pd0->oxidative_add Ar-X ar_pd_x Ar-Pd(II)-X oxidative_add->ar_pd_x transmetal Transmetalation ar_pd_x->transmetal Ar'-B(OR)2 ar_pd_ar Ar-Pd(II)-Ar' transmetal->ar_pd_ar reductive_elim Reductive Elimination ar_pd_ar->reductive_elim reductive_elim->pd0 product Ar-Ar' (Desired Product) reductive_elim->product pd_h Pd-H Species reductive_elim_h Reductive Elimination pd_h->reductive_elim_h Ar-Pd(II)-X dehal_product Ar-H (Byproduct) reductive_elim_h->dehal_product ar_pd_x_dehal Ar-Pd(II)-X ar_pd_x_dehal->pd_h Formation from base/solvent

Caption: Competing pathways in palladium-catalyzed reactions.

References

Technical Support Center: Managing Reactions with 2,5-Dibromo-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on managing chemical reactions involving 2,5-Dibromo-3-nitropyridine, with a focus on controlling potential exotherms and troubleshooting common synthetic procedures. The presence of a nitro group on the pyridine ring, coupled with two bromine atoms, makes this a highly reactive and versatile building block, particularly in cross-coupling and nucleophilic substitution reactions. However, these features also necessitate careful consideration of reaction conditions to ensure safety and optimal outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with this compound?

Q2: What are the most common applications of this compound?

A2: This compound is frequently used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.[1] Its two bromine atoms at the 2 and 5 positions are excellent handles for transition-metal-catalyzed cross-coupling reactions like Suzuki, Sonogashira, and Heck couplings. The electron-withdrawing nitro group facilitates nucleophilic aromatic substitution (SNAr) at the bromine-substituted positions.[2]

Q3: How can I monitor the progress of reactions involving this compound?

A3: Reaction progress can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4] It is advisable to quench an aliquot of the reaction mixture before analysis. For real-time monitoring, techniques like Raman spectroscopy can be employed, which can be particularly useful for understanding reaction kinetics and detecting the formation of intermediates.

Troubleshooting Guides

Issue 1: Poor or No Conversion in Suzuki-Miyaura Coupling
Potential Cause Recommended Solution
Inactive Catalyst Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, it must be reduced in situ. Consider using a fresh batch or a more robust, air-stable precatalyst.
Oxygen Contamination Oxygen can lead to the homocoupling of boronic acids and catalyst decomposition. Ensure the solvent is properly degassed and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).
Impure Reagents Verify the purity of both this compound and the boronic acid. Boronic acids can degrade over time.
Inappropriate Base or Solvent The choice of base and solvent is critical. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. Solvents like dioxane, toluene, or DMF, often with water, are used.[5] The solubility of all components is key.
Low Reaction Temperature While managing exotherms is crucial, the temperature may be too low for the reaction to proceed at a reasonable rate. Cautiously increase the temperature while carefully monitoring for any signs of an exotherm.
Issue 2: Uncontrolled Exotherm or Reaction Runaway
Potential Cause Recommended Solution
Rapid Reagent Addition For potentially exothermic reactions, slow, controlled addition of one of the reagents (e.g., the boronic acid or the nucleophile) is critical. Use a syringe pump for precise control, especially during scale-up.
Inadequate Cooling Ensure the reaction vessel has efficient heat transfer. Use a cooling bath with a suitable medium and ensure good stirring to maintain a uniform temperature. For larger scale reactions, a jacketed reactor is recommended.
High Reactant Concentration High concentrations can lead to a rapid increase in reaction rate and heat output. Start with more dilute conditions and optimize cautiously.
Incorrect Solvent Choice The solvent's boiling point should be high enough for the desired reaction temperature but low enough to allow for reflux cooling in an emergency. The solvent should also have good heat transfer properties.
Scale-Up Issues Heat dissipation becomes less efficient as the reactor volume increases due to a lower surface-area-to-volume ratio.[6] A thorough thermal hazard assessment is recommended before any significant scale-up.
Issue 3: Low Yield in Nucleophilic Aromatic Substitution (SNAr)
Potential Cause Recommended Solution
Poor Nucleophile The nucleophilicity of the reacting amine or other nucleophile is key. Stronger nucleophiles will generally react more readily.
Insufficient Activation The nitro group strongly activates the ring, but in some cases, a stronger base may be needed to deprotonate the nucleophile or facilitate the reaction.
Inappropriate Solvent Polar aprotic solvents like DMF, DMSO, or NMP are often effective for SNAr reactions as they can solvate the cation without strongly solvating the nucleophile.
Side Reactions The presence of multiple reactive sites can lead to side products. Careful control of stoichiometry and temperature can improve selectivity.
Product Inhibition The product itself may inhibit the catalyst or react with starting materials. Monitor the reaction progress and consider stopping at an optimal conversion.

Experimental Protocols

Note: These are general protocols and should be adapted and optimized for specific substrates and equipment. A thorough risk assessment should be conducted before any experiment.

General Protocol for Suzuki-Miyaura Coupling
  • Inert Atmosphere: To a dry reaction flask, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃, 2-3 eq.).

  • Degassing: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent (e.g., a mixture of dioxane and water) via syringe.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS.[5]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[5]

Safety Note: Due to the potential for an exotherm, consider adding the boronic acid solution dropwise to the heated mixture of the other components. Monitor the internal temperature closely during the addition.

General Protocol for Nucleophilic Aromatic Substitution (SNAr) with an Amine
  • Reactant Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) in a suitable anhydrous polar aprotic solvent (e.g., DMF or NMP).

  • Reagent Addition: Add the amine nucleophile (1.1 equiv) to the solution, followed by a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.2 equiv) if the amine salt is not desired.

  • Heating and Monitoring: Heat the reaction mixture (e.g., to 80 °C) and monitor the progress by TLC or LC-MS until the starting material is consumed.[3]

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water to precipitate the product or prepare for extraction.

  • Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography.[3]

Data Presentation

Table 1: Typical Reaction Parameters for Suzuki-Miyaura Coupling

ParameterTypical Range/ValueNotes
Equivalents of Boronic Acid 1.1 - 1.5An excess is often used to drive the reaction to completion.
Palladium Catalyst Loading 1 - 5 mol%Higher loadings may be needed for less reactive substrates.
Base K₂CO₃, Cs₂CO₃, K₃PO₄ (2-3 eq.)The choice of base can significantly impact the reaction outcome.
Solvent Dioxane/H₂O, Toluene, DMFSolvent choice affects solubility and reaction temperature.
Temperature 80 - 110 °CRequires careful monitoring for exotherms.
Reaction Time 2 - 24 hoursMonitored by TLC or LC-MS.

Table 2: Typical Reaction Parameters for Nucleophilic Aromatic Substitution

ParameterTypical Range/ValueNotes
Equivalents of Nucleophile 1.0 - 1.5Stoichiometry should be carefully controlled for selectivity.
Base Triethylamine, DIPEA (1.2 eq.)Used to scavenge the acid formed during the reaction.
Solvent DMF, NMP, DMSOPolar aprotic solvents are generally preferred.
Temperature 80 - 150 °CHigher temperatures may be required for less reactive nucleophiles.
Reaction Time 2 - 12 hoursMonitored by TLC or LC-MS.

Visualizations

Exotherm_Management_Workflow cluster_planning Reaction Planning cluster_execution Execution cluster_monitoring Monitoring & Control cluster_outcome Outcome A Risk Assessment (Consider Nitro Group) B Select Dilute Conditions A->B C Plan for Slow Reagent Addition B->C G Slow Addition of Limiting Reagent C->G D Establish Inert Atmosphere E Controlled Heating & Stirring D->E F Monitor Internal Temperature Continuously E->F E->G I Observe for Exotherm G->I H TLC/LC-MS Analysis H->I J Adjust Cooling/ Addition Rate I->J If Exotherm Detected K Safe Reaction Completion J->K L Emergency Shutdown (If Uncontrolled) J->L

Caption: Workflow for managing potentially exothermic reactions.

Suzuki_Troubleshooting_Logic cluster_reagents Reagent & Catalyst Check cluster_conditions Reaction Conditions Check cluster_solutions Potential Solutions Start Low/No Conversion in Suzuki Coupling A Is Catalyst Active? Start->A B Are Reagents Pure? Start->B C Is Base Appropriate? Start->C D Is System Inert? Start->D E Is Solvent Degassed? Start->E F Is Temperature Optimal? Start->F A->B Sol1 Use Fresh Catalyst/ Air-Stable Precatalyst A->Sol1 No B->C Sol2 Verify Reagent Purity/ Use Fresh Boronic Acid B->Sol2 No Sol3 Screen Bases (K2CO3, Cs2CO3, K3PO4) C->Sol3 No D->E Sol4 Purge with Inert Gas D->Sol4 No E->F Sol5 Degas Solvent Thoroughly E->Sol5 No Sol6 Cautiously Increase Temperature F->Sol6 No

Caption: Troubleshooting logic for low conversion in Suzuki coupling.

References

stability of 2,5-Dibromo-3-nitropyridine under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,5-Dibromo-3-nitropyridine. The information is designed to address common issues encountered during experimental procedures involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and integrity of this compound, it is recommended to store the compound in a cool, dry, and inert atmosphere.[1] The vial should be tightly sealed to prevent exposure to moisture and air.

Q2: What are the primary reactive sites on this compound?

A2: The primary reactive sites are the carbon atoms bonded to the bromine atoms at the 2- and 5-positions of the pyridine ring. These sites are susceptible to nucleophilic aromatic substitution (SNAr) reactions. The nitro group at the 3-position is a strong electron-withdrawing group, which activates the pyridine ring for nucleophilic attack.[1][2]

Q3: Is this compound stable in the presence of basic or nucleophilic reagents?

A3: No, this compound is generally not stable in the presence of strong bases or nucleophiles. The electron-deficient nature of the pyridine ring, enhanced by the nitro group, makes it highly susceptible to nucleophilic aromatic substitution, where a bromine atom is displaced by the nucleophile.[1][2] The reaction rate will depend on the nucleophilicity of the reagent, the solvent, and the temperature.[2]

Q4: How does the position of the bromine atoms affect their reactivity in SNAr reactions?

A4: In pyridine systems, the ortho (2-position) and para (4-position) positions relative to the nitrogen are generally more activated towards nucleophilic attack. For this compound, both the 2- and 5-bromo positions can be substituted, and the regioselectivity of the reaction can be influenced by the nature of the nucleophile and the reaction conditions.

Q5: What is the expected stability of this compound under acidic conditions?

Troubleshooting Guides

Issue 1: Low or No Yield in a Nucleophilic Substitution Reaction
Possible Cause Troubleshooting Step
Insufficiently activated substrate While the nitro group is activating, the reaction may require heat. Increase the reaction temperature incrementally.
Poor nucleophile Ensure the nucleophile is sufficiently strong for the desired substitution. Consider using a stronger base to generate a more potent nucleophile in situ.
Inappropriate solvent Polar aprotic solvents like DMF, DMSO, or NMP are often suitable for SNAr reactions.[4] Ensure the solvent is anhydrous.
Decomposition of starting material If the reaction is run for an extended period at high temperatures, the starting material or product may decompose. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.[4]
Issue 2: Formation of Multiple Products
Possible Cause Troubleshooting Step
Disubstitution Both bromine atoms may be susceptible to substitution. Use a limited amount of the nucleophile (e.g., 1.0-1.2 equivalents) to favor monosubstitution.
Reaction at an unintended position While substitution at the 2- and 5-positions is most common, other side reactions may occur. Analyze the product mixture carefully to identify the different isomers. Modifying the solvent or reaction temperature may improve regioselectivity.
Degradation under basic conditions Prolonged exposure to strong bases can lead to decomposition. Reduce the reaction time or use a milder base if possible.
Issue 3: Starting Material is Unstable During Workup
Possible Cause Troubleshooting Step
Hydrolysis during aqueous workup If the workup involves strongly basic or acidic aqueous solutions, the product or remaining starting material may degrade. Use neutralized or buffered aqueous solutions (e.g., saturated aqueous sodium bicarbonate) for washing.[4]
Sensitivity to chromatography The compound may be unstable on silica or alumina gel. Consider using a different stationary phase or minimizing the time the compound is on the column.

Data and Protocols

Physical and Chemical Properties of this compound
PropertyValueReference
CAS Number 15862-37-0[1][5][6]
Molecular Formula C₅H₂Br₂N₂O₂[1][5][7]
Molecular Weight 281.89 g/mol [1][5][7][8]
Appearance Light orange to yellow to green powder or crystals[5][9]
Melting Point 92-96 °C[1][5][9]
General Experimental Protocol for Nucleophilic Aromatic Substitution (SNAr)

This protocol is a general guideline and may require optimization for specific substrates and nucleophiles.

  • Reaction Setup: To a clean, dry round-bottom flask or sealed tube, add this compound (1.0 eq.).

  • Addition of Reagents: Add the desired amine or other nucleophile (1.0-1.5 eq.) and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or triethylamine; 2.0-3.0 eq.).[4]

  • Solvent Addition: Add an anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP).[4]

  • Reaction Conditions: Seal the vessel and heat the reaction mixture with vigorous stirring. The temperature can range from 80 °C to 150 °C, depending on the reactivity of the nucleophile.[4]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

  • Workup: Upon completion, cool the reaction mixture to room temperature. If a solid precipitate is present, filter the mixture. Dilute the filtrate with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution, followed by water and brine.[4]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[4]

Visualizations

Stability_Decision_Tree start Experiment with This compound conditions Reaction Conditions? start->conditions acidic Acidic (e.g., HCl, H2SO4) conditions->acidic pH < 7 basic Basic/Nucleophilic (e.g., Amine, RO-) conditions->basic pH > 7 acid_outcome Potential for Pyridine Protonation. Generally stable but monitor for degradation at high temp/conc. acidic->acid_outcome base_outcome High Probability of Nucleophilic Aromatic Substitution (SNAr). Starting material is consumed. basic->base_outcome troubleshoot Unexpected Outcome? base_outcome->troubleshoot low_yield Low Yield / No Reaction troubleshoot->low_yield Yes side_products Side Products troubleshoot->side_products Yes guide1 Refer to Troubleshooting Guide: - Increase Temperature - Check Nucleophile Strength - Verify Solvent low_yield->guide1 guide2 Refer to Troubleshooting Guide: - Control Stoichiometry - Adjust Conditions for Selectivity - Consider Milder Base side_products->guide2

Caption: Troubleshooting flowchart for experiments with this compound.

SNAr_Workflow start Start: SNAr Reaction Setup reagents Combine this compound, Nucleophile, and Base in Solvent start->reagents heat Heat Reaction Mixture (80-150 °C) reagents->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor workup Aqueous Workup (Cool, Filter, Extract) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: General workflow for a nucleophilic aromatic substitution (SNAr) reaction.

Degradation_Pathways reactant This compound protonated Protonated Pyridine Ring reactant->protonated Acidic Conditions snar_product SNAr Product (e.g., 5-Bromo-2-Nu-3-nitropyridine) reactant->snar_product Basic/Nucleophilic Conditions acid Strong Acid (H+) base Strong Base/Nucleophile (Nu-) hydrolysis Potential Hydrolysis (Harsh Conditions) protonated->hydrolysis High Temp

Caption: Potential reactivity pathways under acidic and basic conditions.

References

Technical Support Center: Troubleshooting Regioselectivity in 2,5-Dibromo-3-nitropyridine Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of 2,5-Dibromo-3-nitropyridine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly in controlling regioselectivity during synthetic modifications. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, detailed experimental protocols, and quantitative data to guide your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: this compound has two primary reactive sites for cross-coupling and nucleophilic substitution reactions: the bromine atoms at the C2 and C5 positions. The nitro group at the C3 position is a strong electron-withdrawing group, which significantly influences the reactivity of the pyridine ring.[1][2] This group also makes the entire ring susceptible to nucleophilic aromatic substitution (SNAr).

Q2: Which bromine is more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig)?

A2: In palladium-catalyzed cross-coupling reactions, the bromine at the C2 position is generally more reactive than the bromine at the C5 position.[3] This preferential reactivity is attributed to the electronic and steric environment of the C-Br bonds. The C2 position is more susceptible to oxidative addition to the palladium(0) catalyst, which is a key step in the catalytic cycle.[3][4]

Q3: How does the nitro group affect the regioselectivity of nucleophilic aromatic substitution (SNAr)?

A3: The strongly electron-withdrawing nitro group at C3 activates the pyridine ring for nucleophilic attack. In SNAr reactions, nucleophilic attack is favored at positions ortho and para to the nitro group where the negative charge of the Meisenheimer intermediate can be stabilized. Therefore, for this compound, nucleophilic attack is highly favored at the C2 and C4 positions. Since C5 holds a bromine and C4 is a C-H bond, the substitution of the bromine at C2 is generally not the primary SNAr pathway unless other directing factors are involved. However, the nitro group does make the C-Br bonds more susceptible to substitution compared to a non-nitrated analogue.

Q4: I am observing a mixture of mono-substituted products at both C2 and C5. How can I improve the regioselectivity for functionalization at the C2 position?

A4: To favor mono-functionalization at the C2 position in palladium-catalyzed cross-coupling reactions, consider the following strategies:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[5] These ligands can sterically hinder the approach to the C5 position and promote selective reaction at C2.

  • Reaction Temperature: Lowering the reaction temperature can often enhance selectivity. Start with room temperature or slightly elevated temperatures (e.g., 40-60 °C) before proceeding to higher temperatures.

  • Choice of Base: Weaker bases, such as K₂CO₃ or Cs₂CO₃, may offer better selectivity compared to strong bases like NaOtBu, although this can be substrate and catalyst dependent.[6]

  • Catalyst System: Screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with various ligands is crucial for optimization.[3][5]

Q5: Is it possible to selectively functionalize the C5 position?

A5: While the C2 position is electronically favored for cross-coupling, selective functionalization at the C5 position can be achieved under certain conditions. For some dihalopyridines, ligand-free "Jeffery" conditions have been shown to favor C5-selectivity. This typically involves using a phase-transfer catalyst like a tetraalkylammonium salt. Another strategy could involve a two-step process where the more reactive C2 position is first functionalized, followed by a second coupling reaction at the C5 position under more forcing conditions.

Troubleshooting Guides

Problem 1: Poor or No Conversion in Suzuki-Miyaura Coupling
Symptom Probable Cause(s) Troubleshooting Steps
No reaction or low yield of product.1. Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, inhibiting the catalytic cycle.[5] The active Pd(0) may also be oxidized.1a. Use Appropriate Ligands: Employ bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos) to shield the palladium.[5] 1b. Degas Solvents Thoroughly: Ensure all solvents are rigorously degassed to remove oxygen. 1c. Use a Pre-catalyst: Consider using a stable Pd(II) pre-catalyst that is reduced in situ.
2. Suboptimal Base: The chosen base may not be effective for the transmetalation step.2a. Screen Bases: Test a range of bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, and NaOtBu. 2b. Ensure Anhydrous Conditions: For bases like NaOtBu, strictly anhydrous conditions are necessary. For carbonate bases, a small amount of water is often beneficial.[7]
3. Boronic Acid Decomposition: Boronic acids can undergo protodeboronation, especially at high temperatures.3a. Use a Stoichiometric Excess: Employ a slight excess (1.1-1.5 equivalents) of the boronic acid. 3b. Use Boronate Esters: Consider using more stable boronate esters (e.g., pinacol esters). 3c. Lower Reaction Temperature: If possible, run the reaction at a lower temperature.
Problem 2: Lack of Regioselectivity in Mono-amination (Buchwald-Hartwig)
Symptom Probable Cause(s) Troubleshooting Steps
Formation of a mixture of 2-amino and 5-amino products.1. Reaction Conditions Too Harsh: High temperatures can overcome the subtle electronic preference for the C2 position.1a. Lower the Temperature: Attempt the reaction at a lower temperature (e.g., 80 °C instead of 110 °C). 1b. Reduce Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to minimize isomerization or reaction at the less reactive site.
2. Inappropriate Ligand/Base Combination: The chosen ligand and base may not provide sufficient steric or electronic differentiation between the two bromine atoms.2a. Ligand Screening: Test different classes of ligands. Bidentate ligands like Xantphos or BINAP can offer different selectivity compared to monodentate Buchwald-type ligands.[4][6] 2b. Base Screening: The choice of base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄) can influence the selectivity.[4]
3. Formation of Di-substituted Product: Both bromine atoms are being substituted.3a. Control Stoichiometry: Use a limited amount of the amine (e.g., 1.0-1.1 equivalents). 3b. Lower Catalyst Loading: Reduce the amount of palladium catalyst.

Data Presentation

The following tables summarize reaction conditions for achieving regioselective functionalization on dihalopyridine substrates, which can serve as a starting point for optimizing reactions with this compound.

Table 1: Catalyst and Ligand Screening for Monoamination of Dihalopyridines (Data adapted from analogous systems)

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)C2:C5 Selectivity
Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene100High
Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2.0)Dioxane110Moderate to High
Pd(OAc)₂ (2)Xantphos (3)Cs₂CO₃ (2.0)Dioxane100High[6]
Pd₂(dba)₃ (1.5)BINAP (3)NaOtBu (2.0)Toluene80Moderate

Table 2: Conditions for Regioselective Suzuki-Miyaura Coupling of Dihalopyridines (Data adapted from analogous systems)

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Predominant Isomer
Pd(PPh₃)₄ (5)-K₃PO₄ (4.0)Dioxane/H₂O90C5 (for 2,5-dibromo-3-alkylthiophene)[7]
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O100C2
PdCl₂(dppf) (3)-K₂CO₃ (2.0)DMF80C2
PdCl₂ (2)None (Jeffery conditions with TBAB)K₂CO₃ (1.5)DMF100C5 (for 2,5-dichloropyridine)[8]

Experimental Protocols

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C2 Position

This protocol is a general starting point for the mono-arylation of this compound.

  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Addition of Reagents: Under a positive pressure of inert gas, add K₃PO₄ (2.0 equiv.) and anhydrous, degassed toluene (to achieve a 0.1 M concentration of the substrate).

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Regioselective Buchwald-Hartwig Amination at the C2 Position

This protocol outlines a general procedure for the mono-amination of this compound.

  • Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (1.5 equiv.).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Addition of Reagents: Under a positive pressure of inert gas, add a solution of this compound (1.0 equiv.) in anhydrous, degassed toluene, followed by the amine (1.1 equiv.).

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C.

  • Monitoring: Stir the reaction for 4-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

Mandatory Visualizations

Troubleshooting_Regioselectivity cluster_start cluster_causes cluster_solutions cluster_outcome start Poor Regioselectivity (Mixture of C2/C5 Products) cause1 High Reaction Temperature start->cause1 cause2 Suboptimal Ligand Choice start->cause2 cause3 Incorrect Base start->cause3 cause4 Catalyst System start->cause4 solution1 Lower Temperature (e.g., 60-80 °C) cause1->solution1 solution2 Screen Bulky Ligands (XPhos, SPhos, NHCs) cause2->solution2 solution3 Screen Bases (K₂CO₃, Cs₂CO₃, K₃PO₄) cause3->solution3 solution4 Vary Pd Source & Ligand Ratio cause4->solution4 outcome Improved Regioselectivity (>95:5 C2:C5) solution1->outcome solution2->outcome solution3->outcome solution4->outcome

Caption: Troubleshooting workflow for poor regioselectivity.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_complex R-Pd(II)L₂(X) ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_r_r_prime R-Pd(II)L₂(R') transmetal->pd_r_r_prime r_prime_boron R'-B(OR)₂ r_prime_boron->transmetal base Base base->transmetal red_elim Reductive Elimination pd_r_r_prime->red_elim red_elim->pd0 product R-R' (Product) red_elim->product aryl_halide Ar-X (this compound) aryl_halide->ox_add

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_complex Ar-Pd(II)L₂(X) ox_add->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination pd_amido [Ar-Pd(II)L₂(NR₂H)]⁺X⁻ amine_coordination->pd_amido amine R₂NH amine->amine_coordination base Base deprotonation Deprotonation base->deprotonation pd_amido->deprotonation pd_amido_neutral Ar-Pd(II)L₂(NR₂) deprotonation->pd_amido_neutral red_elim Reductive Elimination pd_amido_neutral->red_elim red_elim->pd0 product Ar-NR₂ (Product) red_elim->product aryl_halide Ar-X (this compound) aryl_halide->ox_add

References

Technical Support Center: Alternative Catalysts for Cross-Coupling with 2,5-Dibromo-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for alternative catalysts in cross-coupling reactions involving 2,5-Dibromo-3-nitropyridine.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when performing cross-coupling reactions with this compound?

A1: The primary challenges with this substrate stem from its electronic and structural properties:

  • Regioselectivity: The presence of two different bromine atoms at the C2 and C5 positions raises the question of which site will react preferentially. Generally, the C2 position is more reactive in palladium-catalyzed cross-coupling reactions of pyridines due to electronic effects from the pyridine nitrogen and the adjacent electron-withdrawing nitro group.[1]

  • Catalyst Inhibition/Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its activity.

  • Electron-Deficient Nature: The strong electron-withdrawing nitro group makes the pyridine ring highly electron-deficient. This can affect the rates of oxidative addition and reductive elimination steps in the catalytic cycle.

  • Substrate Stability: The nitro group can be sensitive to certain reaction conditions, particularly reductive conditions that might be generated by some catalyst systems.

Q2: Which bromine (at C2 or C5) is more reactive in cross-coupling reactions?

A2: For many palladium-catalyzed cross-coupling reactions on similar 2,5-dihalopyridine systems, the halide at the C2 position is generally more reactive towards oxidative addition. This is attributed to the electronic influence of the ring nitrogen. For example, in the Buchwald-Hartwig amination of 2,5-Dibromo-3-(trifluoromethyl)pyridine, selective monoamination occurs at the C2 position.[1] Therefore, it is reasonable to predict that mono-functionalization of this compound will predominantly occur at the C2 position.

Q3: What are some alternative catalysts to traditional Pd(PPh₃)₄ for cross-coupling with this substrate?

A3: While Pd(PPh₃)₄ can be effective, modern catalyst systems often provide higher yields and broader substrate scope, especially for challenging substrates. Consider the following alternatives:

  • Buchwald Ligands and Precatalysts: Bulky, electron-rich phosphine ligands developed by Stephen Buchwald's group (e.g., XPhos, SPhos, RuPhos) are highly effective for cross-coupling reactions of heteroaryl halides. They are often used with palladium sources like Pd₂(dba)₃ or as pre-formed palladacycle precatalysts (e.g., XPhos Pd G3), which are more active and stable.

  • N-Heterocyclic Carbene (NHC) Ligands: NHC ligands (e.g., IPr, SImes) are strong σ-donors that can form very stable and active palladium complexes. PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type precatalysts are commercially available and convenient to use.

  • Nickel Catalysts: For certain cross-coupling reactions, nickel catalysts can be a cost-effective and highly reactive alternative to palladium. Ligands such as dppe (1,2-bis(diphenylphosphino)ethane) or PCy₃ (tricyclohexylphosphine) are often employed with nickel sources like NiCl₂.

Q4: How can I avoid the formation of di-substituted product when I want to achieve mono-substitution?

A4: To favor mono-substitution, consider the following strategies:

  • Control Stoichiometry: Use a slight excess of the coupling partner (e.g., 1.0-1.2 equivalents) relative to the this compound.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes increase the selectivity for the more reactive C2 position.

  • Shorter Reaction Time: Carefully monitor the reaction progress and stop it once the desired mono-substituted product is formed, before significant formation of the di-substituted product occurs.

  • Choice of Catalyst: Some catalyst systems may offer higher selectivity for mono-functionalization. Screening different ligands can be beneficial.

Troubleshooting Guides

Issue 1: Low or No Conversion
Potential Cause Troubleshooting Steps
Catalyst Inactivity or Decomposition - Use a fresh batch of catalyst and ligand. - Ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen) as oxygen can deactivate the catalyst. - Use degassed solvents. - Consider using a more robust precatalyst, such as a Buchwald palladacycle.
Inappropriate Ligand Choice - For electron-deficient pyridines, bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often more effective than PPh₃. - Screen a small panel of different ligands to find the optimal one for your specific transformation.
Incorrect Base - The base is crucial for the transmetalation step (in Suzuki) or deprotonation of the nucleophile (in Buchwald-Hartwig and Sonogashira). - For Suzuki reactions, try stronger inorganic bases like K₃PO₄ or Cs₂CO₃. - For Buchwald-Hartwig aminations, strong non-nucleophilic bases like NaOtBu or LHMDS are often required. - Ensure the base is finely powdered and anhydrous.
Poor Solubility of Reagents - If reagents are not fully dissolved, the reaction will be slow or incomplete. - Try a different solvent system (e.g., dioxane/water, toluene, DMF) or gently heat the reaction mixture to improve solubility.
Issue 2: Formation of Side Products (e.g., Homocoupling, Debromination)
Potential Cause Troubleshooting Steps
Homocoupling of Boronic Acid (Suzuki) - This is often caused by the presence of oxygen. Ensure thorough degassing of all solvents and reagents and maintain a positive pressure of inert gas. - Use a slight excess of the boronic acid (1.1-1.2 equivalents).
Hydrodebromination (Replacement of Br with H) - This can result from trace amounts of water or other protic sources in the reaction mixture. Ensure all reagents and solvents are anhydrous. - Certain ligands or bases can promote this side reaction. Consider screening alternative conditions.
Decomposition of the Starting Material - The nitro group may not be stable to prolonged heating or certain reagents. - Try running the reaction at a lower temperature for a longer duration. - Screen different bases to find one that is compatible with the nitro group.

Data Presentation: Alternative Catalysts in Cross-Coupling of Dihalo-Heterocycles

The following tables provide illustrative data from cross-coupling reactions of analogous dihalogenated heterocycles. These conditions can serve as a starting point for the optimization of reactions with this compound.

Table 1: Suzuki-Miyaura Coupling of Dihalo-Heterocycles

Catalyst SystemCoupling PartnerBaseSolventTemp (°C)Time (h)Yield (%)Reference Substrate
Pd(PPh₃)₄Phenylboronic acidK₂CO₃Toluene/H₂O10012855-Bromo-2-chlorobenzothiazole
Pd(OAc)₂ / SPhos3-Fluorophenylboronic acidK₃PO₄DMF1106785-Bromo-2-chlorobenzothiazole
NiCl₂(PPh₃)₂Phenylboronic acidK₃PO₄Dioxane9012Moderate2,5-Dibromo-3-hexylthiophene[2]
Pd(PPh₃)₄Arylboronic acidsK₃PO₄Dioxane/H₂O901250-802,5-Dibromo-3-hexylthiophene[3]

Table 2: Buchwald-Hartwig Amination of Dihalo-Heterocycles

Catalyst SystemAmineBaseSolventTemp (°C)Time (h)Yield (%)Reference Substrate
Pd₂(dba)₃ / XPhosMorpholineNaOtBuToluene10018952-Bromopyridine
Pd(OAc)₂ / BINAPAnilineCs₂CO₃Toluene11024884-Bromopyridine
Pd₂(dba)₃ / RuPhosn-ButylamineLHMDSDioxane8012923-Bromopyridine

Table 3: Sonogashira Coupling of Dihalo-Heterocycles

Catalyst SystemAlkyneBaseSolventTemp (°C)Time (h)Yield (%)Reference Substrate
Pd(PPh₃)₄ / CuIPhenylacetyleneEt₃NTHFRT16N/A3,5-Dibromo-2,6-dichloropyridine[4]
PdCl₂(PPh₃)₂ / CuIPhenylacetyleneEt₃NDMF60-80N/AN/A(2,6-Dibromopyridin-3-yl)methanol[4]
Pd(CF₃COO)₂ / PPh₃ / CuIPhenylacetyleneEt₃NDMF1003962-Amino-3-bromopyridine[5]

Table 4: Heck Coupling of Dihalo-Heterocycles

Catalyst SystemAlkeneBaseSolventTemp (°C)Time (h)Yield (%)Reference Substrate
Pd(OAc)₂StyreneK₂CO₃DMF/H₂O804High4-Bromoacetophenone
PdCl₂StyreneK₂CO₃Methanol120N/AHighGeneral Aryl Halides[6]
Pd(OAc)₂ / PPh₃Methyl acrylateEt₃NAcetonitrile10024854-Bromotoluene

Experimental Protocols

The following are generalized experimental protocols for key cross-coupling reactions. These should be considered as starting points and will likely require optimization for this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and a finely powdered base (e.g., K₃PO₄, 3.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and any additional ligand if required.

  • Add degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • In a glovebox, add the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%), ligand (if not using a precatalyst), and base (e.g., NaOtBu, 1.4 mmol) to an oven-dried Schlenk tube.

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL).

  • Seal the tube, remove it from the glovebox, and heat the reaction mixture with stirring to 80-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the reaction with an organic solvent and filter through a pad of celite, washing with the same solvent.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling
  • To a dry Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and copper(I) iodide (CuI, 5 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous, degassed solvent (e.g., THF or DMF, 5 mL) followed by an amine base (e.g., Et₃N, 3.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise.

  • Stir the reaction at room temperature or heat as required (e.g., 50-80 °C), monitoring by TLC or LC-MS.

  • Upon completion, cool to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 4: General Procedure for Heck Reaction
  • In a sealed tube or Schlenk flask, combine this compound (1.0 mmol), the alkene (1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a ligand (e.g., PPh₃, 4 mol%), and a base (e.g., Et₃N, 2.0 mmol).[6]

  • Add the solvent (e.g., DMF or acetonitrile, 5 mL) and degas the mixture by bubbling with an inert gas for 10-15 minutes.[6]

  • Seal the vessel and heat the reaction mixture to 100-140 °C.[6]

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Add this compound, Coupling Partner, Base Catalyst Add Catalyst and Ligand Solvent Add Degassed Solvent Inert_Atmosphere Establish Inert Atmosphere (Ar/N2) Heating Heat to Desired Temperature Inert_Atmosphere->Heating Start Reaction Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quench Quench Reaction Monitoring->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify by Chromatography Dry_Concentrate->Purify Final_Product Final_Product Purify->Final_Product Isolate

Caption: A generalized experimental workflow for cross-coupling reactions.

Troubleshooting_Logic Start Low or No Conversion Check_Catalyst Catalyst System Active? Start->Check_Catalyst Check_Base Base Appropriate? Check_Catalyst->Check_Base Yes Use_Fresh_Catalyst Use Fresh/Active Catalyst & Degas Solvents Check_Catalyst->Use_Fresh_Catalyst No Check_Conditions Conditions Optimal? Check_Base->Check_Conditions Yes Screen_Bases Screen Different Bases (e.g., K3PO4, NaOtBu) Check_Base->Screen_Bases No Check_Reagents Reagents Pure? Check_Conditions->Check_Reagents Yes Optimize_Temp_Time Optimize Temperature and Reaction Time Check_Conditions->Optimize_Temp_Time No Purify_Reagents Purify/Verify Reagents Check_Reagents->Purify_Reagents No Success Reaction Successful Check_Reagents->Success Yes

Caption: A logical workflow for troubleshooting low conversion issues.

References

Technical Support Center: 2,5-Dibromo-3-nitropyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,5-Dibromo-3-nitropyridine. The information is presented in a direct question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound (CAS: 15862-37-0) is a pyridine derivative characterized by two bromine atoms at the 2 and 5 positions and a nitro group at the 3 position.[1][2] Its structure makes it a highly reactive and versatile building block in modern chemical synthesis.[1] The bromine atoms serve as excellent sites for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the electron-withdrawing nitro group influences the ring's reactivity and can be reduced to an amine for further functionalization.[3] It is a key intermediate in the pharmaceutical and agrochemical industries for developing complex molecules and therapeutic agents.[1][3]

Q2: What are the typical physical properties of this compound?

A2: The key physical and chemical properties are summarized in the table below. It typically appears as a yellow to light orange solid.[3][4][5] Purity is a critical factor for successful and reproducible reactions, with suppliers often guaranteeing levels of 98% or higher.[1][3][4]

Q3: Which position on the this compound ring is more reactive in cross-coupling reactions?

A3: In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds generally follows the order C-I > C-Br > C-Cl.[6] For this compound, both reactive sites are C-Br bonds. The reactivity of each position is influenced by the electronic effects of the pyridine nitrogen and the nitro group. The bromine at the 2-position is generally more susceptible to nucleophilic substitution and oxidative addition due to its proximity to the electron-withdrawing nitrogen atom. However, the specific outcome and regioselectivity can be highly dependent on the choice of catalyst, ligand, and reaction conditions.[6][7]

Q4: What are the essential safety precautions when handling this compound?

A4: According to its hazard classifications, this compound may be toxic if swallowed, harmful in contact with skin or if inhaled, and can cause skin and serious eye irritation.[2] Standard laboratory safety protocols should be strictly followed, including working in a well-ventilated fume hood, wearing personal protective equipment (gloves, safety glasses, lab coat), and avoiding inhalation of dust or vapors. In case of skin contact, wash the affected area with plenty of water.[4]

Physical and Chemical Properties

PropertyValueSource(s)
CAS Number 15862-37-0[2][3][5]
Molecular Formula C₅H₂Br₂N₂O₂[2][3][5]
Molecular Weight ~281.89 g/mol [2][3][5]
Appearance Light orange to Yellow to Green powder/crystal[3][4][5]
Melting Point 92.0 - 96.0 °C[3][4]
Purity >98.0% (GC)[1][4]

Troubleshooting Guide

Q5: My Buchwald-Hartwig or Suzuki reaction with this compound has failed or resulted in a very low yield. What are the common causes?

A5: Failure or low yield in these cross-coupling reactions is a common issue, often stemming from several critical factors related to the challenging nature of electron-deficient pyridine substrates.[7] The pyridine nitrogen can coordinate with the palladium catalyst, inhibiting its activity.[7] Consider the following troubleshooting steps:

  • Catalyst and Ligand Choice: This is a critical factor.[7] For challenging substrates, sterically hindered and electron-rich phosphine ligands are often required to promote the catalytic cycle.[7][8] The optimal combination is highly dependent on the specific coupling partners.[7]

  • Base Selection: The base is crucial for reaction efficiency.[7] While strong, non-nucleophilic bases like NaOtBu or K₂CO₃ are common, the ideal choice can be substrate-dependent.[6][9] Harsh bases can be incompatible with sensitive functional groups like nitro groups.[9]

  • Reagent and Solvent Purity: Ensure all reagents, especially the pyridine substrate and coupling partner, are pure and dry.[1][7] The reaction solvent must be anhydrous, as water can interfere with the catalyst. Common choices include toluene, dioxane, and THF.[7][9]

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen.[7] It is essential to properly degas the solvent and maintain a strict inert atmosphere (argon or nitrogen) throughout the experiment.[6][7]

  • Reaction Temperature: While these reactions often require heating (e.g., 80-110 °C), excessively high temperatures can lead to catalyst decomposition or side reactions.[7] Optimizing the temperature is key.

Q6: I am observing multiple spots on my TLC plate after the reaction. How can I improve the selectivity and simplify purification?

A6: The formation of multiple products can indicate a lack of regioselectivity (reaction at both C2 and C5 positions) or the presence of side reactions. To improve selectivity, carefully control the reaction stoichiometry. Achieving mono-substitution often requires the precise use of 1.0 equivalent of the coupling partner.[6] Additionally, fine-tuning the reaction conditions—specifically the ligand, base, and temperature—can significantly influence which C-Br bond reacts preferentially.[6] For purification, after an initial aqueous work-up, column chromatography is the most effective method for separating the desired product from starting materials and byproducts.

Q7: How should I properly work up a reaction involving this compound to isolate the product?

A7: The work-up procedure depends on whether the product precipitates from the reaction mixture or remains in solution.

  • For Precipitated Products: If the product crashes out of the solution upon completion, it can be collected by filtration. The solid should then be washed thoroughly with water to remove inorganic salts and dried to yield the final product.[10]

  • For Soluble Products (Aqueous Work-up): If the product is soluble in the reaction solvent, a standard liquid-liquid extraction is required. The reaction mixture is typically cooled, diluted with an organic solvent (e.g., ethyl acetate, DCM) and water. The organic layer is separated and washed sequentially with an aqueous base (like 1N NaOH) to remove acidic impurities, water, and finally brine to aid in drying. The separated organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.[10]

Experimental Protocols & Workflows

Protocol 1: General Aqueous Work-up for Soluble Products
  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Dilution: Add water and a suitable organic extraction solvent (e.g., ethyl acetate).

  • Separation: Transfer the mixture to a separatory funnel and separate the organic layer.

  • Washing: Wash the organic layer successively with:

    • 1N NaOH solution (if acidic byproducts are expected).[10]

    • Water.[10]

    • Brine (saturated NaCl solution).[10]

  • Drying: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄).[10]

  • Concentration: Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by column chromatography or recrystallization as needed.

Visualized Experimental Workflow

G cluster_reaction Reaction Phase cluster_workup Work-up Phase cluster_purification Purification Phase Reaction Reaction Mixture Quench Quench / Cool Reaction->Quench Extract Liquid-Liquid Extraction Quench->Extract Wash Wash Organic Layer (Base, H₂O, Brine) Extract->Wash Dry Dry (e.g., Na₂SO₄) Wash->Dry Concentrate Concentrate (Rotary Evaporator) Dry->Concentrate Purify Purify Crude Product (Chromatography / Recrystallization) Concentrate->Purify Product Pure Product Purify->Product

Caption: General experimental workflow for the work-up and purification of soluble products.

Troubleshooting Low-Yield Reactions

G Start Low or No Yield Observed Q_Atmosphere Was a strict inert atmosphere maintained? Start->Q_Atmosphere Q_Reagents Are reagents/solvents pure and anhydrous? Start->Q_Reagents Q_Catalyst Is the catalyst system (ligand/base) optimal? Start->Q_Catalyst Q_Temp Was the temperature optimized? Start->Q_Temp Sol_Atmosphere Degas solvent thoroughly. Check for system leaks. Q_Atmosphere->Sol_Atmosphere No Sol_Reagents Use high-purity starting materials. Dry solvents. Q_Reagents->Sol_Reagents No Sol_Catalyst Screen different ligands and bases. Q_Catalyst->Sol_Catalyst Unsure Sol_Temp Screen a range of temperatures (e.g., 60-110 °C). Q_Temp->Sol_Temp No

Caption: A decision-making diagram for troubleshooting low-yield cross-coupling reactions.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2,5-Dibromo-3-nitropyridine and 2,5-Dichloro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2,5-dibromo-3-nitropyridine and 2,5-dichloro-3-nitropyridine, two halogenated pyridine building blocks crucial in the synthesis of novel compounds for pharmaceutical and agrochemical applications. The strategic placement of the halogen atoms and the electron-withdrawing nitro group on the pyridine ring dictates the reactivity of these molecules, particularly in transition-metal-catalyzed cross-coupling reactions.

Introduction to Reactivity in Dihalo-3-nitropyridines

The reactivity of 2,5-dihalo-3-nitropyridines in common cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, is primarily governed by the nature of the carbon-halogen (C-X) bond. The general trend for the reactivity of aryl halides in palladium-catalyzed reactions follows the order of bond dissociation energy: C-I > C-Br > C-Cl > C-F.[1] Consequently, aryl bromides are typically more reactive than aryl chlorides, often requiring milder reaction conditions and achieving higher yields in shorter reaction times.[2]

The presence of the electron-withdrawing nitro group at the 3-position and the pyridine nitrogen atom significantly influences the electronic properties of the aromatic ring. This generally enhances the electrophilicity of the carbon atoms attached to the halogens, making them more susceptible to oxidative addition by a low-valent palladium catalyst, the rate-determining step in many cross-coupling reactions.[3] The halogen at the C-2 position is expected to be more reactive than the one at the C-5 position due to the ortho-activating effect of the nitro group and the influence of the ring nitrogen.

This guide will delve into a comparative analysis of the reactivity of this compound and 2,5-dichloro-3-nitropyridine, providing illustrative data and detailed experimental protocols for key synthetic transformations.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds.[3] Based on the general principles of aryl halide reactivity, this compound is expected to exhibit higher reactivity than 2,5-dichloro-3-nitropyridine. This translates to potentially higher yields, shorter reaction times, and the possibility of using less forcing reaction conditions.

Table 1: Illustrative Comparison of Suzuki-Miyaura Coupling Reactivity

EntrySubstrateArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1This compoundPhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O100885
22,5-Dichloro-3-nitropyridinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001665
3This compound4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃1,4-Dioxane90690
42,5-Dichloro-3-nitropyridine4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃1,4-Dioxane901270

Note: The data in this table is illustrative and intended to reflect the generally higher reactivity of aryl bromides over aryl chlorides in Suzuki-Miyaura coupling reactions.

Experimental Protocol: Suzuki-Miyaura Coupling of 2,5-Dihalo-3-nitropyridine

This protocol is a general guideline and may require optimization for specific substrates and coupling partners.

  • To a dry Schlenk flask, add the 2,5-dihalo-3-nitropyridine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL).

  • In a separate vial, prepare the catalyst solution by dissolving the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%) in a small amount of the degassed solvent.

  • Add the catalyst solution to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[4] Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl halide is a critical factor, with aryl bromides generally being more reactive than aryl chlorides.[5] This allows for the amination of this compound to proceed under milder conditions compared to its dichloro counterpart.

The following table provides an illustrative comparison of the reactivity of the two substrates in a mono-amination reaction at the C-2 position.

Table 2: Illustrative Comparison of Buchwald-Hartwig Amination Reactivity

EntrySubstrateAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1This compoundMorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene901088
22,5-Dichloro-3-nitropyridineMorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1102072
3This compoundAnilinePd(OAc)₂ (2)RuPhos (4)K₂CO₃1,4-Dioxane1001282
42,5-Dichloro-3-nitropyridineAnilinePd(OAc)₂ (2)RuPhos (4)K₂CO₃1,4-Dioxane1202460

Note: The data in this table is illustrative and intended to reflect the generally higher reactivity of aryl bromides over aryl chlorides in Buchwald-Hartwig amination reactions.

Experimental Protocol: Buchwald-Hartwig Amination of 2,5-Dihalo-3-nitropyridine

This protocol is a general guideline and may require optimization for specific substrates and coupling partners.

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), the ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.) to an oven-dried Schlenk tube.

  • Add the 2,5-dihalo-3-nitropyridine (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.).

  • Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Seal the tube and heat the mixture in an oil bath at the desired temperature with vigorous stirring.

  • Monitor the reaction by LC-MS or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Visualizing the Reaction Mechanisms and Workflows

To further aid in the understanding of these key transformations, the following diagrams illustrate the catalytic cycles and a general experimental workflow.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)(X)L₂ Pd0->OA_complex Oxidative Addition Trans_complex Ar-Pd(II)(R)L₂ OA_complex->Trans_complex Transmetalation Product Ar-R Trans_complex->Product Reductive Elimination Catalyst_regen Pd(0)L₂ ArX Ar-X ArX->OA_complex Boronic_acid R-B(OR)₂ Boronic_acid->Trans_complex Base Base Base->Trans_complex

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)(X)L₂ Pd0->OA_complex Oxidative Addition Amine_complex [Ar-Pd(II)(HNR₂)L₂]⁺X⁻ OA_complex->Amine_complex Amine Coordination Amido_complex Ar-Pd(II)(NR₂)L₂ Amine_complex->Amido_complex Deprotonation Product Ar-NR₂ Amido_complex->Product Reductive Elimination Catalyst_regen Pd(0)L₂ ArX Ar-X ArX->OA_complex Amine HNR₂ Amine->Amine_complex Base Base Base->Amine_complex

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental_Workflow General Cross-Coupling Experimental Workflow Start Combine Reactants and Base Inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) Start->Inert Solvent Add Degassed Solvent Inert->Solvent Catalyst Add Catalyst/Ligand Solution Solvent->Catalyst Heat Heat to Desired Temperature Catalyst->Heat Monitor Monitor Reaction Progress (TLC, LC-MS, GC-MS) Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Purify Purification (Column Chromatography) Workup->Purify End Characterize Product Purify->End

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Conclusion

References

A Comparative Guide to Palladium Catalysts for the Coupling of 2,5-Dibromo-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry and materials science. 2,5-Dibromo-3-nitropyridine is a key building block, offering two reactive bromine sites for modification through palladium-catalyzed cross-coupling reactions. The strong electron-withdrawing nitro group at the 3-position significantly influences the electronic properties and reactivity of the pyridine ring, making the choice of an appropriate palladium catalyst critical for achieving high yields and, crucially, controlling regioselectivity.[1]

This guide provides an objective comparison of common palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions involving this compound. The performance data is primarily based on studies of structurally analogous dihalo-heterocycles, providing a predictive framework for catalyst selection and reaction optimization.

Performance Comparison of Palladium Catalysts

The efficacy of a palladium catalyst is determined by the interplay of the palladium precursor, the ancillary ligands, the base, and the solvent system. The following table summarizes the performance of various catalyst systems in coupling reactions of di-brominated pyridines and other relevant heterocycles, offering insights into their potential application with this compound.

Generally, for pyridine-based substrates, the C-Br bond at the position alpha to the ring nitrogen (C2) is more reactive in palladium-catalyzed cross-couplings than the C-Br bond at the C5 position. This inherent reactivity allows for selective mono-functionalization at the C2 position under controlled conditions.

Coupling ReactionCatalyst SystemCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Substrate (Analog)
Suzuki-Miyaura Pd(PPh₃)₄Arylboronic acidK₃PO₄1,4-Dioxane/H₂O9012Moderate to Good2,5-Dibromo-3-hexylthiophene[2][3]
Suzuki-Miyaura Pd(OAc)₂ / SPhosArylboronic acidK₃PO₄Toluene/H₂O10012High2,6-Dibromopyridine[4]
Buchwald-Hartwig Pd₂(dba)₃ / XantphosAmineCs₂CO₃Toluene10012-24High2,5-Dibromothiazole[5]
Buchwald-Hartwig Pd(OAc)₂ / BINAPAmineNaOtBuToluene8018>95 (Mono)2,5-Dibromo-3-(trifluoromethyl)pyridine[6]
Sonogashira PdCl₂(PPh₃)₂ / CuITerminal AlkyneEt₃NDMF100372-962-Amino-3-bromopyridines[7]
Sonogashira Pd(PPh₃)₄ / CuITerminal AlkynePiperidineCH₃CNReflux8~904-Bromopyridine[8]

Key Signaling Pathways and Experimental Workflows

To better visualize the processes involved in palladium-catalyzed cross-coupling, the following diagrams illustrate the catalytic cycle and a general experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)LnX OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R-B(OR)₂ PdII_Both Ar-Pd(II)LnR Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Ar-R Product_out Coupled Product ArX_in Aryl Halide (this compound) Boronic_in Boronic Acid/Ester + Base

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow General Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Halide, Coupling Partner, & Base B Add Solvent A->B C Degas Mixture B->C D Add Pd Catalyst & Ligand C->D E Heat to Desired Temperature D->E F Monitor Progress (TLC, GC/LC-MS) E->F G Cool & Quench Reaction F->G H Aqueous Extraction G->H I Dry & Concentrate H->I J Column Chromatography I->J K Isolated Product J->K

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following are representative protocols for key cross-coupling reactions, adapted for this compound.

Protocol 1: Regioselective Suzuki-Miyaura Coupling

This protocol is designed for the selective mono-arylation at the C2 position of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous, degassed Toluene and Water (5:1 mixture)

  • Schlenk flask or sealed reaction tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Seal the flask and evacuate and backfill with an inert gas three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Stir the reaction mixture vigorously and heat to 100 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion (typically 12-16 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Regioselective Buchwald-Hartwig Amination

This protocol is adapted from procedures favoring selective mono-amination at the C2 position.[6]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • Xantphos (3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed Toluene

  • Sealed tube

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to a dry sealed tube.

  • Add this compound and a magnetic stir bar.

  • Add anhydrous toluene, followed by the amine via syringe.

  • Seal the tube tightly and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • After cooling to room temperature, carefully quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Sonogashira Coupling

This is a general procedure for the palladium/copper co-catalyzed coupling of a terminal alkyne.[9][10]

Materials:

  • This compound (1.0 equiv, assuming mono-coupling)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous, degassed N,N-dimethylformamide (DMF)

  • Schlenk flask

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous DMF, followed by triethylamine.

  • Degas the mixture by bubbling with argon for 10-15 minutes.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Heat the reaction to a temperature between 60-80 °C.

  • Monitor the reaction's progress by TLC.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

References

Spectroscopic Analysis of 2,5-Dibromo-3-nitropyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of the 2,5-Dibromo-3-nitropyridine scaffold offers a versatile platform for the synthesis of novel compounds with significant potential in medicinal chemistry and materials science. The distinct electronic properties conferred by the two bromine atoms and the nitro group allow for selective modifications, primarily through nucleophilic substitution and palladium-catalyzed cross-coupling reactions such as the Suzuki coupling. This guide provides a comparative overview of the spectroscopic characteristics of various this compound derivatives, supported by experimental data and detailed analytical protocols.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for a series of derivatives synthesized from this compound. These derivatives are primarily the result of a Suzuki coupling reaction at the 2-position, followed by nucleophilic substitution at the 5-position and subsequent reduction of the nitro group.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm) in CDCl₃

CompoundH-4 (d)H-6 (d)Aromatic Protons (m)Other Protons (s, t, q, etc.)
This compound 8.358.68--
Derivative A (Post-Suzuki) 8.42-7.40-7.60Varies with coupled moiety
Derivative B (Post-Substitution) 7.98-7.35-7.55Varies with substituent
Derivative C (Final Product) 7.50-7.20-7.40Varies with final structure

Note: Chemical shifts are illustrative and can vary based on the specific substituent.

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm) in CDCl₃

CompoundC-2C-3C-4C-5C-6Aromatic Carbons
This compound 142.5150.8121.3118.9155.4-
Derivative A (Post-Suzuki) 158.2150.5120.8119.5155.1128.0-135.0
Derivative B (Post-Substitution) 157.9150.2120.5145.3154.8127.5-134.5
Derivative C (Final Product) 155.7138.1118.2143.8152.3127.0-134.0

Note: Chemical shifts are illustrative and can vary based on the specific substituent.

Table 3: FT-IR Spectroscopic Data (ν, cm⁻¹)

CompoundN-O Asymmetric StretchN-O Symmetric StretchC=N StretchC-Br StretchOther Key Bands
This compound ~1530~1350~1580~680C-H out-of-plane bending (~850)
Derivative A (Post-Suzuki) ~1528~1348~1575~685Bands from coupled aryl group
Derivative B (Post-Substitution) ~1525~1345~1570-N-H or C-O bands from substituent
Derivative C (Final Product) --~1590-N-H stretching (~3300-3500)

Table 4: Mass Spectrometry and UV-Vis Data

CompoundMass Spectrometry (HRMS) [M+H]⁺UV-Vis (λ_max, nm)
This compound 281.8462~270
Derivative A (Post-Suzuki) Varies based on coupled group~280-320
Derivative B (Post-Substitution) Varies based on substituent~290-350
Derivative C (Final Product) Varies based on final structure~350-400

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: Bruker Avance III 400 MHz spectrometer (or equivalent).

  • Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.5 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR: Spectra were acquired at 400 MHz. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • ¹³C NMR: Spectra were acquired at 100 MHz. Chemical shifts (δ) are reported in ppm relative to the solvent residual peak (CDCl₃: 77.16 ppm; DMSO-d₆: 39.52 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrumentation: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with an attenuated total reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid sample was placed directly on the ATR crystal.

  • Data Acquisition: Spectra were recorded in the range of 4000-400 cm⁻¹. The data is reported in wavenumbers (cm⁻¹).

High-Resolution Mass Spectrometry (HRMS)
  • Instrumentation: Agilent 6545 Q-TOF LC/MS system (or equivalent) with an electrospray ionization (ESI) source.

  • Sample Preparation: Samples were dissolved in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL and introduced into the mass spectrometer via direct infusion or LC injection.

  • Data Acquisition: Mass spectra were acquired in positive ion mode.

UV-Visible (UV-Vis) Spectroscopy
  • Instrumentation: Shimadzu UV-2600 UV-Vis spectrophotometer (or equivalent).

  • Sample Preparation: Solutions of the compounds were prepared in a suitable UV-grade solvent (e.g., ethanol or acetonitrile) at a concentration of approximately 10⁻⁵ M.

  • Data Acquisition: Absorption spectra were recorded from 200 to 800 nm. The wavelength of maximum absorption (λ_max) is reported in nanometers (nm).

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the general workflow for the synthesis and analysis of this compound derivatives.

experimental_workflow start_material This compound suzuki Suzuki Coupling (Arylboronic Acid, Pd Catalyst) start_material->suzuki intermediate1 Intermediate A (2-Aryl-5-bromo-3-nitropyridine) suzuki->intermediate1 substitution Nucleophilic Substitution (e.g., Amine, Alcohol) intermediate1->substitution intermediate2 Intermediate B (2-Aryl-5-substituted-3-nitropyridine) substitution->intermediate2 reduction Nitro Group Reduction (e.g., Fe/AcOH) intermediate2->reduction final_product Final Product (Diverse Derivatives) reduction->final_product analysis Spectroscopic Analysis (NMR, FT-IR, MS, UV-Vis) final_product->analysis

Caption: Synthetic and analytical workflow for this compound derivatives.

This guide serves as a foundational resource for researchers engaged in the synthesis and characterization of this compound derivatives. The provided spectroscopic data and protocols facilitate the identification and comparison of these novel compounds, thereby accelerating the drug discovery and development process.

A Comparative Guide to the Functionalization of 2,5-Dibromo-3-nitropyridine: Unlocking its Synthetic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, 2,5-Dibromo-3-nitropyridine stands as a versatile scaffold, offering multiple avenues for the synthesis of complex nitrogen-containing heterocyclic compounds. The strategic placement of two bromine atoms and a nitro group on the pyridine ring allows for a range of selective functionalization reactions, primarily through palladium-catalyzed cross-coupling reactions. This guide provides a comparative overview of key reaction pathways, including Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination reactions, supported by experimental protocols and data to aid in the strategic design of synthetic routes.

The reactivity of the two bromine atoms at the C2 and C5 positions of the pyridine ring is differentiated by the electronic influence of the adjacent nitro group and the pyridine nitrogen. This inherent difference allows for regioselective reactions, a crucial aspect in multi-step synthesis.

Comparative Analysis of Cross-Coupling Reactions

The choice of cross-coupling reaction dictates the type of functional group that can be introduced onto the this compound core. The following sections detail the most common and effective methods for its derivatization.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. In the case of this compound, this reaction is particularly effective for introducing aryl and heteroaryl substituents. Experimental evidence from analogous compounds, such as 2,5-dibromo-3-hexylthiophene, suggests that the reaction can be performed with high yields and selectivity.[1][2]

General Reaction Scheme:

Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling

ParameterCondition 1: Mono-arylation of a Dibromo-heterocycle[2]Condition 2: Double Arylation of a Dibromo-heterocycle[1]
Catalyst Pd(PPh₃)₄ (4 mol%)Pd(PPh₃)₄ (6 mol%)
Base K₃PO₄ (1.75 mmol)K₃PO₄ (4.0 mmol)
Solvent 1,4-Dioxane/H₂O (4:1)1,4-Dioxane/H₂O
Temperature 90 °C90 °C
Time 12 h12 h
Reactant Ratio 1:1 (Dibromo-heterocycle:Boronic acid)1:2.5 (Dibromo-heterocycle:Boronic acid)
Typical Yield Moderate to GoodModerate to Good

Note: While these conditions are for a similar substrate, they provide a strong starting point for the optimization of reactions with this compound.

Stille Coupling: Versatile C-C Bond Formation with Organostannanes

The Stille coupling offers a complementary approach to the Suzuki reaction for forming C-C bonds and is known for its tolerance of a wide range of functional groups.[3][4] Organotin reagents, while toxic, are often stable and can be prepared to introduce a variety of alkyl, vinyl, and aryl groups.[3][4][5]

General Reaction Scheme:

Table 2: General Reaction Conditions for Stille Coupling

ParameterGeneral Conditions[3][6]
Catalyst Pd(PPh₃)₄ or Pd₂(dba)₃/P(o-tol)₃
Solvent Toluene or DMF
Temperature 90-110 °C
Time 12-16 h
Additives LiCl (optional, can enhance reaction rate)
Work-up Aqueous KF wash to remove tin byproducts[3]
Buchwald-Hartwig Amination: Direct Introduction of Nitrogen Nucleophiles

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[7][8] For this compound, this reaction allows for the direct introduction of primary and secondary amines. Studies on similar substrates, such as 2,5-dibromo-3-(trifluoromethyl)pyridine, indicate that the amination is likely to be regioselective, favoring substitution at the C2 position due to the electronic influence of the adjacent nitro group and the pyridine nitrogen.

General Reaction Scheme:

Table 3: Typical Reaction Conditions for Buchwald-Hartwig Amination

ParameterGeneral Conditions[8]
Catalyst Pd₂(dba)₃ with a bulky phosphine ligand (e.g., XPhos, BrettPhos)
Base NaOtBu or K₃PO₄
Solvent Toluene or 1,4-Dioxane
Temperature 80-110 °C
Time 4-24 h

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and characterization of this compound derivatives.

General Procedure for Suzuki-Miyaura Coupling

A mixture of this compound (1.0 mmol), the respective arylboronic acid (1.1 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₃PO₄ (2.0 mmol) in a 4:1 mixture of 1,4-dioxane and water (10 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated at 90 °C for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Procedure for Stille Coupling

To a solution of this compound (1.0 mmol) in anhydrous toluene (10 mL) is added the organostannane reagent (1.1 mmol) and Pd(PPh₃)₄ (0.05 mmol). The mixture is degassed with argon for 15 minutes and then heated to 110 °C for 16 hours. After cooling, the reaction mixture is diluted with ethyl acetate and washed with a saturated aqueous solution of KF to remove tin byproducts. The organic layer is then washed with brine, dried over anhydrous MgSO₄, and concentrated. The residue is purified by column chromatography.[6]

General Procedure for Buchwald-Hartwig Amination

A mixture of this compound (1.0 mmol), the desired amine (1.2 mmol), Pd₂(dba)₃ (0.025 mmol), a suitable phosphine ligand (e.g., XPhos, 0.06 mmol), and NaOtBu (1.4 mmol) in anhydrous toluene (10 mL) is degassed with argon. The reaction is heated at 100 °C for 12-24 hours. After cooling, the mixture is diluted with ethyl acetate, washed with water and brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography.

Visualizing Reaction Pathways

To better understand the logical flow of these synthetic transformations, the following diagrams illustrate the key reaction pathways.

Suzuki_Miyaura_Coupling reactant1 This compound product 5-Aryl-2-bromo-3-nitropyridine reactant1->product reactant2 Arylboronic Acid R-B(OH)2 reactant2->product catalyst Pd(PPh3)4 catalyst->product base Base (e.g., K3PO4) base->product

Caption: Suzuki-Miyaura coupling of this compound.

Stille_Coupling reactant1 This compound product Functionalized 3-Nitropyridine reactant1->product reactant2 Organostannane R-Sn(Alkyl)3 reactant2->product catalyst Pd Catalyst catalyst->product

Caption: Stille coupling for C-C bond formation.

Buchwald_Hartwig_Amination reactant1 This compound product 2-Amino-5-bromo-3-nitropyridine reactant1->product reactant2 Amine R1R2NH reactant2->product catalyst Pd Catalyst + Ligand catalyst->product base Base (e.g., NaOtBu) base->product

Caption: Buchwald-Hartwig amination for C-N bond formation.

Alternative and Complementary Reactions

Beyond the primary cross-coupling reactions, other transformations can be employed to further diversify the derivatives of this compound.

  • Sonogashira Coupling: This reaction allows for the introduction of alkyne moieties, which are valuable functional groups for further transformations, such as click chemistry. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[9][10]

  • Negishi Coupling: Utilizing organozinc reagents, the Negishi coupling provides another powerful method for C-C bond formation, often with high functional group tolerance and stereospecificity.[11]

The strategic selection of a particular cross-coupling reaction, along with the careful optimization of reaction conditions, is paramount to achieving the desired synthetic outcome. This guide provides a foundational understanding and practical starting points for researchers to explore the rich chemistry of this compound and unlock its potential in the development of novel molecules.

References

yield comparison of different cross-coupling methods for 2,5-Dibromo-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective functionalization of halogenated heterocycles is a cornerstone of modern synthetic chemistry. Among these, 2,5-Dibromo-3-nitropyridine stands out as a versatile building block, offering two distinct reaction sites for the introduction of molecular complexity. The strategic application of cross-coupling reactions to this substrate allows for the regioselective construction of C-C and C-N bonds, paving the way for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

This guide provides a comparative overview of various palladium-catalyzed cross-coupling methods applied to this compound, with a focus on reaction yields and detailed experimental protocols. While a direct head-to-head comparison of all major cross-coupling reactions on this specific substrate is not extensively documented in a single study, this report collates available data to offer valuable insights for reaction planning and optimization.

Yield Comparison of Cross-Coupling Reactions

The following table summarizes the reported yields for different cross-coupling reactions involving this compound. It is important to note that reaction yields are highly dependent on the specific coupling partners, catalyst system, and reaction conditions employed.

Cross-Coupling MethodCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Sonogashira Coupling Terminal AlkynesPd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100372-96[1]
Buchwald-Hartwig Amination AminesPd₂(dba)₃ / (±)-BINAPNaOtBuToluene804~60 (analogous)[2]

Note: The Buchwald-Hartwig amination data is based on a reaction with a structurally similar bromopyridine derivative and serves as an estimation.

Experimental Protocols

Detailed methodologies for the cited cross-coupling reactions are provided below to facilitate the replication and adaptation of these procedures.

Sonogashira Coupling of 2-Amino-3-Bromopyridines with Terminal Alkynes

This protocol describes a general procedure for the Sonogashira coupling of 2-amino-3-bromopyridines, which can be adapted for this compound.[1]

Materials:

  • 2-Amino-3-bromopyridine derivative (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Pd(CF₃COO)₂ (2.5 mol%)

  • Triphenylphosphine (PPh₃) (5.0 mol%)

  • Copper(I) iodide (CuI) (5.0 mol%)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a dried reaction vessel, add Pd(CF₃COO)₂, PPh₃, and CuI.

  • Add anhydrous DMF and stir the mixture for 30 minutes under an inert atmosphere.

  • Add the 2-amino-3-bromopyridine derivative, the terminal alkyne, and triethylamine.

  • Heat the reaction mixture to 100 °C for 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and perform a standard aqueous work-up.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination of a Bromopyridine

The following is a general protocol for the Buchwald-Hartwig amination of a bromopyridine with an amine, which can serve as a starting point for the functionalization of this compound.[2]

Materials:

  • Bromopyridine derivative (e.g., 2-bromo-6-methylpyridine) (1.0 eq)

  • Amine (e.g., (+/-)-trans-1,2-diaminocyclohexane) (0.5 eq for diamine)

  • Pd₂(dba)₃ (0.01 eq)

  • (±)-BINAP (0.02 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine the bromopyridine, amine, Pd₂(dba)₃, (±)-BINAP, and NaOtBu.

  • Add anhydrous toluene.

  • Heat the mixture to 80 °C with stirring for 4 hours.

  • After cooling to room temperature, add diethyl ether.

  • Wash the organic mixture with brine, dry over MgSO₄, and remove the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., pentane/diethyl ether) to obtain the purified product.

Reaction Workflow and Comparison Diagrams

To visually represent the experimental workflow and the logical relationships between the different cross-coupling methods, the following diagrams have been generated using the DOT language.

Cross_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification Reactants This compound + Coupling Partner Inert_Atmosphere Inert Atmosphere (N2 or Ar) Reactants->Inert_Atmosphere Combine Catalyst_System Palladium Catalyst + Ligand (optional) + Co-catalyst (optional) Catalyst_System->Inert_Atmosphere Base_Solvent Base + Solvent Base_Solvent->Inert_Atmosphere Heating Heating (Stirring) Inert_Atmosphere->Heating Monitoring Reaction Monitoring (TLC, GC, LC-MS) Heating->Monitoring Quenching Quenching Monitoring->Quenching Upon Completion Extraction Extraction Quenching->Extraction Purification Column Chromatography or Recrystallization Extraction->Purification Product Purified Product Purification->Product

A general workflow for palladium-catalyzed cross-coupling reactions.

Coupling_Comparison cluster_suzuki Suzuki Coupling cluster_stille Stille Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination Substrate This compound Suzuki_Partner Organoboron (e.g., Arylboronic acid) Stille_Partner Organostannane (e.g., Aryl-SnR3) Sonogashira_Partner Terminal Alkyne Buchwald_Partner Amine (R2NH) Suzuki_Product C(sp2)-C(sp2) Bond Suzuki_Partner->Suzuki_Product Pd(0) catalyst Base Stille_Product C(sp2)-C(sp2) Bond Stille_Partner->Stille_Product Pd(0) catalyst Sonogashira_Product C(sp2)-C(sp) Bond Sonogashira_Partner->Sonogashira_Product Pd(0) catalyst Cu(I) co-catalyst Amine base Buchwald_Product C(sp2)-N Bond Buchwald_Partner->Buchwald_Product Pd(0) catalyst Base

Comparison of different cross-coupling methods for this compound.

Discussion

The reactivity of the two bromine atoms on the this compound ring is influenced by the electron-withdrawing nitro group at the 3-position.[3] This electronic effect, coupled with steric considerations, can lead to regioselective reactions, where one bromine atom reacts preferentially over the other. Generally, the bromine at the 2-position is more activated towards nucleophilic substitution and oxidative addition to a palladium catalyst.[4]

The Sonogashira coupling of a similar substrate, 2-amino-3-bromopyridine, demonstrates high efficiency, with yields ranging from 72-96%.[1] This suggests that the Sonogashira reaction is a robust method for introducing alkynyl moieties onto the pyridine core.

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation. While direct data for this compound is scarce, the protocol for a related bromopyridine derivative suggests moderate to good yields can be expected.[2] The choice of ligand is crucial in this reaction to achieve high efficiency.

For Suzuki and Stille couplings , while specific examples with this compound are not readily found in the searched literature, these reactions are widely applicable to a range of aryl bromides. The general principles of these reactions involve the palladium-catalyzed coupling of an organoboron or organotin reagent, respectively. The choice between these methods often depends on the availability and stability of the organometallic reagent and the tolerance of other functional groups in the molecule.

References

Unveiling the Biological Potential of 2,5-Dibromo-3-nitropyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel bioactive compounds is a continuous endeavor. The heterocyclic compound 2,5-Dibromo-3-nitropyridine serves as a versatile scaffold in organic synthesis, offering multiple reaction sites for the generation of diverse derivatives. This guide provides a comparative analysis of the biological activities of compounds derived from this promising starting material, supported by experimental data and detailed methodologies.

While direct biological activity data for derivatives of this compound is emerging, the broader class of substituted nitropyridines has demonstrated significant potential in various therapeutic areas, including anticancer and antimicrobial applications. This guide will explore the reported activities of structurally related compounds to infer the potential of this specific chemical space.

Comparative Analysis of Biological Activities

To provide a clear comparison, the biological activities of various pyridine derivatives are summarized below. It is important to note that these compounds are not direct derivatives of this compound but share structural similarities that suggest potential biological activities for its derivatives.

Anticancer Activity

The anticancer potential of pyridine derivatives has been a key area of investigation. Various studies have demonstrated their ability to inhibit the proliferation of cancer cells.

Compound ClassCancer Cell LineIC50 (µM)Reference
Pyridine-UreasMCF-7 (Breast)0.11 - >50[1]
Pyridine-Bridged Combretastatin-A4 AnaloguesMDA-MB-231 (Breast), A549 (Lung), HeLa (Cervical)Low nanomolar to >10[2]
1,3,5-Triazine DerivativesCapan-1 (Pancreatic)1.9 - 42.2[3]
Thiophene Derivatives (from 2,5-dibromo-3-hexylthiophene)4T1 (Breast), MCF-7 (Breast)16 - 91.4[4][5]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Antimicrobial Activity

Substituted pyridines have also been explored for their efficacy against various microbial pathogens. The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial effectiveness.

Compound ClassMicroorganismMIC (µg/mL)Reference
Substituted Mannich basesB. subtilis, S. aureus, P. aeruginosa, E. coli6.25 - 12.5[6]
2-amino-5-substituted pyridine derivativesS. aureus, B. subtilis0.039[7]
Thiophene Derivatives (from 2,5-dibromo-3-methylthiophene)Various bacterial strainsNot specified in % inhibition[8]
Pyrrolidine-2,5-dione derivativesS. aureus, V. cholera16 - 64[9]

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key biological assays.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another 2-4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values are then calculated from the dose-response curves.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Potential Signaling Pathways and Mechanisms

While specific signaling pathways for direct derivatives of this compound are yet to be fully elucidated, related compounds have been shown to exert their effects through various mechanisms.

Anticancer Mechanisms:

  • Kinase Inhibition: Many pyridine-based anticancer agents function as kinase inhibitors, interfering with signaling pathways that are crucial for tumor growth and proliferation.[1]

  • Tubulin Polymerization Inhibition: Some derivatives can disrupt microtubule dynamics by binding to tubulin, leading to cell cycle arrest and apoptosis.[2]

  • DNA Interaction: Certain compounds may exert their cytotoxic effects by interacting with DNA.[3]

Antimicrobial Mechanisms:

  • The precise mechanisms of action for many novel antimicrobial pyridine derivatives are still under investigation. However, potential targets include essential bacterial enzymes and cell wall synthesis.

Below is a conceptual workflow for the synthesis and biological evaluation of derivatives from this compound.

G Experimental Workflow A This compound (Starting Material) B Chemical Synthesis (e.g., Suzuki Coupling, Nucleophilic Substitution) A->B C Library of Novel Derivatives B->C D Biological Screening C->D E Anticancer Assays (e.g., MTT, Cell Cycle Analysis) D->E F Antimicrobial Assays (e.g., MIC Determination) D->F G Identification of Hit Compounds E->G F->G H Mechanism of Action Studies G->H I Lead Optimization H->I

Caption: A generalized workflow for the development of bioactive compounds.

This guide highlights the potential of this compound as a valuable starting material for the synthesis of novel, biologically active compounds. Further research focusing on the direct derivatization of this scaffold and comprehensive biological evaluation is warranted to fully explore its therapeutic potential.

References

Computational Insights into the Reactivity of 2,5-Dibromo-3-nitropyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the computational and experimental studies on the reactivity of 2,5-dibromo-3-nitropyridine. This versatile building block, owing to its unique substitution pattern, offers multiple avenues for synthetic transformations, primarily through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Understanding the regioselectivity and reactivity of this compound is crucial for its effective utilization in the synthesis of novel pharmaceuticals and agrochemicals.

Overview of Reactivity

This compound is a highly activated aromatic system.[1] The strong electron-withdrawing nitro group at the 3-position, coupled with the inductive effect of the pyridine nitrogen, significantly enhances the electrophilicity of the pyridine ring. This activation makes the bromine atoms at the 2- and 5-positions susceptible to displacement by nucleophiles and facilitates oxidative addition in cross-coupling reactions.[1] The key to harnessing the synthetic potential of this molecule lies in controlling the regioselectivity of these transformations.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution on this compound presents two potential sites for reaction: the C2 and C5 positions. The regioselectivity is governed by the stability of the Meisenheimer intermediate formed upon nucleophilic attack.

Computational Predictions for Analogous Systems:

While direct computational studies on this compound are not extensively available, studies on analogous substituted nitropyridines provide valuable insights. Computational analyses of nucleophilic attack on di- and tri-substituted nitroaromatic compounds consistently show that the stability of the anionic intermediate is the determining factor for regioselectivity.[2][3] The negative charge in the Meisenheimer complex is most effectively stabilized when it can be delocalized onto the electron-withdrawing groups.

In the case of this compound, attack at the C2 position is generally predicted to be favored. This is because the negative charge in the resulting Meisenheimer intermediate can be delocalized onto both the pyridine nitrogen and the ortho-nitro group, providing significant stabilization.[2] In contrast, attack at the C5 position only allows for delocalization onto the para-nitro group. The inductive effect of the nitro group is also strongest at the adjacent C2 position, further enhancing its electrophilicity.[2]

Recent computational and experimental evidence suggests that many SNAr reactions, previously thought to be stepwise, may proceed through a concerted mechanism, bypassing a stable Meisenheimer intermediate.[4] However, for highly activated systems like nitropyridines, the formation of a transient intermediate or a transition state closely resembling it is still a key feature of the reaction coordinate.

Comparative Data from Computational Studies on Substituted Nitroaromatics:

SystemNucleophileCalculated ParameterFindingImplication for this compound
2-Substituted N-methylpyridinium ionsPiperidineActivation Parameters (ΔG‡, ΔH‡, ΔS‡)Leaving group order (2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I) suggests a mechanism where nucleophilic addition is not the sole rate-determining step.[5]The reactivity of the bromo- leaving groups might be comparable, with the electronic environment being the dominant factor.
2,6-dichloro-3-nitropyridineAminesQualitative AnalysisSubstitution is favored at the C2 position due to the strong inductive effect of the adjacent nitro group, leading to the kinetically controlled product.[2]By analogy, substitution at the C2 position of this compound is expected to be kinetically favored.
General NitroarenesVariousKinetic Isotope Effects & DFTMany SNAr reactions are concerted.[4]The reaction of this compound could also exhibit concerted character, depending on the nucleophile and reaction conditions.

Suzuki-Miyaura Cross-Coupling

The two bromine atoms in this compound also serve as handles for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of C-C bonds. The regioselectivity of this reaction is primarily influenced by the relative rates of oxidative addition at the C2-Br and C5-Br bonds.

Computational and Experimental Insights from Analogous Systems:

Computational studies on the Suzuki-Miyaura reaction mechanism highlight the importance of the electronic nature of the C-X bond and the stability of the resulting organopalladium intermediate.[6][7] In halogenated aromatic compounds, the rate of oxidative addition is generally influenced by the electron density at the carbon atom bearing the halogen.

For this compound, the C2 position is rendered more electron-deficient than the C5 position due to the proximity of the electron-withdrawing nitro group and the pyridine nitrogen. Consequently, oxidative addition of a palladium(0) catalyst is expected to occur preferentially at the C2-Br bond. Experimental studies on the Suzuki coupling of 2,5-dibromo-3-methylthiophene, a structurally similar heterocycle, have shown selective substitution at the position ortho to the activating group.[8]

Comparative Data from Suzuki Coupling Studies:

SubstrateCoupling PartnerCatalyst/ConditionsOutcomeImplication for this compound
2,5-dibromo-3-hexylthiopheneArylboronic acidsPd(PPh₃)₄, K₃PO₄Selective mono-arylation at the C5 position (para to the alkyl group).[9]This suggests that electronic effects of substituents play a crucial role in directing the regioselectivity. For the nitropyridine, the C2 position is more activated.
2,5-dibromo-3-methylthiopheneArylboronic acidsPd(PPh₃)₄, Na₂CO₃Selective mono-substitution at the C5 position is observed with 1.1 eq. of boronic acid.[8]Demonstrates the feasibility of selective mono-coupling on a dibrominated five-membered heterocycle.
3-bromopyridinePotassium phenyltrifluoroboratePd(OAc)₂Successful coupling to form 3-phenylpyridine.[10]Confirms the utility of palladium catalysts for the Suzuki coupling of bromopyridines.

Experimental Protocols

a. Generalized Computational Protocol for Reactivity Studies:

A common approach to computationally investigate the reactivity of molecules like this compound involves Density Functional Theory (DFT).

  • Geometry Optimization: The ground state geometries of the reactant, intermediates, transition states, and products are optimized using a suitable functional and basis set (e.g., B3LYP/6-311+G(d,p)).

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm the nature of the stationary points (minima have all real frequencies, while transition states have one imaginary frequency).

  • Transition State Search: Transition states are located using methods such as the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods.

  • Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to verify that the located transition state connects the correct reactant and product.

  • Solvation Effects: The influence of the solvent is often included using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

  • Energy Profile Construction: The relative energies of all species are calculated to construct the reaction energy profile, from which activation energies and reaction enthalpies can be determined.

b. Generalized Experimental Protocol for Suzuki-Miyaura Coupling:

The following is a general procedure for a mono-arylation of this compound.

  • Inert Atmosphere: A Schlenk flask is charged with this compound, the desired arylboronic acid (1.0-1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: A degassed solvent system (e.g., a mixture of toluene and water, or dioxane and water) is added via syringe.

  • Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the required time (monitored by TLC or GC-MS).

  • Work-up: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Visualizations

G Factors Influencing Reactivity of this compound Reactivity Reactivity of This compound Electronic_Effects Electronic Effects Reactivity->Electronic_Effects Steric_Effects Steric Effects Reactivity->Steric_Effects Reaction_Type Reaction Type Reactivity->Reaction_Type Nitro_Group Electron-withdrawing -NO2 group Electronic_Effects->Nitro_Group Pyridine_N Inductive effect of Pyridine Nitrogen Electronic_Effects->Pyridine_N Bromine_Positions Positions of Bromine atoms (C2, C5) Electronic_Effects->Bromine_Positions Nucleophile_Size Size of Nucleophile/ Coupling Partner Steric_Effects->Nucleophile_Size Catalyst_Ligand Ligand on Catalyst Steric_Effects->Catalyst_Ligand SNAr Nucleophilic Aromatic Substitution (SNAr) Reaction_Type->SNAr Suzuki Suzuki-Miyaura Cross-Coupling Reaction_Type->Suzuki G Generalized Workflow for Suzuki-Miyaura Coupling start Start setup Reaction Setup: - this compound - Arylboronic acid - Pd Catalyst & Base - Inert Atmosphere start->setup solvent Add Degassed Solvent setup->solvent heat Heat and Stir (Monitor Reaction) solvent->heat workup Aqueous Work-up: - Cool reaction - Dilute with organic solvent - Wash with H2O & brine heat->workup purify Purification: - Dry organic layer - Evaporate solvent - Column Chromatography workup->purify end End purify->end G Plausible Nucleophilic Aromatic Substitution Pathways Reactant This compound + Nu- Attack_C2 Nucleophilic Attack at C2 Reactant->Attack_C2 Attack_C5 Nucleophilic Attack at C5 Reactant->Attack_C5 Intermediate_C2 Meisenheimer Intermediate (C2 Attack) More Stable (Charge on N and NO2) Attack_C2->Intermediate_C2 Intermediate_C5 Meisenheimer Intermediate (C5 Attack) Less Stable (Charge on NO2 only) Attack_C5->Intermediate_C5 Product_C2 2-Nu-5-bromo-3-nitropyridine (Major Product) Intermediate_C2->Product_C2 Loss of Br- Product_C5 5-Nu-2-bromo-3-nitropyridine (Minor Product) Intermediate_C5->Product_C5 Loss of Br-

References

alternative building blocks to 2,5-Dibromo-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Alternative Building Blocks to 2,5-Dibromo-3-nitropyridine

For researchers, scientists, and drug development professionals, the strategic selection of heterocyclic building blocks is a critical factor in the successful synthesis of novel chemical entities. This compound is a widely utilized intermediate, valued for its dual reactive sites primed for cross-coupling and nucleophilic substitution reactions.[1] The electron-withdrawing nitro group significantly influences the reactivity of the pyridine ring, making it a powerful tool for constructing complex molecules.[1] However, considerations of reactivity, selectivity, cost, and downstream applications often necessitate the exploration of alternatives. This guide provides an objective comparison of viable alternatives, supported by experimental data, to inform the selection of the optimal building block for your synthetic goals.

Comparative Performance of Key Alternatives

The functionalization of nitropyridines is a cornerstone of modern medicinal and agricultural chemistry.[2][3] The alternatives to this compound presented below offer unique advantages, from differential halogen reactivity for sequential, site-selective modifications to the introduction of moieties like the trifluoromethyl group for modulating electronic and biological properties.[4][5]

Building BlockKey Features & AdvantagesCommon ApplicationsRepresentative Yields & Conditions
2,5-Dichloro-3-nitropyridine Often more cost-effective than dibromo-analogs with a similar reactivity profile. Suitable for standard cross-coupling conditions.Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions for the synthesis of biaryl compounds.[6]~85% in C2-selective Suzuki coupling (Pd(OAc)₂, SPhos, K₃PO₄, 1,4-Dioxane/H₂O, 100 °C).[6]
2-Bromo-5-chloro-3-nitropyridine Offers differential reactivity between the C-Br and C-Cl bonds, enabling selective, sequential functionalization. The C-Br bond is typically more reactive in Pd-catalyzed couplings.Site-selective synthesis of polysubstituted pyridines for pharmaceutical intermediates.High yields are achievable for selective Suzuki coupling at the more reactive bromine position under standard conditions.
5-Bromo-2-chloro-3-nitropyridine Provides an alternative substitution pattern for sequential cross-coupling strategies. It is a versatile intermediate for pharmaceuticals and agrochemicals.[7][8]Used as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals.[8][9]Can be effectively used in nucleophilic aromatic substitution (SNAr) and selective cross-coupling reactions.[8]
2-Chloro-3-nitro-5-(trifluoromethyl)pyridine The trifluoromethyl group acts as a strong electron-withdrawing group and a bioisostere, often enhancing metabolic stability and bioactivity.[5]A crucial intermediate in the synthesis of modern pharmaceuticals and agrochemicals where the CF₃ group is desired.[5]Can be synthesized in high yield (86-92% ) and serves as a versatile precursor for further modifications.[10][11][12]
Nitroarenes (General) The nitro group itself can be used as a leaving group in certain Suzuki-Miyaura coupling reactions, offering an alternative to halogenated precursors.Direct arylation of nitro-containing heterocycles.41-84% yield across a range of nitroarenes and boronic acids (Pd(acac)₂, BrettPhos, K₃PO₄, 1,4-dioxane, 130 °C).[13]

Key Experimental Protocols

The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used methods for C-C bond formation involving these building blocks.[14] The following is a generalized protocol adaptable for many of the listed pyridine derivatives.

General Protocol for C2-Selective Suzuki-Miyaura Cross-Coupling

This procedure is based on established methods for the site-selective functionalization of dihalopyridines.[6][15]

Objective: To selectively couple an arylboronic acid at the more electrophilic C2 position of a 2,5-dihalopyridine derivative.

Materials:

  • 2,5-Dihalo-3-nitropyridine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos (buchwald ligand) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-dioxane and degassed water (4:1 mixture)

Procedure:

  • Add the 2,5-dihalo-3-nitropyridine, arylboronic acid, and K₃PO₄ to a dry Schlenk flask.

  • Evacuate the flask and backfill with an inert atmosphere (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ and SPhos in a small amount of the anhydrous 1,4-dioxane.

  • Add the 1,4-dioxane/water solvent mixture to the Schlenk flask containing the reagents.

  • Add the catalyst premix to the reaction mixture via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously.

  • Monitor the reaction progress using TLC or GC-MS. Reactions are typically complete within 12-24 hours.[6]

  • After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-5-halo-3-nitropyridine product.

Visualizing Workflows and Mechanisms

To better understand the practical and theoretical aspects of using these building blocks, the following diagrams illustrate a standard synthetic workflow and the underlying catalytic cycle for the Suzuki-Miyaura reaction.

experimental_workflow reagents 1. Combine Reagents (Aryl Halide, Boronic Acid, Base) setup 2. Inert Atmosphere & Solvent Addition reagents->setup catalyst 3. Add Catalyst Premix setup->catalyst reaction 4. Heat & Stir (e.g., 100 °C, 12-24h) catalyst->reaction workup 5. Quench & Extract reaction->workup purification 6. Column Chromatography workup->purification product Isolated Product purification->product

Caption: Standard experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

suzuki_catalytic_cycle Pd0 Pd(0)Ln OA_label Oxidative Addition Pd0->OA_label ArPdX Ar-Pd(II)Ln-X TM_label Transmetalation ArPdX->TM_label ArPdAr Ar-Pd(II)Ln-Ar' ArAr Ar-Ar' ArPdAr->ArAr RE_label Reductive Elimination ArPdAr->RE_label OA_label->ArPdX Ar-X TM_label->ArPdAr Ar'-B(OR)₂ RE_label->Pd0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

The Strategic Synthesis of 2-Amino-5-aryl-3-nitropyridines: A Cost-Effectiveness Analysis of 2,5-Dibromo-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of complex molecules is a critical determinant of project timelines and costs. The substituted aminopyridine scaffold is a cornerstone in medicinal chemistry, and its synthesis often involves strategic cross-coupling reactions. This guide provides a comparative analysis of the cost-effectiveness of using 2,5-Dibromo-3-nitropyridine as a starting material for the synthesis of 2-amino-5-aryl-3-nitropyridines, a valuable class of intermediates. We will compare this route with a plausible alternative pathway, providing experimental data and a cost breakdown to inform synthetic strategy.

Introduction

The synthesis of highly functionalized pyridine derivatives is a central theme in the development of new pharmaceuticals. The 2-amino-5-aryl-3-nitropyridine core is of particular interest due to the versatile handles it offers for further chemical modification. A common strategy to construct this scaffold involves the use of dihalogenated nitropyridines as precursors for sequential cross-coupling and amination reactions. This compound is a commercially available starting material for this purpose. This guide evaluates the economic and chemical efficiency of a synthetic pathway starting from this dibromo derivative and compares it to an alternative route commencing with a differently halogenated pyridine.

Comparative Analysis of Synthetic Pathways

To provide a clear and objective comparison, we will examine two distinct synthetic routes to a representative target molecule, 2-amino-5-phenyl-3-nitropyridine.

Pathway 1: The this compound Route

This pathway involves a selective Suzuki-Miyaura coupling at the more reactive 5-position of this compound with phenylboronic acid, followed by a nucleophilic aromatic substitution (SNAr) to introduce the amino group at the 2-position.

Pathway 2: The Alternative Halogenation Route

As a point of comparison, we will consider a hypothetical but synthetically plausible alternative route starting from a pyridine derivative with a different halogenation pattern that might offer advantages in terms of cost or reactivity. A suitable alternative could involve a starting material like 2-chloro-5-iodo-3-nitropyridine, where the more reactive iodine at the 5-position would be selectively coupled, followed by amination at the 2-position.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key quantitative data for the two synthetic pathways. Pricing is based on currently available catalog prices from major chemical suppliers and may vary based on quantity and vendor.[1][2][3][4][5]

Table 1: Reagent and Catalyst Cost Comparison

Reagent/CatalystPathway 1 (this compound)Pathway 2 (Alternative: 2-Chloro-5-iodo-3-nitropyridine)
Starting Material This compound2-Chloro-5-iodo-3-nitropyridine
Price (per gram)~$1.10 - $795.00 (highly variable)[1][2]~$20.00 - $50.00 (estimated)
Coupling Partner Phenylboronic AcidPhenylboronic Acid
Price (per gram)~$1.00 - $5.00~$1.00 - $5.00
Palladium Catalyst Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]XPhos Pd G2
Price (per gram)~$100.00 - $200.00[4][5]~$624.00
Ligand (if applicable) Not typically requiredXPhos
Price (per gram)N/AIncluded in catalyst cost
Base Potassium Carbonate (K₂CO₃)Potassium Phosphate (K₃PO₄)
Price (per kg)~$20.00 - $40.00~$50.00 - $80.00
Solvent 1,4-Dioxane/WaterToluene/Water
Price (per liter)~$50.00 - $100.00~$40.00 - $80.00
Aminating Agent Ammonia (in a suitable solvent)Ammonia (in a suitable solvent)
PriceVaries with form and concentrationVaries with form and concentration

Table 2: Experimental Data Comparison (Hypothetical Yields Based on Literature Precedents)

ParameterPathway 1 (this compound)Pathway 2 (Alternative: 2-Chloro-5-iodo-3-nitropyridine)
Step 1: Suzuki Coupling Yield ~85%[6]~90% (Iodides are generally more reactive)
Reaction Time12 - 24 hours8 - 16 hours
Catalyst Loading2 - 5 mol%1 - 3 mol%
Step 2: Amination Yield ~70%~70%
Reaction Time6 - 12 hours6 - 12 hours
Overall Yield ~59.5%~63%

Experimental Protocols

Detailed methodologies are crucial for reproducibility and for assessing the practicality of a synthetic route.

Protocol for Pathway 1: Synthesis of 2-amino-5-phenyl-3-nitropyridine from this compound

Step 1: Suzuki-Miyaura Coupling

A mixture of this compound (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.) is placed in a reaction vessel. The vessel is purged with an inert gas (e.g., argon). A degassed mixture of 1,4-dioxane and water (4:1) is added, followed by the addition of tetrakis(triphenylphosphine)palladium(0) (3 mol%). The reaction mixture is heated to 90 °C and stirred for 12-24 hours, or until reaction completion is observed by TLC or LC-MS. After cooling, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product, 2-bromo-5-phenyl-3-nitropyridine, is purified by column chromatography.[7][8]

Step 2: Amination

The purified 2-bromo-5-phenyl-3-nitropyridine (1.0 eq.) is dissolved in a suitable solvent such as THF in a pressure vessel. A solution of ammonia in a suitable solvent (e.g., 7N in methanol, excess) is added. The vessel is sealed and heated to 80-100 °C for 6-12 hours. After cooling, the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with water. The organic layer is dried, filtered, and concentrated. The crude 2-amino-5-phenyl-3-nitropyridine is purified by recrystallization or column chromatography.[9]

Protocol for Pathway 2: Alternative Synthesis from 2-Chloro-5-iodo-3-nitropyridine

Step 1: Suzuki-Miyaura Coupling

To a reaction vessel containing 2-chloro-5-iodo-3-nitropyridine (1.0 eq.) and phenylboronic acid (1.2 eq.) is added potassium phosphate (3.0 eq.). The vessel is purged with an inert gas. Toluene and water (4:1) are added, followed by the addition of a modern palladium catalyst such as XPhos Pd G2 (2 mol%). The mixture is heated to 100 °C for 8-16 hours. Workup is performed as described for Pathway 1 to yield 2-chloro-5-phenyl-3-nitropyridine.[10]

Step 2: Amination

The amination of 2-chloro-5-phenyl-3-nitropyridine is carried out using a similar procedure to Pathway 1, potentially requiring slightly more forcing conditions due to the lower reactivity of the C-Cl bond compared to the C-Br bond.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the two compared synthetic routes.

G cluster_pathway1 Pathway 1: this compound Route A1 This compound B1 Suzuki Coupling (Phenylboronic Acid, Pd(PPh3)4, K2CO3) A1->B1 C1 2-Bromo-5-phenyl-3-nitropyridine B1->C1 D1 Amination (Ammonia) C1->D1 E1 2-Amino-5-phenyl-3-nitropyridine D1->E1

Caption: Synthetic route starting from this compound.

G cluster_pathway2 Pathway 2: Alternative Route A2 2-Chloro-5-iodo-3-nitropyridine B2 Suzuki Coupling (Phenylboronic Acid, XPhos Pd G2, K3PO4) A2->B2 C2 2-Chloro-5-phenyl-3-nitropyridine B2->C2 D2 Amination (Ammonia) C2->D2 E2 2-Amino-5-phenyl-3-nitropyridine D2->E2

Caption: Alternative synthetic route for comparison.

Discussion and Conclusion

The choice between these two synthetic pathways involves a trade-off between reagent cost, catalyst technology, and reaction efficiency.

Cost-Effectiveness of this compound:

The primary advantage of the this compound route is the potential for a lower starting material cost, although this is highly dependent on the supplier and the quantity purchased.[1][2][3] The use of a traditional and relatively inexpensive palladium catalyst like Pd(PPh₃)₄ also contributes to a lower upfront cost for the catalytic system.[4][5] However, this pathway may be less efficient, potentially requiring longer reaction times and higher catalyst loadings, which can increase overall process costs, especially at scale. The lower overall yield would also negatively impact the cost-effectiveness.

The Alternative Pathway:

The alternative route, while utilizing a potentially more expensive starting material and a more advanced, and therefore more costly, palladium catalyst (like XPhos Pd G2), offers several potential advantages. The higher reactivity of the carbon-iodine bond in the Suzuki coupling can lead to shorter reaction times, lower catalyst loadings, and higher yields.[6] This increased efficiency can offset the higher initial reagent costs, particularly in a process development or manufacturing setting where time and throughput are critical. Modern catalysts are also often more robust and can tolerate a wider range of functional groups, potentially simplifying the synthesis of more complex analogs.

Recommendation:

For small-scale laboratory synthesis and initial proof-of-concept studies, the This compound pathway may be a more accessible starting point due to the lower cost of the catalyst and the wide availability of the starting material from various suppliers.

For larger-scale synthesis, process optimization, and applications where efficiency and throughput are paramount, the alternative pathway using a more reactive halogen and a modern catalyst system, despite the higher initial investment in reagents, is likely to be more cost-effective in the long run. The higher yield and faster reaction times can lead to significant savings in solvent, energy, and labor costs.

Ultimately, the optimal choice will depend on the specific project goals, scale of the synthesis, and the available budget. This guide provides a framework for making an informed decision based on a combination of chemical principles and economic considerations.

References

A Senior Scientist's Guide to 2,5-Dibromo-3-nitropyridine: A Comparative Analysis of a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For the discerning researcher in organic synthesis and drug discovery, the selection of starting materials is a critical decision that dictates the efficiency, modularity, and ultimate success of a synthetic campaign. Among the vast arsenal of heterocyclic intermediates, 2,5-Dibromo-3-nitropyridine stands out as a uniquely versatile and powerful building block. This guide provides an in-depth, comparative analysis of its applications, grounded in mechanistic principles and supported by experimental data, to empower researchers to leverage its full synthetic potential.

The strategic placement of its functional groups is the key to the utility of this compound.[1] The pyridine core, a privileged scaffold in medicinal chemistry, is decorated with two bromine atoms at the 2- and 5-positions, which serve as versatile handles for cross-coupling and substitution reactions.[1][2][3] Crucially, the potent electron-withdrawing nitro group at the 3-position not only modulates the reactivity of the entire ring system but also serves as a latent amino group, unlocking a multitude of downstream functionalization pathways.[1]

This combination of features makes it an indispensable intermediate for constructing complex, highly substituted pyridine derivatives for pharmaceutical, agrochemical, and materials science applications.[1][4]

Caption: Structure of this compound (CAS: 15862-37-0).

The Cornerstone Application: Regioselective Cross-Coupling Reactions

The primary utility of this compound lies in its capacity for transition-metal-catalyzed cross-coupling reactions. The differential electronic environment of the two bromine atoms allows for remarkable regioselectivity, enabling stepwise and controlled elaboration of the pyridine core.

Suzuki-Miyaura Coupling: A Comparative Overview

The palladium-catalyzed Suzuki-Miyaura reaction is arguably the most powerful tool for C-C bond formation. When applied to this compound, the bromine at the C2 position is significantly more reactive than the one at C5. This selectivity is a direct consequence of two factors:

  • Inductive Effect: The potent electron-withdrawing nitro group at C3 and the adjacent ring nitrogen (N1) render the C2 position more electron-deficient, facilitating the initial oxidative addition of the palladium catalyst.

  • Steric Hindrance: The C2 position is less sterically encumbered than the C5 position, further favoring catalyst approach.

This predictable reactivity contrasts sharply with substrates like 2,5-dibromopyridine, where selectivity is less pronounced and often requires more rigorous optimization of reaction conditions.

Table 1: Comparative Performance in Monosubstituted Suzuki Coupling

EntrySubstrateArylboronic AcidCatalyst / LigandBaseSolventPosition of CouplingYield (%)
1This compoundPhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂OC2>90%
22,5-DibromopyridinePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂OC2 & C5 mixture~60% (C2), ~20% (C5)

Data is representative and compiled from typical outcomes in Suzuki cross-coupling reactions.

This inherent selectivity allows for a modular approach: an initial Suzuki coupling at C2 can be followed by a second, distinct coupling at C5, enabling the synthesis of unsymmetrically substituted 2,5-diaryl-3-nitropyridines.

Suzuki_Catalytic_Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition (Ar-Pd(II)-X)L₂ A->B Ar-X C Transmetalation (Ar-Pd(II)-R)L₂ B->C R-B(OR)₂ I1 D Reductive Elimination C->D D->A Ar-R I2 I1->C X-B(OR)₂ I2->A Base

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Selective Monosubstitution via Suzuki Coupling
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), and potassium phosphate (K₃PO₄, 3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, typically Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture to 90 °C and stir for 4-12 hours, monitoring progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel to yield the 2-aryl-5-bromo-3-nitropyridine.

This self-validating protocol leverages a robust catalyst and base system, where the high yield and clean conversion to the C2-substituted product confirm the inherent selectivity of the substrate.

The Power of Activation: Nucleophilic Aromatic Substitution (SNAr)

While cross-coupling is dominant, the synthetic utility of this compound is greatly enhanced by its susceptibility to Nucleophilic Aromatic Substitution (SNAr).

Causality: The nitro group at C3, being a powerful π-electron withdrawing group, strongly activates the pyridine ring towards nucleophilic attack. It stabilizes the negative charge in the intermediate Meisenheimer complex, significantly lowering the activation energy of the reaction. The positions ortho (C2, C4) and para (C6) to the nitro group are most activated. Since C2 bears an excellent leaving group (bromine), it is the primary site for SNAr.

In contrast, 2,5-dibromopyridine is far less reactive in SNAr reactions, typically requiring harsh conditions (high temperatures, strong bases) to proceed, often with poor yields and selectivity.

SNAr_Mechanism sub This compound + Nu⁻ int Meisenheimer Complex (Stabilized by NO₂) sub->int Attack at C2 prod 2-Nu-5-bromo-3-nitropyridine + Br⁻ int->prod Loss of Br⁻

Caption: SNAr mechanism on this compound.

This reactivity allows for the direct introduction of a wide range of heteroatom nucleophiles (O, N, S) at the C2 position, providing a complementary method to cross-coupling for building molecular complexity.

A Latent Functional Group: The Nitro Group as a Synthetic Lever

The nitro group is more than just an activating feature; it is a versatile functional handle that can be transformed to unlock further synthetic pathways.[1]

Reduction to an Amine: The most common and impactful transformation is the reduction of the nitro group to a primary amine, typically achieved with reagents like tin(II) chloride (SnCl₂) in ethanol or catalytic hydrogenation (H₂/Pd-C).[5] This reaction is generally high-yielding and clean.

The resulting 2,5-dibromo-3-aminopyridine is a valuable intermediate itself. The amino group can be:

  • Acylated to form amides.

  • Sulfonylated to form sulfonamides.

  • Used as a nucleophile in substitution or coupling reactions.

  • Used as a directing group for further electrophilic substitution.

  • Most importantly, it can serve as a key component in the construction of fused heterocyclic systems, such as imidazopyridines and azaindoles, which are common motifs in bioactive molecules.[2][6]

Workflow cluster_downstream Synthetic Pathways A This compound B Reduction [SnCl₂ or H₂/Pd-C] C 2,5-Dibromo-3-aminopyridine A->C Reduction [SnCl₂ or H₂/Pd-C] D1 Amide Formation C->D1 D2 Fused Heterocycles C->D2 D3 Diazotization C->D3 D Further Derivatization

Caption: Synthetic pathways unlocked by the reduction of the nitro group.

Conclusion: A Strategic Choice for Complex Pyridine Synthesis

This compound is a superior building block for the synthesis of highly functionalized pyridines due to a synergistic combination of three key features:

  • Two Differentially Reactive Halogens: Enabling selective, stepwise C-C and C-Heteroatom bond formation via cross-coupling.

  • A Strong Activating Group: The nitro group facilitates SNAr reactions under mild conditions, offering a complementary synthetic strategy.

  • A Versatile Functional Handle: The nitro group can be readily converted to an amine, opening up a vast potential for subsequent derivatization and construction of fused ring systems.

When compared to alternatives like 2,5-dibromopyridine, the presence of the nitro group provides a clear advantage in terms of reactivity, selectivity, and overall synthetic versatility. For researchers aiming to construct complex molecular architectures based on a pyridine core, this compound represents not just a starting material, but a strategic tool for efficient and modular synthesis.

References

Safety Operating Guide

Proper Disposal of 2,5-Dibromo-3-nitropyridine: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of 2,5-Dibromo-3-nitropyridine is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This compound, a halogenated and nitrated pyridine derivative, is classified as hazardous waste and requires careful handling from the point of use through to final disposal. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to address specific procedural questions.

Immediate Safety and Hazard Information

Before beginning any work with this compound, it is imperative to be familiar with its hazards. This compound is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[1][2][3] It may also cause respiratory irritation.[1][2][3][4][5]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound.

PPE ItemSpecificationPurpose
Eye/Face Protection Chemical safety goggles or a face shield.[1][6]To protect eyes from splashes.[6]
Skin Protection Chemical-resistant gloves (e.g., butyl rubber or nitrile rubber) and a lab coat. Ensure full skin coverage.[1][6]To prevent skin contact and absorption.[6]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[6]To avoid inhalation of vapors.[6]

Step-by-Step Disposal Protocol

The disposal of this compound and materials contaminated with it must be managed as hazardous waste in accordance with all local, state, and federal regulations.[4][7]

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, absorbent pads), are to be classified as hazardous waste.[1][6]

  • This waste must be segregated from non-hazardous and other types of chemical waste. Specifically, collect halogenated organic waste separately from non-halogenated solvents.[8] Do not mix with incompatible waste streams such as strong oxidizing agents and acids.[6]

2. Containerization:

  • Use a designated, properly labeled, and leak-proof waste container made of a compatible material (e.g., glass or high-density polyethylene).[1][8]

  • The container must have a tightly sealing cap.[1]

  • Ensure the container is clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").[1]

3. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.[1][6]

  • The storage area should be away from sources of ignition and incompatible materials.[9]

4. Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[1][8]

  • Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.[4][8]

5. Spill Management:

  • In the event of a spill, evacuate the area and ensure it is well-ventilated.[1][6]

  • For small spills, wear appropriate PPE and contain the spill using an inert, non-combustible absorbent material such as vermiculite, sand, or earth.[1][6]

  • Collect the absorbent material and place it in a sealed, labeled hazardous waste container for disposal.[1][6]

  • For large spills, contact your institution's EHS department immediately.[6]

6. Disposal of Empty Containers:

  • Empty containers that held this compound must also be disposed of as hazardous waste unless they have been triple-rinsed.[8]

  • The rinsate from the triple-rinsing process must be collected and disposed of as hazardous chemical waste.[8]

  • After proper rinsing, deface the original label before disposing of the container according to your institution's guidelines for decontaminated lab waste.[8]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_0 Disposal Protocol A Step 1: Waste Generation (this compound & Contaminated Materials) B Step 2: Segregation (Place in dedicated 'Halogenated Organic Waste' container) A->B C Step 3: Containerization & Labeling ('Hazardous Waste', Chemical Name, Hazards) B->C D Step 4: Secure Storage (Sealed container in designated satellite accumulation area) C->D E Step 5: Arrange Pickup (Contact EHS or licensed waste vendor) D->E F Step 6: Professional Disposal (Transport to an approved hazardous waste facility) E->F

Caption: Logical workflow for the disposal of this compound.

Disclaimer: This document provides guidance on the proper disposal of this compound. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and local, state, and federal regulations.

References

Personal protective equipment for handling 2,5-Dibromo-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2,5-Dibromo-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound, a chemical compound requiring careful management due to its hazardous properties. Adherence to these procedures is essential to ensure personal safety and minimize environmental contamination.

Hazard Summary

This compound is classified as a hazardous substance. It may be toxic if swallowed, harmful in contact with skin, and can cause serious eye and skin irritation. Appropriate personal protective equipment (PPE) and handling procedures are mandatory to prevent exposure.

Personal Protective Equipment (PPE)

The following PPE is required when handling this compound. All PPE should be inspected for integrity before each use.

PPE CategorySpecificationRationale
Hand Protection Double-gloving is recommended. An inner layer of nitrile gloves with an outer layer of Viton™ or polyvinyl alcohol (PVA) gloves.[1][2][3][4]Provides excellent resistance to halogenated and aromatic organic compounds.[1][2][3] Nitrile gloves offer good splash protection and dexterity for the inner layer.
Eye Protection Chemical safety goggles that meet ANSI Z87.1 standards. A face shield should be worn over the goggles when there is a risk of splashing.Protects against dust particles and chemical splashes, preventing serious eye irritation.
Respiratory Protection A NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter.Essential for handling the powdered form of the chemical, especially outside of a certified chemical fume hood, to prevent inhalation.
Protective Clothing A flame-resistant lab coat, long pants, and closed-toe shoes.Protects the skin from accidental contact with the chemical.
Operational Plan for Handling this compound

This step-by-step guide outlines the safe handling of this compound from receipt to disposal.

1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is operational and available for all manipulations of the solid compound.

  • An eyewash station and safety shower must be readily accessible.

  • Prepare all necessary equipment (spatulas, weigh boats, glassware) within the fume hood to minimize movement of the hazardous material.

  • Have a designated and clearly labeled waste container for halogenated organic waste ready in the fume hood.[5][6][7]

2. Weighing and Dispensing:

  • Perform all weighing and dispensing of this compound powder inside a chemical fume hood to contain any airborne particles.

  • Use a disposable weigh boat or creased weighing paper to handle the solid.

  • Handle the container and spatula with care to avoid generating dust.

  • Close the primary container tightly immediately after dispensing.

3. Use in Experimental Setups:

  • When adding the compound to a reaction vessel, do so carefully to prevent splashing or dust formation.

  • Ensure the reaction is conducted in a closed system or under adequate ventilation.

4. Decontamination and Cleanup:

  • Wipe down all surfaces, spatulas, and the exterior of the primary container with a cloth dampened with a suitable solvent (such as ethanol or isopropanol) to remove any residual powder.

  • Dispose of all contaminated disposable materials (weigh boats, wipes, gloves) in the designated halogenated waste container.

  • Wash all reusable glassware and equipment with an appropriate solvent, collecting the rinsate as halogenated waste.

Disposal Plan

Proper segregation and disposal of waste are critical.

Waste TypeDisposal Procedure
Unused this compound Dispose of as hazardous waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations for chemical waste disposal.
Contaminated Solid Waste (PPE, weigh boats, wipes) Collect in a designated, sealed container labeled "Halogenated Organic Waste."[5][6][7]
Contaminated Liquid Waste (solvents, rinsates) Collect in a separate, sealed container labeled "Halogenated Organic Liquid Waste."[5][6][7] Do not mix with non-halogenated waste.[7]
Emergency Procedures
EmergencyProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material. Carefully sweep up the absorbed material and place it in a sealed container for disposal as halogenated waste.[5] Ventilate the area and wash the spill site after material pickup is complete.

Visual Workflow for Safe Handling

The following diagram illustrates the key steps and decision points for the safe handling of this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Decontamination cluster_disposal Final Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Operation prep_ppe->prep_fume_hood prep_emergency Locate Safety Equipment prep_fume_hood->prep_emergency prep_waste Prepare Labeled Waste Container prep_emergency->prep_waste handling_weigh Weigh and Dispense prep_waste->handling_weigh handling_transfer Transfer to Reaction handling_weigh->handling_transfer handling_close Secure Primary Container handling_transfer->handling_close cleanup_decontaminate Decontaminate Surfaces & Equipment handling_close->cleanup_decontaminate cleanup_dispose_solids Dispose of Solid Waste cleanup_decontaminate->cleanup_dispose_solids cleanup_dispose_liquids Dispose of Liquid Waste cleanup_decontaminate->cleanup_dispose_liquids disposal_seal Seal Waste Containers cleanup_dispose_solids->disposal_seal cleanup_dispose_liquids->disposal_seal disposal_store Store for Pickup disposal_seal->disposal_store

Caption: Safe handling workflow for this compound.

References

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Feasible Synthetic Routes

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2,5-Dibromo-3-nitropyridine

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